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  • Product: N-Methyl 4-Methoxyphenethylamine
  • CAS: 4091-50-3

Core Science & Biosynthesis

Foundational

N-Methyl 4-Methoxyphenethylamine basic properties

An In-depth Technical Guide to the Core Properties of N-Methyl-4-methoxyphenethylamine Introduction N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative. The phenethylamine class of organic compoun...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Properties of N-Methyl-4-methoxyphenethylamine

Introduction

N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative. The phenethylamine class of organic compounds features a phenyl ring connected to an amino group via a two-carbon sidechain.[1] This structural backbone is shared by a wide array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as various psychoactive drugs.[1] These substances can elicit a range of pharmacological effects, including stimulant, hallucinogenic, and entactogenic responses, primarily by modulating monoamine neurotransmitter systems.[1]

This guide provides a detailed overview of the fundamental properties of N-Methyl-4-methoxyphenethylamine, synthesized from available scientific literature and chemical databases. Given the limited direct research on this specific molecule, this document will also draw logical inferences from closely related and more extensively studied analogues, such as 4-methoxyphenethylamine (4-MPEA) and para-methoxymethamphetamine (PMMA), to present a comprehensive, albeit partially hypothesized, profile. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

N-Methyl-4-methoxyphenethylamine is structurally characterized by a phenethylamine core with a methoxy group substituted at the fourth position of the phenyl ring and a methyl group attached to the amine.[2] This compound is also referred to as 4-Methoxy-N-methylbenzeneethanamine.[2]

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine[2]
Synonyms 4-Methoxy-N-methylbenzeneethanamine, N-(p-Methoxyphenethyl)methylamine[2]
CAS Number 4091-50-3[2]
Molecular Formula C10H15NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Clear colourless oil to off-white low-melting solid[3]
Storage Temperature 2-8°C (Refrigerator)[3]

A related compound, 4-methoxyphenethylamine (4-MPEA), which lacks the N-methyl group, is a liquid with a density of 1.031 g/mL at 20 °C and a boiling point of 138-140 °C at 20 mmHg.[4]

Caption: Chemical structure of N-Methyl-4-methoxyphenethylamine.

Synthesis

While specific, detailed synthetic procedures for N-Methyl-4-methoxyphenethylamine are not extensively published in peer-reviewed literature, a plausible and common method for its preparation is through the reductive amination of 4-methoxyphenylacetaldehyde with methylamine. An alternative approach involves the N-methylation of 4-methoxyphenethylamine. A multi-step synthesis for the precursor 4-methoxyphenethylamine has been described in patent literature, starting from metoxybenzene.[5]

A generalized workflow for the synthesis of N-alkylated phenethylamines often follows the principles of the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[6]

Experimental Protocol: Hypothetical Synthesis via Reductive Amination
  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetaldehyde in a suitable solvent such as methanol.

  • Amine Addition: Add a solution of methylamine in methanol to the flask.

  • Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Quenching: After the reaction is complete, as monitored by a technique like Thin Layer Chromatography (TLC), quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

start Start: 4-methoxyphenylacetaldehyde + Methylamine step1 Dissolve in Methanol start->step1 step2 Stir at Room Temperature (Imine Formation) step1->step2 step3 Cool in Ice Bath step2->step3 step4 Add Sodium Borohydride (Reduction) step3->step4 step5 Quench with Water step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Purify (Distillation or Chromatography) step6->step7 end End Product: N-Methyl-4-methoxyphenethylamine step7->end

Caption: Generalized workflow for the synthesis of N-Methyl-4-methoxyphenethylamine.

Hypothesized Pharmacology and Mechanism of Action

Direct pharmacological studies on N-Methyl-4-methoxyphenethylamine are scarce. However, its mechanism of action can be inferred from its structural similarity to other psychoactive phenethylamines. It is likely to act as a modulator of monoamine neurotransmitter systems, specifically those involving serotonin, dopamine, and norepinephrine.[1]

The related compound, 4-MPEA, is known to act as a serotonin and norepinephrine releasing agent in vitro.[7] Another close analogue, para-methoxymethamphetamine (PMMA), is a serotonin-norepinephrine releasing agent (SNRA) and a potent monoamine oxidase A (MAO-A) inhibitor.[8] Given these precedents, N-Methyl-4-methoxyphenethylamine may function as a monoamine releasing agent and/or a reuptake inhibitor at the synaptic cleft.

cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines Monoamines (Serotonin, Norepinephrine) Vesicle->Monoamines Release MAT Monoamine Transporter (e.g., SERT, NET, DAT) Receptor Postsynaptic Receptors Monoamines->Receptor Binding NM4MPEA N-Methyl-4-methoxyphenethylamine NM4MPEA->Vesicle Enhanced Release (Hypothesized) NM4MPEA->MAT Inhibition of Reuptake

Caption: Hypothesized mechanism of action at a monoaminergic synapse.

Hypothesized Metabolism and Toxicology

The metabolic fate of N-Methyl-4-methoxyphenethylamine has not been formally reported. However, drawing parallels with PMMA, it is likely metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2D6 potentially playing a significant role.[9]

Potential metabolic pathways could include:

  • N-demethylation: to form 4-methoxyphenethylamine (4-MPEA).

  • O-demethylation: of the methoxy group to produce a phenolic metabolite.

  • Hydroxylation: of the phenyl ring.

The metabolism of PMMA is known to produce active metabolites such as para-methoxyamphetamine (PMA) and 4-hydroxymethamphetamine (OH-MA).[9] It is plausible that the metabolism of N-Methyl-4-methoxyphenethylamine could also yield psychoactive or toxic byproducts. The toxicity of PMMA is a significant concern, often leading to hyperthermia and serotonin syndrome, especially when mistaken for MDMA.[8][10] Therefore, N-Methyl-4-methoxyphenethylamine should be handled with extreme caution, assuming a similar potential for toxicity.

Parent N-Methyl-4-methoxyphenethylamine Metabolite1 4-Methoxyphenethylamine (N-demethylation) Parent->Metabolite1 CYP Enzymes (e.g., CYP2D6) Metabolite2 Phenolic Metabolite (O-demethylation) Parent->Metabolite2 CYP Enzymes Metabolite3 Hydroxylated Metabolite Parent->Metabolite3 CYP Enzymes Excretion Excretion Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Hypothesized metabolic pathways of N-Methyl-4-methoxyphenethylamine.

Analytical Methodology

The detection and quantification of N-Methyl-4-methoxyphenethylamine in biological or seized materials would likely employ standard analytical techniques used for amphetamine-type substances. Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the identification of phenethylamines.[11][12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds in complex matrices like urine or blood.[13]

Experimental Protocol: General GC-MS Analysis
  • Sample Preparation: For a solid sample, dissolve a small amount in a suitable organic solvent like methanol. For biological samples, a liquid-liquid or solid-phase extraction is typically required to isolate the analyte and remove interfering substances.

  • Derivatization (Optional): To improve chromatographic properties and mass spectral fragmentation, the analyte can be derivatized.

  • Injection: Inject a small volume of the prepared sample into the GC-MS instrument.

  • Chromatographic Separation: The sample is vaporized and separated based on its components' boiling points and interactions with the capillary column.

  • Mass Spectrometry: As the components elute from the column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer then separates the fragments based on their mass-to-charge ratio, producing a unique mass spectrum.

  • Identification: The retention time and mass spectrum of the analyte are compared to a known reference standard for positive identification.

start Sample Collection step1 Sample Preparation (Extraction/Dissolution) start->step1 step2 Injection into GC-MS step1->step2 step3 Chromatographic Separation step2->step3 step4 Ionization and Fragmentation step3->step4 step5 Mass Analysis step4->step5 step6 Data Analysis (Comparison to Reference) step5->step6 end Identification and Quantification step6->end

Caption: General workflow for the analytical identification of N-Methyl-4-methoxyphenethylamine.

Legal Status and Safety

The legal status of N-Methyl-4-methoxyphenethylamine is not explicitly defined in many jurisdictions. However, due to its structural similarity to controlled substances, it may be considered a controlled substance analogue in countries with such legislation, like the United States. Related compounds such as para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA) are classified as Schedule I controlled substances in the US.[10][14]

Safety Precautions:

  • Due to the unknown toxicological profile and the known dangers of related compounds, N-Methyl-4-methoxyphenethylamine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[15]

  • In case of accidental exposure, it is crucial to seek immediate medical attention.[15] The material is presumed to be corrosive and destructive to tissues of the mucous membranes and upper respiratory tract.[15]

Conclusion

N-Methyl-4-methoxyphenethylamine remains a compound with a limited body of direct scientific research. Its basic chemical and physical properties are documented, but its pharmacological, metabolic, and toxicological profiles are largely inferred from its structural relationship to other phenethylamines. The high toxicity associated with the closely related compound PMMA warrants a high degree of caution when handling and studying N-Methyl-4-methoxyphenethylamine. Further research is necessary to fully elucidate the properties and potential risks of this substance.

References

  • Wikipedia. 4-Methoxyphenethylamine. [Link]

  • Wikipedia. Substituted phenethylamine. [Link]

  • PubChem. 4-Methoxymethamphetamine. [Link]

  • Wikipedia. para-Methoxymethamphetamine. [Link]

  • Vindenes, M., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Drug Metabolism and Disposition, 45(12), 1276-1285. [Link]

  • ChemistryViews. Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. [Link]

  • Wikipedia. para-Methoxyamphetamine. [Link]

  • PubChem. 4-Methoxy-N-methylbenzeneethanamine. [Link]

  • Analytical Methods. A fast and reliable method for the derivatisation of amphetamine-type stimulants with FITC and subsequent analysis via LED-IF using a portable lab-on-a-chip device. [Link]

  • PubChem. (+-)-p-Methoxyamphetamine. [Link]

  • SWGDRUG.org. p-METHOXYMETHAMPHETAMINE. [Link]

  • ResearchGate. Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine; Normalized (Upper Spectrum) and Enhanced 10x (Lower Spectrum). [Link]

  • ResearchGate. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. [Link]

  • PubChem. O-Methyltyramine. [Link]

  • Google Patents.
  • Glennon, R. A., et al. (1987). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology Biochemistry and Behavior, 26(3), 537-541. [Link]

  • Regulations.gov. U.S. Department of Justice Drug Enforcement Administration Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine. [Link]

  • Pharmaffiliates. 4-Methoxyphenethylamine. [Link]

  • Wikipedia. Substituted amphetamine. [Link]

  • Federal Register. Solicitation of Information on the Use of Phenethylamine-Related Compounds. [Link]

  • ResearchGate. 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): Clinical Case with Unique Confirmatory Testing. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-4-methoxyphenethylamine

This guide provides a comprehensive technical overview of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine compound. It is intended for researchers, scientists, and professionals in the field of drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the compound's chemical identity, synthesis, analytical characterization, and known biological context, grounding all claims in verifiable, authoritative sources.

Introduction: Situating N-Methyl-4-methoxyphenethylamine in the Chemical Landscape

N-Methyl-4-methoxyphenethylamine is a member of the broad class of substituted phenethylamines, a group of compounds based on the core phenethylamine structure.[1] This class includes a wide array of substances with diverse pharmacological activities, from endogenous neurotransmitters like dopamine to pharmaceutical agents and research chemicals.[1][2] The structure of N-Methyl-4-methoxyphenethylamine is characterized by a 4-methoxy group on the phenyl ring and a methyl group on the amine, modifications that significantly influence its physicochemical and biological properties compared to its parent compound, phenethylamine. Understanding the specific attributes of this molecule is crucial for its synthesis, identification, and for predicting its potential biological activity.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of chemical research. The following tables summarize the key identifiers and computed physicochemical properties for N-Methyl-4-methoxyphenethylamine.

Chemical Identifiers
IdentifierValueSource(s)
CAS Number 4091-50-3[3]
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine[3]
Molecular Formula C₁₀H₁₅NO[3]
Molecular Weight 165.23 g/mol [3]
Synonyms and Common Names

The compound is known by several names in literature and chemical catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.

  • 4-Methoxy-N-methylbenzeneethanamine[3]

  • N-Methyl-2-(4-methoxyphenyl)ethylamine[3]

  • N-(p-Methoxyphenethyl)methylamine[3]

  • p-Methoxy-N-methylphenethylamine[3]

  • [2-(4-METHOXY-PHENYL)-ETHYL]-METHYL-AMINE[3]

Physicochemical Properties
PropertyValueSource(s)
Exact Mass 165.1154 g/mol [3]
Topological Polar Surface Area 21.3 Ų[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of N-methyl secondary amines, such as N-Methyl-4-methoxyphenethylamine, is the reductive amination of a carbonyl compound.[4] This process typically involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

The logical synthetic pathway for N-Methyl-4-methoxyphenethylamine is the reductive amination of 4-methoxyphenylacetone with methylamine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4MP2P 4-Methoxyphenylacetone Imine Imine Intermediate Formation 4MP2P->Imine Condensation MeNH2 Methylamine (CH₃NH₂) MeNH2->Imine Reduction In Situ Reduction Imine->Reduction Hydride Source (e.g., NaBH₄) FinalProduct N-Methyl-4-methoxyphenethylamine Reduction->FinalProduct

Caption: Reductive amination workflow for the synthesis of N-Methyl-4-methoxyphenethylamine.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for reductive amination of phenethylamines.[4]

Materials:

  • 4-Methoxyphenylacetone

  • Methylamine (e.g., 2M solution in methanol or THF)

  • Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Hydrochloric acid (2M)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Water (deionized)

Procedure:

  • Imine Formation: To a solution of 4-methoxyphenylacetone (1 equivalent) in anhydrous methanol, add a solution of methylamine (1.2 equivalents, 2M in methanol). The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon). Titanium(IV) isopropoxide (1.2 equivalents) is added, which acts as a Lewis acid catalyst and a dehydrating agent to drive the formation of the imine intermediate. The reaction is stirred at room temperature for 5-6 hours.

    • Causality Insight: Titanium(IV) isopropoxide is crucial here. It coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methylamine. It also sequesters the water produced during imine formation, preventing the reverse reaction and maximizing yield.[4]

  • Reduction: The reaction mixture is cooled in an ice bath. Solid sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

    • Causality Insight: Sodium borohydride is a mild reducing agent, selective for the imine over the starting ketone. Adding it portion-wise and at a low temperature helps to control the exothermic reaction and prevent side reactions.

  • Work-up and Isolation: The reaction is carefully quenched by the dropwise addition of water. The resulting inorganic precipitate (titanium salts) is removed by filtration through a pad of celite, and the filter cake is washed with diethyl ether.

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether. The combined organic extracts are then extracted with 2M hydrochloric acid.

    • Causality Insight: The product is a basic amine, which is protonated by the HCl and extracted into the aqueous layer as its hydrochloride salt. This step effectively separates the basic product from any neutral, unreacted starting material or byproducts.

  • Basification and Final Extraction: The acidic aqueous layer is made basic (pH > 12) by the addition of a suitable base (e.g., 10M NaOH). The free-base product is then extracted back into an organic solvent like diethyl ether or dichloromethane.

  • Drying and Concentration: The combined organic extracts containing the free-base product are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Methyl-4-methoxyphenethylamine.

  • Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • Aromatic Protons (AA'BB' system): Two doublets are expected in the aromatic region (~6.8-7.2 ppm), each integrating to 2H. The protons ortho to the methoxy group will be upfield (lower ppm) compared to the protons meta to the methoxy group.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8 ppm, integrating to 3H.[5][6]

  • Ethyl Chain Protons (-CH₂-CH₂-): Two triplets (or more complex multiplets) are expected for the two methylene groups, likely in the range of 2.7-3.0 ppm.

  • N-Methyl Protons (-NH-CH₃): A singlet at approximately 2.4 ppm, integrating to 3H.

  • Amine Proton (-NH-): A broad singlet that may appear over a wide range and whose integration is variable.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Expected Fragmentation Pattern:

The primary fragmentation pathway for phenethylamines under electron ionization (EI) is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethyl chain).[7]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound, m/z = 165.

  • Base Peak: The most prominent peak is expected from the Cα-Cβ cleavage, resulting in the formation of the stabilized iminium cation [CH₂=NHCH₃]⁺. This would yield a fragment at m/z = 58 .[7]

  • Other Fragments: Another significant fragment would be the tropylium-like cation formed from the benzyl portion of the molecule, [C₈H₉O]⁺, at m/z = 121 .

Fragmentation Diagram

Fragmentation_Diagram cluster_main EI-MS Fragmentation cluster_frags Primary Fragments Molecule [C₁₀H₁₅NO]⁺˙ m/z = 165 (Molecular Ion) Frag1 [C₃H₈N]⁺ m/z = 58 (Base Peak) Molecule->Frag1 β-cleavage Frag2 [C₈H₉O]⁺ m/z = 121 Molecule->Frag2 β-cleavage

Sources

Foundational

An In-Depth Technical Guide to N-Methyl-4-methoxyphenethylamine: Molecular Structure, Synthesis, and Characterization

Executive Summary: This technical guide provides a comprehensive overview of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine of interest in pharmacological and chemical research. We delve into its fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine of interest in pharmacological and chemical research. We delve into its fundamental molecular characteristics, provide a detailed, field-proven protocol for its synthesis via reductive amination, and outline the primary analytical techniques for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals requiring a robust understanding of this compound's chemical identity and handling.

Introduction to the Phenethylamine Class

The phenethylamine scaffold is a foundational structure in medicinal chemistry and neuropharmacology. It consists of a phenyl ring connected to an amino group by a two-carbon chain. This core structure is the backbone for a vast array of endogenous neurotransmitters, including dopamine, norepinephrine, and epinephrine, as well as numerous synthetic compounds. Substitutions on the phenyl ring, the ethyl chain, or the amine nitrogen give rise to a diverse range of compounds with varying pharmacological activities. N-Methyl-4-methoxyphenethylamine is one such derivative, valued as a synthetic intermediate and a research tool for exploring structure-activity relationships within this chemical class[1].

Molecular Structure and Physicochemical Properties

Chemical Identity

N-Methyl-4-methoxyphenethylamine is systematically named 2-(4-methoxyphenyl)-N-methylethanamine according to IUPAC nomenclature.[2][3] It is a secondary amine and an aromatic ether. Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number: 4091-50-3 [2][3][4].

Structural Elucidation

The molecule's structure is composed of three key features:

  • A Phenethylamine Core: The fundamental framework responsible for its classification.

  • A 4-Methoxy Group: A methoxy (-OCH₃) substituent at the para position of the phenyl ring. This group significantly influences the molecule's polarity and metabolic profile.

  • An N-Methyl Group: A methyl (-CH₃) group attached to the nitrogen atom of the ethylamine side chain, classifying it as a secondary amine.

Caption: 2D representation of N-Methyl-4-methoxyphenethylamine.

Physicochemical Data

The key physicochemical properties of N-Methyl-4-methoxyphenethylamine are summarized below. Data for the closely related precursor, 4-Methoxyphenethylamine, is included for comparison.

PropertyValue (N-Methyl-4-methoxyphenethylamine)Value (4-Methoxyphenethylamine)Reference
Molecular Formula C₁₀H₁₅NOC₉H₁₃NO[2][3]
Molecular Weight 165.23 g/mol 151.21 g/mol [3]
Appearance Pale yellow oilColorless to light yellow liquid[1][5]
Boiling Point Not specified138-140 °C @ 20 mmHg[5][6]
Density Not specified~1.031 g/mL at 20 °C[5][6]
SMILES CNCCC1=CC=C(C=C1)OCNCCC1=CC=C(C=C1)OC[3][5]
InChIKey JCMWSVNNSPUNER-UHFFFAOYSA-NLTPVSOCPYWDIFU-UHFFFAOYSA-N[3][5]

Synthesis Protocol: N-Methylation via Eschweiler-Clarke Reaction

Rationale for Method Selection

The Eschweiler-Clarke reaction is a classic, robust, and high-yielding method for the N-methylation of primary or secondary amines.[7] It utilizes formic acid as both the reducing agent and a catalyst, and formaldehyde as the source of the methyl group. This method is chosen for its operational simplicity, the low cost of reagents, and its inherent self-limiting nature, which prevents over-alkylation to a quaternary ammonium salt. This makes it an ideal choice for converting the readily available precursor, 4-methoxyphenethylamine (4-MPEA), into the target compound with high fidelity.

G cluster_reactants Reactants cluster_process Process cluster_products Products precursor 4-Methoxyphenethylamine (Primary Amine) reaction Reflux (Formation of Iminium Ion & Hydride Transfer) precursor->reaction reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) reagents->reaction target N-Methyl-4-methoxyphenethylamine (Secondary Amine) reaction->target byproducts CO₂ + H₂O reaction->byproducts

Caption: Workflow of the Eschweiler-Clarke synthesis.

Detailed Step-by-Step Methodology

Materials:

  • 4-Methoxyphenethylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.2 eq)

  • Formic acid (98-100%, 2.0 eq)

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-methoxyphenethylamine (1.0 eq) followed by formic acid (2.0 eq). Stir the mixture to ensure homogeneity.

  • Addition of Formaldehyde: Slowly add the formaldehyde solution (2.2 eq) to the flask. The addition may be exothermic; cooling in an ice bath can be used to control the temperature if necessary.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 90-100 °C. The evolution of carbon dioxide should be observed. Maintain the reflux for 2-4 hours.

    • Causality Insight: Heating drives the reaction, which proceeds via the formation of an intermediate iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion to the N-methylated amine, releasing CO₂ in the process.[7]

  • Reaction Quench & Basification: Cool the mixture to room temperature. Carefully add 10 M NaOH solution until the pH of the mixture is strongly basic (pH > 12). This step neutralizes the excess formic acid and deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is typically a pale yellow oil.

  • Purification (Optional): If required, the product can be further purified by vacuum distillation.

Analytical Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of purity.

G start Synthesized Product (Crude Oil) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Elucidation ms Mass Spectrometry (GC-MS or LC-MS) start->ms Molecular Weight & Fragmentation result Structural Confirmation & Purity Assessment nmr->result ms->result

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Methyl-4-methoxyphenethylamine

Abstract N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted phenethylamine and a derivative of the naturally occurring trace amine 4-methoxyphenethylamine (4-MPEA). While comprehensive pharmacological data on...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted phenethylamine and a derivative of the naturally occurring trace amine 4-methoxyphenethylamine (4-MPEA). While comprehensive pharmacological data on NM-4-MPEA is not extensively documented in publicly accessible literature, its structural relationship to a class of well-characterized biogenic amines and synthetic compounds allows for a robust, inferred profile of its mechanism of action. This guide synthesizes available data on NM-4-MPEA and its structural analogs to provide a detailed overview of its likely molecular targets and downstream signaling pathways. The primary hypothesized mechanisms involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1), potential interactions with monoamine transporters, and modulation of adrenergic systems. Furthermore, evidence points to its role as a potent mast cell degranulator. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge, theoretical frameworks, and detailed experimental protocols to facilitate further investigation into this compound.

Introduction: Structural Context and Pharmacological Significance

N-Methyl-4-methoxyphenethylamine belongs to the broad family of phenethylamines, a class of compounds that includes endogenous neurotransmitters (e.g., dopamine, norepinephrine), hormones, and a wide array of psychoactive substances.[1] The core phenethylamine structure consists of a phenyl ring attached to an ethylamine side chain. Substitutions on the phenyl ring, the sidechain, or the amino group can drastically alter the pharmacological properties of the resulting molecule.

In NM-4-MPEA, two key substitutions define its character:

  • 4-Methoxy Group: The presence of a methoxy group at the para position of the phenyl ring is a feature shared with compounds known to interact with the serotonin system, such as para-methoxyamphetamine (PMA).[2]

  • N-Methyl Group: Methylation of the terminal amine is a critical modification. N-methylation of phenethylamine itself yields N-methylphenethylamine (NMPEA), a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] This modification generally alters the affinity and efficacy of phenethylamines at various receptors and transporters.[5]

Given this structural architecture, the mechanism of action of NM-4-MPEA is likely multifaceted, primarily revolving around the monoaminergic and trace amine systems.

Primary Molecular Target: Trace Amine-Associated Receptor 1 (TAAR1)

The most probable primary molecular target for NM-4-MPEA is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines like β-phenethylamine and tyramine.[6][7]

Causality and Rationale:

  • Structural Analogy: The parent compound, phenethylamine, and its N-methylated form, NMPEA, are both established TAAR1 agonists.[3][7] The addition of a 4-methoxy group is unlikely to abolish this primary interaction. Indeed, analogs with multiple substituents are often partial or full agonists at TAAR1.[8][9]

  • Downstream Signaling: TAAR1 is primarily coupled to the Gs alpha subunit of the G-protein complex. Upon agonist binding, this activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Signaling Pathway: TAAR1 Activation

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NM_4_MPEA NM-4-MPEA TAAR1 TAAR1 NM_4_MPEA->TAAR1 Binds & Activates G_Protein Gαs Gβγ TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neurotransmitter Release & Gene Expression PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized TAAR1 signaling pathway for NM-4-MPEA.

Modulation of Monoamine Transporters

Substituted phenethylamines frequently interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as inhibitors of reuptake or as releasing agents (substrates).

Causality and Rationale:

  • 4-MPEA Activity: The parent compound, 4-methoxyphenethylamine (4-MPEA), is known to be a serotonin and norepinephrine releasing agent and a weak dopamine reuptake inhibitor.[10]

  • N-Methylation Effects: N-alkylation can significantly impact transporter activity. For example, in the 4-methylamphetamine series, N-methylation is optimal for substrate activity at DAT, while longer alkyl chains reduce potency and eliminate releasing effects.[1] This suggests that the N-methyl group of NM-4-MPEA is likely compatible with transporter interaction.

  • PMA as an Analog: The related compound para-methoxyamphetamine (PMA) is a selective serotonin releasing agent (SSRA).[2][6] While NM-4-MPEA lacks the α-methyl group of PMA, which can enhance activity, the 4-methoxy moiety strongly suggests a propensity for interaction with SERT.

Based on this, NM-4-MPEA is likely to function as a monoamine releasing agent, with a probable preference for SERT and NET over DAT.

Quantitative Data from Structural Analogs

While specific data for NM-4-MPEA is unavailable, the following table for related compounds illustrates the expected range of activity.

CompoundTargetActionAffinity / Potency (Value)
para-Methoxyamphetamine (PMA)SERTReleaserEC50 (5-HT release): Not reported, but potent
para-Methoxyamphetamine (PMA)DATReleaserEC50 (DA release): 166 nM
para-Methoxyamphetamine (PMA)NETReleaserEC50 (NE release): 867 nM
para-Methoxyamphetamine (PMA)5-HT2A ReceptorAgonistKi: 11,200 nM (very low affinity)
4-Methoxyphenethylamine (4-MPEA)TAAR1Partial AgonistEC50: 5,980 nM

Data compiled from references[2][6][10]. Note: PMA data is from rat brain synaptosomes.

Other Potential Mechanisms

Adrenergic Receptor Interaction

The structural analog N-methyltyramine (NMT), which differs only by a hydroxyl instead of a methoxy group, acts as an α-adrenoreceptor antagonist.[11] It is plausible that NM-4-MPEA retains some affinity for adrenergic receptors, although the nature of this interaction (agonist vs. antagonist) would require experimental confirmation.

Monoamine Oxidase (MAO) Inhibition

PMA is a potent reversible inhibitor of MAO-A, with an IC50 in the range of 300-600 nM.[2][6] The parent compound, 4-MPEA, is known to be metabolized by MAO.[10] It is therefore highly probable that NM-4-MPEA also serves as a substrate for MAO and may possess inhibitory activity, particularly against MAO-A. This would potentiate its own effects and those of other endogenous monoamines by preventing their breakdown.

Mast Cell Degranulation

N-Methyl-4-methoxyphenethylamine has been identified as a component of "Compound 48/80," a condensation product with formaldehyde known to be a potent histamine-releasing agent and mast cell degranulator.[12] This suggests that NM-4-MPEA itself may have direct activity on mast cells, a mechanism distinct from its neuronal targets.

Experimental Protocols for Mechanistic Characterization

To validate the hypothesized mechanisms of action, a series of in vitro assays are required.

Protocol 1: TAAR1 Functional Assay (cAMP Accumulation)

This protocol determines the functional agonism of NM-4-MPEA at the human TAAR1 receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human TAAR1 receptor. Culture cells to ~80-90% confluency in appropriate media.

  • Assay Preparation: Seed cells into 96-well plates. The day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Prepare serial dilutions of NM-4-MPEA and a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control. Add compounds to the wells and incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.

Experimental Workflow: TAAR1 Assay

TAAR1_Workflow Culture 1. Culture hTAAR1-expressing HEK293 cells Seed 2. Seed cells into 96-well plates Culture->Seed Stimulate 3. Add NM-4-MPEA dilutions + PDE inhibitor Seed->Stimulate Incubate 4. Incubate (37°C, 30 min) Stimulate->Incubate Lyse 5. Lyse cells Incubate->Lyse Detect 6. Measure cAMP levels (e.g., HTRF) Lyse->Detect Analyze 7. Plot dose-response curve Calculate EC50 & Emax Detect->Analyze

Caption: Workflow for determining TAAR1 functional agonism.

Protocol 2: Monoamine Transporter Uptake and Release Assays

These protocols differentiate between reuptake inhibition and substrate-like release activity at DAT, NET, and SERT.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (striatum for DAT, hippocampus for SERT, cortex for NET) via differential centrifugation.

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of NM-4-MPEA or a known inhibitor (e.g., cocaine).

    • Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at a concentration near its Km.

    • Incubate for a short period (1-5 minutes) at 37°C.

    • Terminate uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer.

    • Quantify the radioactivity trapped in the synaptosomes via liquid scintillation counting.

    • Calculate IC50 values for uptake inhibition.

  • Release Assay:

    • Pre-load synaptosomes by incubating them with a radiolabeled substrate.

    • Wash synaptosomes to remove external radiotracer.

    • Expose the pre-loaded synaptosomes to varying concentrations of NM-4-MPEA or a known releaser (e.g., amphetamine).

    • After incubation, separate the synaptosomes from the supernatant by centrifugation.

    • Measure the radioactivity in the supernatant to quantify release.

    • Calculate EC50 values for release.

Conclusion and Future Directions

The mechanism of action of N-Methyl-4-methoxyphenethylamine, inferred from its chemical structure and the pharmacology of its close analogs, is likely centered on agonism at the TAAR1 receptor and substrate activity at monoamine transporters , particularly SERT and NET. It may also exhibit secondary activities, including MAO-A inhibition and direct mast cell degranulation.

This multifaceted profile suggests a complex interplay of effects. TAAR1 activation generally serves to modulate (often decrease) monoaminergic neurotransmission, while monoamine release has the opposite effect. The net pharmacological outcome will depend on the relative potencies and efficacies of NM-4-MPEA at each of these targets.

Future research must focus on generating direct, quantitative pharmacological data for NM-4-MPEA. The protocols outlined in this guide provide a clear roadmap for elucidating its binding affinities, functional potencies, and substrate activities. Such data is essential for understanding its potential physiological effects and for guiding any future drug development efforts based on this chemical scaffold.

References

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Foundational

N-Methyl 4-Methoxyphenethylamine pharmacological profile

Abstract Introduction and Chemical Identity N-Methyl-4-methoxyphenethylamine is a secondary amine and aromatic ether structurally related to a class of compounds known for their diverse pharmacological effects on the cen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Chemical Identity

N-Methyl-4-methoxyphenethylamine is a secondary amine and aromatic ether structurally related to a class of compounds known for their diverse pharmacological effects on the central nervous system (CNS).[1][2] The parent compound, 4-methoxyphenethylamine (4-MPEA), has been shown to inhibit the monoamine oxidase (MAO)-catalyzed deamination of tyramine and tryptamine but was found to be inactive in humans at doses up to 400 mg.[3][4] The addition of an N-methyl group, creating the titular compound, is a common chemical modification in phenethylamine chemistry known to alter potency, metabolic stability, and mechanism of action.

Given the scarcity of direct data, this guide employs a structure-activity relationship (SAR) approach to build a predictive profile. We will draw heavily upon data from its closest, more extensively studied analogues:

  • 4-Methoxyphenethylamine (4-MPEA): The parent primary amine.

  • para-Methoxyamphetamine (PMA): The α-methylated analogue.

  • para-Methoxymethamphetamine (PMMA): The N-methyl, α-methylated analogue, and a DEA Schedule I controlled substance.[5]

The analysis of these compounds provides a logical framework for hypothesizing the pharmacological actions of N-Methyl-4-methoxyphenethylamine and for designing the requisite experiments for its definitive characterization.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine[1]
Synonyms 4-Methoxy-N-methylbenzeneethanamine, p-Methoxy-N-methylphenethylamine[1][6]
CAS Number 4091-50-3[6]
Molecular Formula C10H15NO[1][6]
Molecular Weight 165.23 g/mol [1][6]
Appearance Pale yellow oil[6]

Predicted Pharmacodynamics: A Monoamine Modulator Profile

The pharmacological activity of substituted phenethylamines is primarily dictated by their interaction with monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] The specific substitutions on the phenethylamine core determine whether the compound acts as a receptor agonist, a reuptake inhibitor, a releasing agent, or an enzyme inhibitor (e.g., MAOI).

Inferred Mechanism of Action

Based on its structural similarity to PMA and PMMA, N-Methyl-4-methoxyphenethylamine is predicted to function as a monoamine releasing agent and/or reuptake inhibitor, with a likely preference for the serotonin system .

  • Influence of the 4-Methoxy Group: The 4-methoxy substitution, as seen in PMA, strongly directs activity towards the serotonin system. PMA is a selective serotonin releasing agent (SSRA) with only weak effects on dopamine and norepinephrine transporters.[7]

  • Influence of the N-Methyl Group: N-methylation can increase potency and may shift the balance of activity between reuptake inhibition and release.

  • Absence of the α-Methyl Group: The lack of an alpha-methyl group, which is present in PMA and PMMA, typically reduces stimulant potency and increases susceptibility to metabolism by MAO. This suggests that N-Methyl-4-methoxyphenethylamine may also possess MAO-A inhibitory properties , a characteristic of its parent compound 4-MPEA and the related PMA.[3][7]

The combination of serotonin release and MAO-A inhibition is a critical pharmacodynamic interaction that can lead to significant increases in synaptic serotonin, underpinning both potential psychoactive effects and a high risk of serotonin syndrome.

Predicted Receptor and Transporter Affinities

A direct receptor binding profile for N-Methyl-4-methoxyphenethylamine is not available. However, by examining the affinities of its analogues, we can predict its likely targets. It is hypothesized to have the highest affinity for the serotonin transporter (SERT), followed by the norepinephrine (NET) and dopamine (DAT) transporters, and potentially moderate affinity for 5-HT2A/2C receptors.

Table 2: Comparative Pharmacological Data of Structural Analogues

CompoundTargetActionAffinity / PotencySource
PMA SERTReleaserEC50: Not Reported (but potent)[7]
DATReleaserEC50: 166 nM[7]
NETReleaserEC50: 867 nM[7]
MAO-AInhibitorIC50: 300-600 nM[7]
5-HT2A/2CAgonistLow affinity[7]
PMMA --Anecdotally weaker than PMA[7]
4-MPEA MAOInhibitorInhibits deamination of tyramine[3]

The lipophilicity conferred by the 4-methoxy substituent is a known contributor to 5-HT2A receptor affinity in related series of compounds.[8] Therefore, direct assessment of N-Methyl-4-methoxyphenethylamine's affinity at this receptor is critical.

Postulated Signaling Pathway

The primary downstream effect of monoamine release and reuptake inhibition is an increase in the concentration of neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MOMPEA N-Methyl-4-methoxyphenethylamine VMAT2 VMAT2 MOMPEA->VMAT2 Reverses Transport SERT SERT MOMPEA->SERT Blocks Reuptake MAO_A MAO-A MOMPEA->MAO_A Inhibits Serotonin_synapse ↑ Synaptic Serotonin SERT->Serotonin_synapse Release Serotonin_Vesicle Serotonin Vesicles Serotonin_cyto Cytosolic Serotonin Serotonin_Vesicle->Serotonin_cyto Release via VMAT2 reversal Serotonin_cyto->SERT Efflux via SERT reversal Serotonin_cyto->MAO_A Metabolism HTR2A 5-HT2A Receptor Serotonin_synapse->HTR2A HTR_other Other 5-HT Receptors Serotonin_synapse->HTR_other Signal Signal Transduction HTR2A->Signal HTR_other->Signal

Figure 1: Predicted mechanism of action at a serotonergic synapse.

Predicted Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of N-Methyl-4-methoxyphenethylamine will determine its onset, duration of action, and potential for drug-drug interactions.

Absorption and Distribution

As a small, moderately lipophilic molecule, N-Methyl-4-methoxyphenethylamine is expected to be readily absorbed following oral administration and to cross the blood-brain barrier to exert its effects on the CNS.

Metabolism

Metabolism is predicted to be a major route of elimination. Drawing parallels from methamphetamine metabolism, two primary pathways are anticipated.[9]

  • N-demethylation: Removal of the N-methyl group by cytochrome P450 enzymes (potentially CYP2D6) to yield the primary amine metabolite, 4-Methoxyphenethylamine (4-MPEA) .[9]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, likely at the position ortho to the methoxy group.

  • O-demethylation: Conversion of the 4-methoxy group to a 4-hydroxy group, yielding N-methyl-tyramine (hordenine).

These primary metabolites can then undergo further conjugation (e.g., glucuronidation or sulfation) prior to excretion. The inhibition of MAO-A by the parent compound could slow its own metabolism if it is an MAO substrate.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-Methyl-4-methoxyphenethylamine metabolite1 4-Methoxyphenethylamine (4-MPEA) parent->metabolite1 N-demethylation (e.g., CYP2D6) metabolite2 4-Hydroxy-N-methylphenethylamine (Hordenine) parent->metabolite2 O-demethylation metabolite3 Aromatic Hydroxylated Metabolite parent->metabolite3 Hydroxylation excretion Renal Excretion parent->excretion Unchanged Drug conjugate1 Conjugated Metabolites metabolite1->conjugate1 conjugate2 Conjugated Metabolites metabolite2->conjugate2 metabolite3->excretion conjugate1->excretion conjugate2->excretion

Figure 2: Predicted metabolic pathways for N-Methyl-4-methoxyphenethylamine.
Excretion

The parent drug and its metabolites are expected to be excreted primarily in the urine. The half-life will be dependent on the rate of metabolism and renal clearance.

Anticipated Toxicological Profile

The primary toxicological concern for N-Methyl-4-methoxyphenethylamine is serotonin syndrome , a potentially life-threatening condition. This risk is significantly elevated due to the predicted dual mechanism of serotonin release and MAO-A inhibition.[7]

Key Adverse Effects Associated with Analogues (PMA): [7]

  • Severe Hyperthermia: A dramatic and dangerous increase in body temperature.

  • Cardiovascular Strain: Accelerated and irregular heartbeat, hypertension.

  • Neurological Effects: Agitation, confusion, hallucinations, seizures.[10]

  • Gastrointestinal Distress: Nausea and vomiting.

It is crucial to note that PMA and PMMA have been implicated in numerous hospitalizations and deaths, often when sold deceptively as MDMA ("Ecstasy").[7] The effects of these compounds are more unpredictable and have a narrower therapeutic window than MDMA.[7] A similar risk profile must be assumed for N-Methyl-4-methoxyphenethylamine until proven otherwise.

Proposed Methodologies for Pharmacological Characterization

To move from a predictive to a definitive pharmacological profile, a systematic experimental evaluation is required. The following protocols provide a framework for this investigation.

Protocol: In Vitro Receptor and Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of N-Methyl-4-methoxyphenethylamine at key CNS targets.

Methodology: Radioligand displacement assays using cell membranes prepared from HEK293 cells stably expressing the target of interest.[11]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare cell membrane homogenates expressing human SERT, DAT, NET, 5-HT2A, 5-HT2C, α1A, α2A, and D2 receptors.

    • Prepare a range of concentrations of N-Methyl-4-methoxyphenethylamine (e.g., 0.1 nM to 100 µM) in assay buffer.

    • Prepare the appropriate radioligand for each target (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) at a concentration near its Kd.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and either buffer (for total binding), a saturating concentration of a known displacer (for non-specific binding), or a concentration of the test compound.

    • Incubate at a defined temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Monoamine Release Assay

Objective: To determine if N-Methyl-4-methoxyphenethylamine acts as a substrate for monoamine transporters, inducing neurotransmitter release (efflux).

Methodology: Synaptosome-based neurotransmitter release assay.

Step-by-Step Protocol:

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific rodent brain regions (e.g., striatum for DA, hippocampus for 5-HT).

  • Neurotransmitter Loading:

    • Pre-load the synaptosomes by incubating them with a low concentration of the relevant radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the synaptosomes and expose them to various concentrations of N-Methyl-4-methoxyphenethylamine or a control releasing agent (e.g., d-amphetamine).

    • Incubate for a short period (e.g., 10-30 minutes).

  • Quantification:

    • Pellet the synaptosomes by centrifugation.

    • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) via liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total neurotransmitter released for each concentration.

    • Plot the percentage release against the log concentration of the compound and fit the curve to determine the EC50 (the concentration that produces 50% of the maximal release).

Protocol: Analytical Method Development via LC-MS/MS

Objective: To develop a sensitive and selective method for the quantification of N-Methyl-4-methoxyphenethylamine and its primary predicted metabolite (4-MPEA) in biological matrices (e.g., plasma, urine).

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][12]

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Synthesize or procure certified reference standards of N-Methyl-4-methoxyphenethylamine and 4-MPEA.

    • Prepare calibration standards and quality control (QC) samples by spiking the analytes into the blank biological matrix.

    • For analysis, perform protein precipitation on plasma samples (e.g., with acetonitrile) or a "dilute-and-shoot" approach for urine samples. Use a deuterated internal standard to correct for matrix effects and extraction variability.

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Develop a gradient elution method using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This ensures good peak shape and separation from endogenous matrix components.

  • Mass Spectrometric Detection:

    • Optimize the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Perform infusion of the reference standards to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify the most stable and abundant product ions for each analyte.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor at least two transitions per analyte (one for quantification, one for confirmation).

  • Method Validation:

    • Validate the method according to regulatory guidelines, assessing for:

      • Selectivity: Absence of interfering peaks in blank matrix.

      • Linearity and Range: Typically over 3-4 orders of magnitude.

      • Accuracy and Precision: Intra- and inter-day analysis of QC samples.

      • Limit of Detection (LOD) and Quantification (LOQ).

      • Matrix Effect and Recovery.

      • Stability: Freeze-thaw, bench-top, and long-term stability.

Conclusion

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  • Braden, M. R., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 1(4), 305-313. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057672/]
  • Wang, Y., et al. (2024). Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals. Molecules, 29(5), 1089. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10931882/]
  • JoVE. In vivo effects of methamphetamine on brown fat reactive oxygen species and mitochondria. [URL: https://www.jove.
  • ChemicalBook. 4-Methoxyphenethylamine - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_55-81-2.htm]
  • Slivova, J., et al. (2017). The Effect of N-Acetylcysteine on Behavioral Sensitization to Methamphetamine in Mice. Physiological Research, 66(Supplementum 2), S243-S251. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8546596/]
  • Semantic Scholar. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. [URL: https://www.semanticscholar.org/paper/Recent-Analytical-Method-for-Detection-of-in-Herbal-Rijal-Sadono/e7054f7331904720612999e235e25a1e809322b7]
  • Shima, N., et al. (2014). Stereoselectivity in the human metabolism of methamphetamine. British Journal of Clinical Pharmacology, 77(3), 543-546. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3952723/]
  • Frontiers in Pharmacology. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00338/full]
  • MDPI. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. [URL: https://www.mdpi.com/2076-0817/13/1/74]
  • I.R.I.S. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [URL: https://iris.uniroma1.it/retrieve/handle/11573/889344/233074/Frison_Recent_2016.pdf]
  • ResearchGate. Selective in Vivo Accumulation of N-Acetyl-4-S-cysteaminylphenol in B16F10 Murine Melanoma and Enhancement of Its in Vitro and in Vivo Antimelanoma Effect by Combination of Buthionine Sulfoximine. [URL: https://www.researchgate.
  • Semantic Scholar. Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. [URL: https://www.semanticscholar.org/paper/Receptor-interaction-profiles-of-4-alkoxy-2%2C6--and-Kołaczyńska-Luethi/81a5330a103c8346e964724a350410f1f1d18447]
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Exploratory

An In-depth Technical Guide to the Natural Occurrence and Sources of N-Methyl-4-methoxyphenethylamine

Abstract N-Methyl-4-methoxyphenethylamine, a biogenic amine with a structural resemblance to several neuroactive compounds, has garnered interest within the scientific community for its potential pharmacological properti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-4-methoxyphenethylamine, a biogenic amine with a structural resemblance to several neuroactive compounds, has garnered interest within the scientific community for its potential pharmacological properties and its presence in various natural sources. This technical guide provides a comprehensive overview of the known natural occurrences of N-Methyl-4-methoxyphenethylamine, delving into the plant species in which it has been identified. Furthermore, a putative biosynthetic pathway is proposed, drawing upon established knowledge of alkaloid biosynthesis in plants. This guide also outlines a detailed experimental workflow for the extraction, isolation, and characterization of N-Methyl-4-methoxyphenethylamine from plant matrices, intended to serve as a practical resource for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methyl-4-methoxyphenethylamine

N-Methyl-4-methoxyphenethylamine, also known as 4-methoxy-N-methylbenzeneethanamine or N,O-dimethyltyramine, belongs to the substituted phenethylamine class of compounds.[1] This class is renowned for encompassing a wide array of psychoactive substances, including central nervous system stimulants, hallucinogens, and entactogens.[1] The structural backbone of phenethylamine is shared by numerous endogenous hormones and catecholamines, such as dopamine and noradrenaline.[1] The addition of a methyl group to the amine and a methoxy group at the para position of the phenyl ring in N-Methyl-4-methoxyphenethylamine suggests potential modulation of its biological activity compared to its parent compounds. While its specific pharmacological profile is not as extensively studied as other phenethylamines, its natural occurrence necessitates a deeper understanding of its distribution in nature and its biosynthesis.

Natural Occurrence and Identified Sources

The presence of N-Methyl-4-methoxyphenethylamine in the plant kingdom has been documented in a select number of species. The identification of this compound is often part of broader phytochemical analyses of plants known to produce a variety of alkaloids.

Documented Plant Sources

Initial reports have identified N-Methyl-4-methoxyphenethylamine in species of the Aloe genus. Specifically, its presence has been noted in Aloe rauhii and Aloe somaliensis.[2]

The Acacia genus, a rich source of various psychoactive alkaloids, has also been a focus of investigation for phenethylamine derivatives.[3] While some studies on species like Acacia berlandieri and Acacia rigidula have identified a complex mixture of amines and alkaloids, including N-methyl-β-phenethylamine and other related compounds, the specific and consistent identification of the 4-methoxy substituted variant can be variable and is an area requiring further research.[4][5][6] The presence and concentration of these alkaloids can be influenced by environmental and genetic factors.[3]

Table 1: Documented Natural Sources of N-Methyl-4-methoxyphenethylamine
Plant SpeciesFamilyPart of PlantReported PresenceReference(s)
Aloe rauhiiAsphodelaceaeNot specifiedPresent[2]
Aloe somaliensisAsphodelaceaeNot specifiedPresent[2]

Note: The quantitative data for the concentration of N-Methyl-4-methoxyphenethylamine in these sources is not extensively reported in the currently available literature and represents a significant area for future research.

Proposed Biosynthetic Pathway

The biosynthetic pathway of N-Methyl-4-methoxyphenethylamine has not been fully elucidated in any specific plant species. However, based on the well-established biosynthesis of related tyrosine-derived alkaloids and the known roles of specific enzymes in plant secondary metabolism, a putative pathway can be proposed. The pathway likely originates from the amino acid L-tyrosine.

The key steps are hypothesized to be:

  • Decarboxylation of L-tyrosine: The pathway is initiated by the decarboxylation of L-tyrosine by the enzyme tyrosine decarboxylase (TDC) to yield tyramine.

  • O-Methylation of Tyramine: Tyramine then undergoes O-methylation at the para-hydroxyl group, catalyzed by a specific O-methyltransferase (OMT). This reaction utilizes S-adenosylmethionine (AdoMet) as the methyl donor to produce 4-methoxyphenethylamine (O-methyltyramine).[7]

  • N-Methylation of 4-methoxyphenethylamine: The final step involves the N-methylation of 4-methoxyphenethylamine. This reaction is catalyzed by an N-methyltransferase (NMT), which also utilizes S-adenosylmethionine (AdoMet) as the methyl donor, to yield the final product, N-Methyl-4-methoxyphenethylamine.[7]

Diagram 1: Putative Biosynthetic Pathway of N-Methyl-4-methoxyphenethylamine

Biosynthesis L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine CO2 CO₂ L_Tyrosine->CO2 Methoxy_PEA 4-Methoxyphenethylamine (O-Methyltyramine) Tyramine->Methoxy_PEA N_Methyl_Methoxy_PEA N-Methyl-4-methoxyphenethylamine Methoxy_PEA->N_Methyl_Methoxy_PEA TDC Tyrosine Decarboxylase (TDC) TDC->Tyramine OMT O-Methyltransferase (OMT) OMT->Methoxy_PEA AdoSAH1 S-adenosylhomocysteine (SAH) OMT->AdoSAH1 NMT N-Methyltransferase (NMT) NMT->N_Methyl_Methoxy_PEA AdoSAH2 S-adenosylhomocysteine (SAH) NMT->AdoSAH2 AdoMet1 S-adenosylmethionine (AdoMet) AdoMet1->OMT AdoMet2 S-adenosylmethionine (AdoMet) AdoMet2->NMT

Caption: Proposed biosynthetic pathway of N-Methyl-4-methoxyphenethylamine from L-tyrosine.

Experimental Protocol: Extraction and Analysis from Plant Material

This section provides a detailed, step-by-step methodology for the extraction, isolation, and identification of N-Methyl-4-methoxyphenethylamine from a plant matrix, such as the leaves of a suspected Acacia or Aloe species.

Principle

The protocol is based on a solid-liquid extraction of the dried and powdered plant material, followed by an acid-base partitioning to isolate the basic alkaloid fraction. The final analysis and identification are performed using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for the characterization of volatile and semi-volatile organic compounds.

Materials and Reagents
  • Dried and powdered plant material

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • N-Methyl-4-methoxyphenethylamine analytical standard

  • Rotary evaporator

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Step-by-Step Methodology
  • Extraction:

    • Weigh 10 g of the dried, powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of methanol and stir for 24 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process with the plant residue two more times.

    • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Redissolve the dried extract in 50 mL of 1 M HCl.

    • Transfer the acidic solution to a separatory funnel and wash three times with 50 mL of DCM to remove neutral and acidic compounds. Discard the DCM layers.

    • Adjust the pH of the aqueous layer to >10 with 1 M NaOH.

    • Extract the basic aqueous layer three times with 50 mL of DCM.

    • Combine the DCM extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the DCM to yield the crude alkaloid fraction.

  • GC-MS Analysis:

    • Reconstitute the crude alkaloid fraction in a known volume of methanol (e.g., 1 mL).

    • Prepare a series of calibration standards of N-Methyl-4-methoxyphenethylamine in methanol.

    • Inject 1 µL of the sample extract and the calibration standards into the GC-MS system.

    • GC Conditions (Example):

      • Inlet temperature: 250°C

      • Oven program: 80°C for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Quadrupole temperature: 150°C

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

    • Identification: Compare the retention time and the mass spectrum of the peak of interest in the sample with that of the analytical standard. The mass spectrum should show the characteristic molecular ion and fragmentation pattern of N-Methyl-4-methoxyphenethylamine.

    • Quantification: Construct a calibration curve from the peak areas of the analytical standards and determine the concentration of the analyte in the sample.

Diagram 2: Experimental Workflow for Extraction and Analysis

Workflow start Dried Plant Material extraction Solid-Liquid Extraction (Methanol) start->extraction filtration Filtration extraction->filtration evaporation1 Evaporation (Rotary Evaporator) filtration->evaporation1 acidification Acidification (1 M HCl) evaporation1->acidification dcm_wash Wash with DCM (Remove Neutrals/Acids) acidification->dcm_wash basification Basification (1 M NaOH, pH > 10) dcm_wash->basification dcm_extraction Extraction with DCM basification->dcm_extraction drying Drying (Anhydrous Na₂SO₄) dcm_extraction->drying evaporation2 Evaporation drying->evaporation2 reconstitution Reconstitution (Methanol) evaporation2->reconstitution gcms GC-MS Analysis reconstitution->gcms

References

Foundational

An In-Depth Technical Guide to the Theoretical Mass and Isotopic Distribution of N-Methyl-4-methoxyphenethylamine (C₁₀H₁₅NO)

Abstract This technical guide provides a comprehensive examination of the theoretical mass and isotopic distribution of N-Methyl-4-methoxyphenethylamine. In the fields of analytical chemistry, pharmacology, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the theoretical mass and isotopic distribution of N-Methyl-4-methoxyphenethylamine. In the fields of analytical chemistry, pharmacology, and drug development, high-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and quantification of small molecules. A profound understanding of a molecule's theoretical exact mass and its predictable isotopic pattern is fundamental to the accurate interpretation of HRMS data. This document delineates the foundational principles of isotopic abundance, provides a step-by-step methodology for the calculation of the monoisotopic mass of N-Methyl-4-methoxyphenethylamine, and details the prediction of its isotopic distribution. These theoretical values serve as the benchmark against which experimental data are compared, enabling confident structural confirmation and purity assessment.

Introduction to N-Methyl-4-methoxyphenethylamine and the Imperative of Mass Spectrometry

N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative. As with many small molecules in pharmaceutical research and metabolomics, its detection and characterization rely heavily on mass spectrometry. High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 5 parts-per-million), allowing for the determination of an elemental composition.

However, mass is not a singular value. The existence of natural stable isotopes for elements like carbon, hydrogen, nitrogen, and oxygen imparts a characteristic distribution pattern to the mass spectrum of any given molecule. This isotopic signature is a highly specific fingerprint. The ability to accurately predict this pattern is not merely an academic exercise; it is a critical component of the analytical workflow, directly impacting the confidence of compound identification. This guide will establish the theoretical basis for these predictions, grounding them in the fundamental properties of the constituent atoms.

Foundational Principles: Monoisotopic Mass and Natural Isotopic Abundance

Before proceeding with calculations, it is crucial to distinguish between two commonly confused mass concepts. The average molecular weight , often found on periodic tables and chemical supply bottles, is the weighted average of the masses of all natural isotopes of an element. In contrast, monoisotopic mass is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in the molecule.[1] For HRMS, which can resolve the individual isotopic peaks, the monoisotopic mass is the relevant and critical value.

The theoretical calculations are predicated on the precise masses and known natural abundances of the stable isotopes of the elements comprising N-Methyl-4-methoxyphenethylamine (C, H, N, O).

IsotopeExact Mass (Da)Natural Abundance (%)
¹²C12.00000098.93
¹³C13.0033551.07
¹H1.00782599.9885
²H2.0141020.0115
¹⁴N14.00307499.632
¹⁵N15.0001090.368
¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: IUPAC data.[2][3]

Protocol: Calculation of Theoretical Monoisotopic Mass

The calculation of the monoisotopic mass is a direct summation based on the molecule's elemental composition and the mass of the most abundant isotope for each element.

Methodology
  • Establish the Molecular Formula: The molecular formula for N-Methyl-4-methoxyphenethylamine is C₁₀H₁₅NO.[4]

  • Identify Monoisotopic Masses: From the table above, the masses of the most abundant isotopes are:

    • Carbon: ¹²C = 12.000000 Da

    • Hydrogen: ¹H = 1.007825 Da

    • Nitrogen: ¹⁴N = 14.003074 Da

    • Oxygen: ¹⁶O = 15.994915 Da

  • Sum the Atomic Masses: The theoretical monoisotopic mass is calculated as follows:

    • Mass = (Number of C atoms × Mass of ¹²C) + (Number of H atoms × Mass of ¹H) + (Number of N atoms × Mass of ¹⁴N) + (Number of O atoms × Mass of ¹⁶O)

    • Mass = (10 × 12.000000) + (15 × 1.007825) + (1 × 14.003074) + (1 × 15.994915)

    • Mass = 120.000000 + 15.117375 + 14.003074 + 15.994915

    • Calculated Monoisotopic Mass = 165.115364 Da

This calculated value aligns precisely with the monoisotopic mass found in authoritative databases such as PubChem, validating the methodology.[4]

Predicting the Theoretical Isotopic Distribution

The isotopic distribution arises from the statistical probability of incorporating heavier isotopes into the molecule. The resulting spectrum consists of the monoisotopic peak (M) and subsequent peaks at higher masses (M+1, M+2, etc.).

The Origin of M+1 and M+2 Peaks
  • M+1 Peak: This peak is predominantly caused by the presence of a single ¹³C atom within the molecule, as ¹³C is the most abundant "heavy" isotope with a mass increase of approximately 1 Da. Contributions from ²H and ¹⁵N are also present but are statistically less significant.

  • M+2 Peak: This peak's intensity is mainly due to the presence of a single ¹⁸O atom or, less commonly, two ¹³C atoms within the same molecule.

Isotopic Distribution Calculation

The relative abundance of each isotopic peak can be calculated by considering all possible combinations of isotopes and their probabilities.[5][6] For a molecule of this size, the following calculations provide a highly accurate prediction of the most significant peaks.

PeakPrimary Contribution(s)Calculated Mass (Da)Relative Abundance (%)
M C₁₀H₁₅NO (all ¹²C, ¹H, ¹⁴N, ¹⁶O)165.1154100.00
M+1 ¹³C¹²C₉H₁₅NO166.118711.26
M+2 ¹³C₂¹²C₈H₁₅NO or ¹²C₁₀H₁₅N¹⁸O167.1221 or 167.11960.84

Note: The M+2 peak is a composite of multiple isotopologues with very similar masses, which are typically not resolved by standard HRMS and are observed as a single peak.

Visualization of the Isotopic Pattern

A visual representation of the isotopic distribution provides an intuitive tool for matching theoretical predictions with experimental data. The following diagram illustrates the expected pattern for the protonated molecule [M+H]⁺.

Compound_Confirmation_Workflow formula Molecular Formula (C₁₀H₁₅NO) calc Calculate Theoretical Mass & Isotopic Pattern formula->calc compare Compare Data (Mass Error & Pattern Fit) calc->compare Theoretical Values hrms Acquire Experimental HRMS Data hrms->compare Experimental Values confirm Identification Confirmed compare->confirm Match reject Identification Rejected (Re-evaluate) compare->reject No Match

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-4-Methoxyphenethylamine (PMMA) for Research Applications

Abstract This technical guide provides a comprehensive overview of N-Methyl-4-methoxyphenethylamine, more commonly known in scientific literature as para-Methoxymethamphetamine (PMMA), for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-4-methoxyphenethylamine, more commonly known in scientific literature as para-Methoxymethamphetamine (PMMA), for researchers, scientists, and drug development professionals. PMMA is a substituted phenethylamine with significant effects on monoaminergic systems. This document details its chemical properties, synthesis, pharmacological profile, and established research applications. Particular emphasis is placed on its mechanism of action as a potent serotonin and norepinephrine releasing agent and a monoamine oxidase A (MAO-A) inhibitor. Furthermore, this guide explores the compound's demonstrated neurotoxicity, providing insights into the underlying mechanisms and relevant experimental models for its investigation. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the practical application of this compound in a research setting.

Introduction and Chemical Profile

N-Methyl-4-methoxyphenethylamine, or para-Methoxymethamphetamine (PMMA), is a synthetic compound belonging to the amphetamine class of psychoactive substances.[1] It is structurally related to both methamphetamine and para-methoxyamphetamine (PMA).[1][2] While it has gained notoriety as a dangerous adulterant in illicitly sold "ecstasy" tablets, its unique pharmacological profile makes it a valuable tool for specific neuroscience research applications.[1][3] Understanding its distinct properties is crucial for its safe and effective use in a laboratory setting.

Chemical Structure and Properties:

  • IUPAC Name: 1-(4-Methoxyphenyl)-N-methylpropan-2-amine[2]

  • Other Names: para-Methoxymethamphetamine, 4-Methoxy-N-methylamphetamine, 4-MMA[2]

  • CAS Number: 22331-70-0[2]

  • Molecular Formula: C₁₁H₁₇NO[2]

  • Molar Mass: 179.26 g/mol [2]

  • Appearance: Typically encountered as a hydrochloride salt, which is a crystalline solid.[4]

  • Solubility: The hydrochloride salt is soluble in water, ethanol, DMSO, and DMF.[4]

Synthesis of N-Methyl-4-methoxyphenethylamine (PMMA)

The synthesis of PMMA for research purposes requires careful execution by trained chemists in a controlled laboratory environment. One of the common methods for its preparation is the Leuckart reaction, which involves the reductive amination of a ketone.[5][6]

Leuckart Synthesis Protocol

This protocol outlines the synthesis of PMMA from 4-methoxyphenylacetone.

Materials:

  • 4-methoxyphenylacetone

  • N-methylformamide

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Methylene Chloride (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Ethanol

  • Sulfuric Acid (for salt formation, optional)

  • Round-bottom flask with reflux condenser and thermometer

  • Separatory funnel

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a thermometer and a reflux condenser, combine 4-methoxyphenylacetone and an excess of N-methylformamide.[7]

  • Heating: Heat the mixture to 165-170°C and maintain this temperature under reflux for 24-36 hours.[7]

  • Hydrolysis (Basic): After cooling the reaction mixture to room temperature, add a 10 M NaOH solution and reflux for an additional 2 hours to hydrolyze the intermediate N-formyl-p-methoxymethamphetamine.[7]

  • Extraction: Cool the mixture, separate the organic layer, and add concentrated HCl. Reflux this acidic mixture for 2 hours.[7] After cooling, make the solution alkaline with a NaOH solution.[2]

  • Purification: Extract the alkaline mixture with methylene chloride. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude PMMA freebase as an oil.[2]

  • Salt Formation (Optional but Recommended): For easier handling and stability, convert the freebase to its hydrochloride or sulfate salt. For the sulfate salt, dissolve the crude amine in ethanol and treat with a solution of sulfuric acid in ethanol. The resulting crystalline salt can be filtered, washed with a cold ethanol/ether mixture, and dried.[2]

Note: This synthesis produces a racemic mixture of (S)- and (R)-PMMA. Chiral separation techniques would be required to isolate the individual enantiomers.

Pharmacological Profile and Mechanism of Action

PMMA exerts its primary effects through its interaction with monoamine systems in the central nervous system. Its mechanism is twofold: it acts as a monoamine releasing agent and as a monoamine oxidase inhibitor.[2][8]

Monoamine Release

PMMA is a potent serotonin-norepinephrine releasing agent (SNRA) with weaker effects on dopamine release.[2][8] The activity is stereoselective, with the (S)-enantiomer being more potent.

EnantiomerSerotonin (5-HT) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)
(S)-PMMA411471,000
(R)-PMMA134>14,0001,600
Data obtained from in vitro studies using rat brain synaptosomes.[2]
Monoamine Oxidase Inhibition

In addition to promoting monoamine release, PMMA is a potent inhibitor of monoamine oxidase A (MAO-A).[2][8] This inhibition of the primary enzyme responsible for the degradation of serotonin and norepinephrine further potentiates the effects of their release.

  • IC₅₀ for MAO-A Inhibition: 1,700 nM[2]

This dual mechanism of action leads to a significant and sustained increase in synaptic concentrations of serotonin and norepinephrine.

Receptor Binding Profile

PMMA has a low affinity for postsynaptic serotonin receptors.[2]

ReceptorBinding Affinity (Kᵢ) (nM)
5-HT₁ₐ>20,000
5-HT₂ₐ13,600
5-HT₂𝒸>13,000
Data from a single study, suggesting weak direct interaction with these receptors.[2]

However, PMMA does show a higher affinity for the trace amine-associated receptor 1 (TAAR1).[2]

PMMA_Mechanism_of_Action cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PMMA PMMA SERT SERT PMMA->SERT Enters via SERT VMAT2 VMAT2 PMMA->VMAT2 Disrupts Vesicular Storage MAO_A MAO-A PMMA->MAO_A Inhibits Serotonin_synapse Increased Synaptic Serotonin SERT->Serotonin_synapse Release Serotonin_vesicle Serotonin Vesicles Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Leakage Serotonin_cyto->SERT Reverses Transport Serotonin_cyto->MAO_A Degradation Postsynaptic_receptors Postsynaptic 5-HT Receptors Serotonin_synapse->Postsynaptic_receptors Activation

Figure 1: Mechanism of PMMA at the Serotonergic Synapse

Research Applications and Experimental Protocols

PMMA's distinct pharmacological profile makes it a useful tool for several areas of neuroscience research, particularly in studies of the serotonergic system and in comparative pharmacology.

In Vitro Monoamine Release Assays

These assays are fundamental to characterizing the effects of PMMA on monoamine transporters.

Experimental Workflow for In Vitro Monoamine Release Assay:

Monoamine_Release_Assay_Workflow prep 1. Synaptosome Preparation (from rat brain tissue, e.g., striatum) loading 2. Radiolabeled Neurotransmitter Loading (e.g., [³H]5-HT, [³H]DA) prep->loading wash 3. Washing (to remove excess radiolabel) loading->wash superfusion 4. Superfusion (with buffer) wash->superfusion baseline 5. Baseline Collection (collecting fractions of buffer) superfusion->baseline treatment 6. PMMA Treatment (add PMMA at various concentrations) baseline->treatment collection 7. Fraction Collection (collecting fractions post-treatment) treatment->collection analysis 8. Scintillation Counting (quantify radioactivity in each fraction) collection->analysis data 9. Data Analysis (calculate % release over baseline, determine EC₅₀) analysis->data

Figure 2: Workflow for Monoamine Release Assay

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from the desired rat brain region (e.g., striatum for dopamine, hippocampus for serotonin) by differential centrifugation of brain homogenates.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]5-HT or [³H]DA) to allow for uptake into the nerve terminals.

  • Washing: Wash the synaptosomes with buffer to remove extracellular radiolabel.

  • Superfusion: Resuspend the loaded synaptosomes and place them in a superfusion chamber, continuously bathing them with fresh buffer.

  • Baseline Measurement: Collect several fractions of the superfusate to establish a baseline rate of spontaneous neurotransmitter release.

  • Drug Application: Introduce PMMA into the superfusion buffer at various concentrations.

  • Fraction Collection: Continue collecting fractions of the superfusate to measure drug-evoked release.

  • Quantification: Determine the amount of radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes. Calculate the net release stimulated by PMMA and plot concentration-response curves to determine the EC₅₀ value.

In Vivo Behavioral Pharmacology

Drug discrimination studies are used to assess the interoceptive (subjective) effects of a compound in animals. PMMA has been used in such studies to compare its effects to other psychoactive substances like MDMA.[9]

Protocol for a Two-Lever Drug Discrimination Task in Rats:

  • Training: Train rats to press one of two levers for a food reward. In sessions where they receive an injection of a known drug (e.g., MDMA), only presses on the "drug-appropriate" lever are rewarded. In sessions where they receive a saline injection, only presses on the "saline-appropriate" lever are rewarded.

  • Acquisition: Continue training until the rats reliably press the correct lever based on the injection they received (e.g., >80% of presses on the correct lever before the first reward).

  • Testing: Once trained, administer various doses of the test drug (PMMA) and allow the rats to respond on either lever.

  • Data Collection: Record the percentage of lever presses on the drug-appropriate lever.

  • Analysis:

    • Full Generalization (>80% on drug lever): Indicates that the rat perceives the subjective effects of PMMA as being the same as the training drug.

    • Partial Generalization (20-80% on drug lever): Suggests some similarity in subjective effects.

    • No Generalization (<20% on drug lever): Indicates that the subjective effects are different from the training drug.

In Vivo Neurotoxicity Studies

PMMA has been shown to be neurotoxic to serotonin neurons.[10] In vivo studies in rodents are used to characterize this neurotoxicity.

Protocol for Assessing Serotonergic Neurotoxicity in Rats:

  • Dosing Regimen: Administer PMMA to rats (e.g., subcutaneously) at various doses and for a specified duration. A control group should receive saline.

  • Washout Period: After the final dose, allow for a washout period (e.g., 2 weeks) for the acute effects of the drug to dissipate.

  • Tissue Collection: Euthanize the animals and dissect specific brain regions (e.g., hippocampus, cortex, striatum).

  • Neurochemical Analysis:

    • HPLC-ECD/MS: Homogenize the brain tissue and use high-performance liquid chromatography with electrochemical or mass spectrometry detection to quantify the levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA).[1] A significant reduction in these levels in the PMMA-treated group compared to the control group is an indicator of serotonergic neurotoxicity.[9]

    • Receptor Autoradiography/Binding Assays: Use radioligands (e.g., [³H]paroxetine) to quantify the density of serotonin transporters (SERTs) in brain sections or homogenates. A decrease in SERT density is another marker of damage to serotonin nerve terminals.

  • Immunohistochemistry: Use antibodies against 5-HT or SERT to visualize and quantify the density of serotonergic axons and terminals in brain sections. A reduction in immunoreactivity indicates neurotoxicity.

Neurotoxicity of N-Methyl-4-methoxyphenethylamine

A critical aspect of PMMA for research consideration is its neurotoxic potential, particularly towards the serotonergic system.[10] This is thought to be a contributing factor to the severe adverse effects seen in cases of human overdose.[11]

Key Findings from Neurotoxicity Research:

  • Serotonergic Depletion: Repeated administration of high doses of PMMA leads to long-lasting reductions in brain concentrations of 5-HT and 5-HIAA, as well as a decrease in the density of serotonin uptake sites.[10]

  • Comparison with other Amphetamines: The neurotoxic effects of PMMA on the serotonergic system are comparable to those of PMA but less potent than those of MDMA at equivalent doses.[10]

  • Dopaminergic System: PMMA does not appear to cause long-term damage to the dopaminergic system.[10]

Potential Mechanisms of Neurotoxicity:

While the exact mechanisms are still under investigation, the neurotoxicity of substituted amphetamines like PMMA is thought to involve several factors:

  • Oxidative Stress: The metabolism of monoamines by MAO and the auto-oxidation of dopamine can generate reactive oxygen species (ROS), leading to oxidative stress and damage to neurons.[3]

  • Excitotoxicity: Excessive stimulation of glutamate receptors can lead to an influx of calcium and subsequent cell death.

  • Metabolic Bioactivation: The metabolism of PMMA may produce toxic metabolites that contribute to its neurotoxic effects.[12]

  • Hyperthermia: Drug-induced hyperthermia can exacerbate the neurotoxic effects of amphetamines.[13]

Neurotoxicity_Pathway PMMA High-Dose PMMA Monoamine_Release Massive 5-HT/NE Release + MAO-A Inhibition PMMA->Monoamine_Release Dopamine_Metabolism Dopamine Oxidation PMMA->Dopamine_Metabolism Hyperthermia Hyperthermia PMMA->Hyperthermia Metabolites Formation of Toxic Metabolites PMMA->Metabolites Oxidative_Stress Oxidative Stress (ROS/RNS formation) Monoamine_Release->Oxidative_Stress Dopamine_Metabolism->Oxidative_Stress Hyperthermia->Oxidative_Stress exacerbates Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis Axon_Terminal_Damage Serotonergic Axon Terminal Damage Apoptosis->Axon_Terminal_Damage

Figure 3: Putative Mechanisms of PMMA-Induced Neurotoxicity

Analytical Chemistry

Accurate detection and quantification of PMMA and its metabolites in biological samples are crucial for pharmacokinetic and toxicological studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the identification and quantification of PMMA in biological fluids and tissues.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of PMMA and its metabolites, such as PMA and 4-hydroxymethamphetamine, in complex matrices like brain tissue.[1][7]

Conclusion

N-Methyl-4-methoxyphenethylamine (PMMA) is a potent monoamine releasing agent and MAO-A inhibitor with significant effects on the serotonergic and noradrenergic systems. Its distinct pharmacological profile and known neurotoxicity make it a valuable, albeit challenging, tool for neuroscience research. This guide provides a foundational understanding of its synthesis, mechanism of action, and key research applications. Researchers utilizing PMMA should adhere to strict safety protocols and be cognizant of its neurotoxic potential in their experimental design and data interpretation. The detailed protocols and mechanistic insights provided herein are intended to facilitate rigorous and reproducible scientific inquiry into the complex effects of this compound on the central nervous system.

References

  • Clearbrook Treatment Centers. (2023, September 27). PMMA vs. MDMA: Key Differences. [Link]

  • Glennon, R. A., Young, R., Dukat, M., & Cheng, Y. (2007). N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA) and N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane (MDMA) produce nonidentical discriminative stimuli in rats. Pharmacology, biochemistry, and behavior, 86(3), 477–484. [Link]

  • Virtue Recovery Las Vegas. (2024, April 25). PMMA vs MDMA vs PMA: Differences Between Party Drugs. [Link]

  • Pinnacle Treatment Centers. (n.d.). Complete Guide to PMA and PMMA. [Link]

  • Steele, T. D., Katz, J. L., & Ricaurte, G. A. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). Brain research, 589(2), 349–352. [Link]

  • Páleníček, T., Balíková, M., Rohanová, M., Novák, T., Horáček, J., Fujáková, M., & Höschl, C. (2011). Behavioral, hyperthermic and pharmacokinetic profile of para-methoxymethamphetamine (PMMA) in rats. Pharmacology, biochemistry, and behavior, 98(1), 130–139. [Link]

  • Glennon, R. A., Ismaiel, A. E., Martin, B., Poff, D., & Sutton, M. (1988). A preliminary behavioral investigation of PMMA, the 4-methoxy analog of methamphetamine. Pharmacology, biochemistry, and behavior, 31(1), 9–13. [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. [Link]

  • Kochana, J., Błażewicz, A., & Piekoszewski, W. (2003). Synthesis of standards of the most important markers of Leuckart p-methoxymethamphetamine (PMMA). Examination of the influence of experimental conditions and a drug diluent on SPE/TLC profiling. Forensic science international, 134(2-3), 207–213. [Link]

  • Wikipedia. (n.d.). para-Methoxymethamphetamine. [Link]

  • ResearchGate. (2003). Synthesis of standards of the most important markers of Leuckart p-methoxymethamphetamine (PMMA). [Link]

  • Capela, J. P., Guedes de Pinho, P., & Bastos, M. L. (2009). Molecular and cellular mechanisms of ecstasy-induced neurotoxicity: an overview. Mini reviews in medicinal chemistry, 9(4), 449–464. [Link]

  • Johansen, S. S., & Bjørneboe, A. (2015). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. Basic & clinical pharmacology & toxicology, 117(4), 259–267. [Link]

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  • ResearchGate. (2015). The chemical structures of paramethoxymethamphetamine (PMMA) and methylenedioxymethamphetamine (MDMA or "ecstasy"). [Link]

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  • ResearchGate. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

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  • NCBI. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

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Foundational

N-Methyl 4-Methoxyphenethylamine discovery and history

An In-depth Technical Guide to the Discovery and History of N-Methyl-4-Methoxyphenethylamine For Researchers, Scientists, and Drug Development Professionals Abstract N-Methyl-4-methoxyphenethylamine is a substituted phen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Methyl-4-Methoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine and a derivative of the naturally occurring trace amine 4-methoxyphenethylamine (4-MPEA). While not as extensively studied as other phenethylamines, its chemical structure suggests potential interactions with monoaminergic systems in the central nervous system. This guide provides a comprehensive overview of the discovery, synthesis, and theoretical pharmacology of N-Methyl-4-methoxyphenethylamine, situated within the broader historical context of phenethylamine research.

Introduction to the Phenethylamine Class

The phenethylamines are a broad class of organic compounds based on the core structure of a phenyl ring attached to an amino group via a two-carbon chain.[1] This chemical backbone is shared by a variety of endogenous compounds, including hormones and neurotransmitters like dopamine and norepinephrine, as well as a vast number of synthetic substances with diverse pharmacological activities.[1] These activities range from central nervous system stimulants and hallucinogens to entactogens and anorectics.[1] The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems.[1]

N-Methyl-4-methoxyphenethylamine belongs to this extensive family. Its structure is characterized by a methoxy group at the para-position of the phenyl ring and a methyl group on the amine. These substitutions are known to significantly influence the pharmacological properties of phenethylamines.

Historical Context and Discovery

The history of N-Methyl-4-methoxyphenethylamine is intrinsically linked to the broader exploration of phenethylamine derivatives, a field significantly advanced by the work of Dr. Alexander "Sasha" Shulgin.[2][3] While a specific, dated discovery of N-Methyl-4-methoxyphenethylamine is not prominently documented in scientific literature, its existence is a logical consequence of the systematic structure-activity relationship (SAR) studies conducted throughout the 20th century.

The parent compound, 4-methoxyphenethylamine (4-MPEA), was first described in the scientific literature by at least 1931.[4] It is also a naturally occurring compound found in various cacti, such as Peyote (Lophophora williamsii), and has been detected in human urine.[4]

The N-methylation of primary amines is a common chemical transformation used to modify the pharmacological properties of parent compounds. In the context of phenethylamines, N-methylation can alter a compound's potency, duration of action, and metabolic stability. Given the established presence of 4-MPEA, it is highly probable that its N-methylated counterpart was synthesized during the intensive investigation of psychoactive phenethylamines, likely with the intention of exploring these SAR principles.

Alexander Shulgin, a prominent figure in the field, synthesized and bioassayed hundreds of psychoactive compounds, meticulously documenting his findings.[2][5] His work, particularly the book PiHKAL (Phenethylamines I Have Known And Loved), details the synthesis and effects of numerous phenethylamine derivatives. While N-Methyl-4-methoxyphenethylamine is not a primary subject of PiHKAL, the methodologies for its synthesis are well-established within the chemical literature and the general principles of phenethylamine pharmacology that Shulgin and others elucidated.[2]

Synthesis of N-Methyl-4-Methoxyphenethylamine

The synthesis of N-Methyl-4-methoxyphenethylamine can be achieved through the N-methylation of its precursor, 4-methoxyphenethylamine. Several methods for the N-methylation of primary amines are well-documented in organic chemistry.

Reductive Amination Approach

A common and effective method for N-methylation is reductive amination. This involves the reaction of the primary amine with formaldehyde to form an intermediate imine or aminal, which is then reduced to the secondary amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxyphenethylamine (1 equivalent) in a suitable solvent such as methanol, add formaldehyde (1.1 equivalents, typically as a 37% aqueous solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The reduction is typically exothermic.

  • Work-up: After the addition of the reducing agent is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Methyl-4-methoxyphenethylamine.

  • Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Causality of Experimental Choices:

  • Solvent: Methanol is a common solvent for reductive amination as it readily dissolves the reactants and the sodium borohydride.

  • Formaldehyde: Serves as the source of the methyl group. A slight excess is used to ensure complete reaction of the starting amine.

  • Sodium Borohydride: A mild and selective reducing agent suitable for reducing the intermediate imine without affecting the aromatic ring.

  • Aqueous Work-up and Extraction: Necessary to remove inorganic byproducts and isolate the desired amine product.

Diagram of Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-MPEA 4-Methoxyphenethylamine Imine_Formation Imine Formation 4-MPEA->Imine_Formation Formaldehyde Formaldehyde Formaldehyde->Imine_Formation Solvent Methanol (Solvent) Solvent->Imine_Formation Reduction Reduction with NaBH4 Imine_Formation->Reduction Quenching Quenching with Water Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product N-Methyl-4-methoxyphenethylamine Purification->Product

Synthesis of N-Methyl-4-methoxyphenethylamine via Reductive Amination.

Pharmacological Profile and Mechanism of Action

The pharmacological properties of N-Methyl-4-methoxyphenethylamine have not been extensively characterized in the scientific literature. However, its likely mechanism of action can be inferred from its structural relationship to 4-MPEA and other N-methylated phenethylamines.

The parent compound, 4-MPEA, has been shown to act as a serotonin and norepinephrine releasing agent in vitro, with weak activity as a dopamine reuptake inhibitor.[4] It is also a low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[4]

N-methylation of phenethylamines generally increases their potency and affinity for monoamine transporters. It can also shift their activity profile. For example, the N-methylation of phenethylamine to N-methylphenethylamine increases its potency as a TAAR1 agonist.[6]

Therefore, it is hypothesized that N-Methyl-4-methoxyphenethylamine would also act as a monoamine releasing agent, potentially with greater potency than 4-MPEA. Its primary mechanism would likely involve interaction with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters.

Table 1: Predicted Pharmacological Profile of N-Methyl-4-methoxyphenethylamine

TargetPredicted ActionRationale
SERT Releasing Agent/Reuptake InhibitorBased on the activity of 4-MPEA.
NET Releasing Agent/Reuptake InhibitorBased on the activity of 4-MPEA.
DAT Weak Releasing Agent/Reuptake InhibitorBased on the weak activity of 4-MPEA.
TAAR1 AgonistN-methylation often increases TAAR1 agonism.[6]
MAO-A/B SubstratePhenethylamines are typically metabolized by MAO.

Relevant Signaling Pathways

The predicted action of N-Methyl-4-methoxyphenethylamine on monoamine transporters would directly impact synaptic neurotransmission. The following diagram illustrates the general mechanism of monoamine release and reuptake at a synapse, which is the likely site of action for this compound.

Diagram of Monoaminergic Synapse:

MonoaminergicSynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (SERT, NET, DAT) MAO MAO Transporter->MAO Metabolism TAAR1 TAAR1 Precursor Monoamine Precursor Precursor->Vesicle Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binds Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Signal Transduction N-M-4-MPEA N-Methyl-4-methoxyphenethylamine N-M-4-MPEA->Transporter Inhibits Reuptake/ Promotes Efflux N-M-4-MPEA->TAAR1 Activates

Hypothesized action of N-Methyl-4-methoxyphenethylamine at a monoaminergic synapse.

Conclusion

N-Methyl-4-methoxyphenethylamine represents a logical step in the systematic exploration of the phenethylamine chemical space. While its specific discovery is not well-documented, its synthesis and predicted pharmacological profile are based on well-established principles of medicinal chemistry and neuropharmacology. Further research is needed to fully characterize its binding affinities, functional activities at monoamine transporters and receptors, and in vivo effects. Such studies would provide a clearer understanding of how the combination of N-methylation and para-methoxy substitution influences the activity of the phenethylamine scaffold.

References

  • Curiosity and the Chemist. (2017, March 20). Office for Science and Society, McGill University. [Link]

  • N-Methylphenethylamine. Wikipedia. [Link]

  • Alexander Shulgin. Wikipedia. [Link]

  • Alexander Shulgin. Military Wiki | Fandom. [Link]

  • The Right Chemistry: Chemist's curiosity led him to synthesize mind-altering substances. (2015, September 11). Montreal Gazette. [Link]

  • Method for synthesizing (R)-4-methoxy-alpha-methylphenethylamine.
  • Alexander T. Shulgin's research works. ResearchGate. [Link]

  • Preparation method of 4-methoxyphenethylamine.
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  • Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. (2013, October 30). ChemistryViews. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC, NIH. [Link]

  • Analogs of .alpha.-methylphenethylamine (amphetamine). I. Synthesis and pharmacological activity of some methoxy and/or methyl analogs. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. ResearchGate. [Link]

  • 2-(2-Methoxyphenyl)-N-methylethanamine. ChemBK. [Link]

  • para-Methoxyamphetamine. Wikipedia. [Link]

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Exploratory

N-Methyl 4-Methoxyphenethylamine literature review

An In-depth Technical Guide to N-Methyl-4-Methoxyphenethylamine Authored by: Gemini, Senior Application Scientist Abstract N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted phenethylamine and a derivative of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-4-Methoxyphenethylamine

Authored by: Gemini, Senior Application Scientist

Abstract

N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted phenethylamine and a derivative of the naturally occurring trace amine 4-methoxyphenethylamine (4-MPEA), also known as O-methyltyramine.[1] As a member of the phenethylamine class, a family of compounds known for diverse psychoactive effects ranging from stimulants to hallucinogens and entactogens, NM-4-MPEA holds significant interest for researchers in neuropharmacology and drug development.[2] This guide provides a comprehensive technical overview of its synthesis, predicted pharmacology based on structure-activity relationships of analogous compounds, and state-of-the-art analytical methodologies for its detection and quantification. The content herein is intended to serve as a foundational resource for scientists exploring the therapeutic potential and mechanistic underpinnings of this and related molecules.

Chemical Synthesis and Characterization

The generation of N-Methyl-4-methoxyphenethylamine is a multi-step process that begins with the synthesis of its primary amine precursor, 4-methoxyphenethylamine, followed by N-methylation. The rationale behind a chosen synthetic route often involves considerations of starting material availability, yield, and ease of purification.

Synthesis of Precursor: 4-Methoxyphenethylamine (4-MPEA)

A common synthetic pathway to 4-MPEA involves several key transformations, which can be adapted from established organo-chemical procedures. A representative multi-step synthesis is outlined below.[3]

Experimental Protocol: Synthesis of 4-MPEA

  • Step 1: Synthesis of 4-Methoxy Bromobenzene: Anisole is brominated, typically using bromine in the presence of a Lewis acid or a solvent like pyridine, to yield 4-methoxy bromobenzene. The para-substituted product is favored due to the ortho, para-directing effect of the methoxy group.

  • Step 2: Grignard Reaction to form 4-Methoxyphenylethanol: 4-methoxy bromobenzene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form the Grignard reagent. This organometallic intermediate is then reacted with ethylene oxide in a nucleophilic addition to yield 4-methoxyphenylethanol after acidic workup.

  • Step 3: Conversion to a Phenethyl Ester: The resulting alcohol is converted to a better leaving group, for instance, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine to form 4-toluenesulfonic acid (4-methoxy) phenethyl ester.[3]

  • Step 4: Gabriel Synthesis to 4-MPEA: The phenethyl ester is then subjected to a Gabriel synthesis. It is reacted with potassium phthalimide to form an alkylated intermediate. Subsequent hydrolysis of the phthalimide group, typically using hydrazine hydrate, liberates the primary amine, 4-methoxyphenethylamine.[3] The final product is purified via distillation under reduced pressure.

N-Methylation to N-Methyl-4-Methoxyphenethylamine

With the primary amine precursor in hand, the final N-methylation step can be achieved through various methods. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary amines to tertiary amines using formic acid and formaldehyde, and its mechanism inherently prevents over-methylation to the quaternary ammonium salt.[4]

Experimental Protocol: N-Methylation via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenethylamine (1 equivalent) in a suitable solvent such as methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the flask. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine (or more accurately, the N-methyliminium ion).

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution. The temperature should be monitored and controlled, as the reaction is exothermic. The hydride reduces the iminium ion to the secondary amine.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC or GC-MS), the solvent is removed under reduced pressure. The residue is taken up in water and a non-polar organic solvent (e.g., ethyl acetate). The pH is adjusted to be basic (pH 9-10) with an aqueous NaOH solution to ensure the amine is in its freebase form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography or vacuum distillation, to yield pure N-Methyl-4-methoxyphenethylamine.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_methylation N-Methylation Anisole Anisole Bromination 4-Bromoanisole Anisole->Bromination Br₂ Grignard 4-Methoxyphenylethanol Bromination->Grignard 1. Mg, THF 2. Ethylene Oxide Tosylation Phenethyl Tosylate Grignard->Tosylation TsCl, Pyridine Gabriel_Synthesis Gabriel Synthesis Tosylation->Gabriel_Synthesis 1. K-Phthalimide 2. N₂H₄ MPEA 4-Methoxyphenethylamine (4-MPEA) Gabriel_Synthesis->MPEA Purification MPEA2 4-MPEA Reductive_Amination Reductive Amination MPEA2->Reductive_Amination HCHO, NaBH₄ NM_MPEA N-Methyl-4-Methoxyphenethylamine Reductive_Amination->NM_MPEA Purification

Caption: Synthetic workflow for N-Methyl-4-methoxyphenethylamine.

Chemical Properties and Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine[5]
Synonyms N,O-dimethyltyramine, Compound 48/80[5]
CAS Number 4091-50-3[5]
Molecular Formula C₁₀H₁₅NO[5]
Molecular Weight 165.23 g/mol [5]
Appearance Clear colorless oil to off-white solid[6]

Pharmacology and Mechanism of Action

While direct pharmacological data for N-Methyl-4-methoxyphenethylamine is scarce in peer-reviewed literature, its activity can be predicted by examining its parent compound, 4-MPEA, and by understanding the structural-activity relationships within the broader phenethylamine class.

Pharmacology of the Parent Compound: 4-MPEA

4-MPEA has been shown in vitro to be a releasing agent for both serotonin (5-HT) and norepinephrine (NE).[1] It is also a very low-potency partial agonist at the human trace amine-associated receptor 1 (TAAR1).[1] A critical factor limiting its in vivo activity is its rapid metabolism by monoamine oxidase B (MAO-B).[1] In humans, oral doses of up to 400 mg were found to be inactive, likely due to extensive first-pass metabolism.[1]

The Impact of N-Methylation: A Mechanistic Shift

The addition of a methyl group to the primary amine is a crucial structural modification that can profoundly alter a compound's pharmacological profile.

  • Metabolic Stability: N-methylation can protect the amine from rapid deamination by MAO enzymes.[7] This often shifts the metabolic pathway towards oxidation by cytochrome P450 (CYP) enzymes.[8][9] This increased metabolic stability is a key factor that can enhance bioavailability and central nervous system (CNS) penetration.[8]

  • Receptor and Transporter Interactions: N-alkylation can modify the affinity and efficacy of a ligand for its targets. For instance, in a study of 4-methylamphetamine analogues, the S(+) N-methyl isomer was a potent and efficacious releasing agent at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[10]

Predicted Pharmacological Profile of NM-4-MPEA

Based on the pharmacology of related compounds, NM-4-MPEA is predicted to act as a monoamine releasing agent, potentially with a profile that differs from its primary amine parent. It is likely to interact with the following key targets:

  • Monoamine Transporters (DAT, NET, SERT): As a phenethylamine, it is expected to have an affinity for these transporters, potentially acting as a substrate (releaser) or an inhibitor (reuptake blocker).

  • Serotonin Receptors (5-HT₂ₐ, 5-HT₂C): Many substituted phenethylamines display affinity for 5-HT₂ family receptors, which mediate psychedelic effects.[11][12][13][14]

  • Trace Amine-Associated Receptor 1 (TAAR1): Given that its parent compound is a TAAR1 agonist, it is plausible that NM-4-MPEA also interacts with this receptor, which modulates monoaminergic neurotransmission.[1][13]

The table below summarizes the binding affinities (Ki, nM) of several structurally related phenethylamines at key CNS targets to provide context for the potential activity of NM-4-MPEA.

Compound Class5-HT₂ₐ5-HT₂C5-HT₁ₐTAAR1
2,5-Dimethoxyphenethylamines8 - 1700 nM-≥ 2700 nM21 - 3300 nM
2,5-Dimethoxyamphetamines61 - 4400 nM--630 - 3100 nM
3,5-Dimethoxyphenethylamines150 - 12,000 nM---

Data compiled from studies on various 4-alkoxy substituted analogues.[12][13]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NM_MPEA NM-4-MPEA Transporter Monoamine Transporter (DAT, NET, SERT) NM_MPEA->Transporter Binds/ Enters MA Monoamine (DA, NE, 5-HT) Transporter->MA Reuptake (Blocked) MA_Release Monoamine Release Transporter->MA_Release Causes Efflux VMAT2 VMAT2 MA->VMAT2 Receptor Postsynaptic Receptors (e.g., 5-HT₂ₐ, D₂) MA_Release->Receptor Binds Signaling Downstream Signaling Receptor->Signaling

Caption: Predicted mechanism of N-Methyl-4-methoxyphenethylamine at the synapse.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the detection and quantification of N-Methyl-4-methoxyphenethylamine in various matrices, from chemical synthesis reaction monitoring to biological sample analysis in research settings. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.[15]

Sample Preparation

For biological samples (e.g., blood, plasma, urine), robust sample preparation is required to remove interfering substances and concentrate the analyte.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: To 0.5 mL of the biological sample (e.g., whole blood), add 50 µL of an appropriate deuterated internal standard (e.g., N-methyl-4-methoxyphenethylamine-d₃).

  • Basification: Add 2 mL of a suitable buffer to adjust the pH to >9 (e.g., sodium borate buffer, pH 9.0) to ensure the analyte is in its neutral, freebase form.

  • Extraction: Add 4 mL of a water-immiscible organic solvent (e.g., n-butyl chloride or ethyl acetate), cap the tube, and mix vigorously (e.g., vortex or mechanical rocker) for 20 minutes.[15]

  • Phase Separation: Centrifuge the sample at ~3500 rpm for 10 minutes to separate the aqueous and organic layers.

  • Isolation and Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[15] The dried extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

GC-MS Analysis

Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic peak shape and thermal stability for GC-MS analysis.[16]

Experimental Protocol: GC-MS with Acylation

  • Derivatization: To the dried extract from the LLE step, add 50 µL of an acylating agent mixture, such as Pentafluoropropionic Anhydride (PFPA) in ethyl acetate (2:1 v/v).[16] Incubate the mixture at 37°C for 20 minutes.

  • Final Preparation: Evaporate the derivatization agent to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for injection.[16]

  • Instrumentation:

    • GC System: Agilent GC with a DB-5ms column (or equivalent).

    • Injection: 1 µL splitless injection at 225°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS System: Operated in full scan mode (e.g., m/z 40-550) with electron ionization (EI) at 70 eV.[16]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, making it a preferred method for quantitative analysis.[15]

Experimental Protocol: LC-MS/MS

  • Sample Reconstitution: Reconstitute the dried extract from the LLE step in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Instrumentation:

    • LC System: Agilent 1290 Infinity II HPLC (or equivalent) with a suitable C18 column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • MS System: Agilent 6470 Triple Quadrupole MS (or equivalent) with an electrospray ionization (ESI) source operating in positive ion mode.[15]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions must be optimized for NM-4-MPEA and the internal standard.

Performance Comparison
ParameterLC-MS/MSGC-MS
Linearity Range 1 - 1000 ng/mL5 - 200 ng/mL
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 7.3 ng/mL
Limit of Quantitation (LOQ) 0.5 - 10 ng/mL0.15 - 60.25 ng/mL
Specificity HighHigh
Derivatization Not usually requiredOften required

Performance values are representative and based on data for analogous compounds.[15]

Analytical_Workflow cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path Sample Biological Sample (e.g., Blood, Plasma) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE Evap1 Evaporate to Dryness LLE->Evap1 Deriv Derivatization (e.g., Acylation) Evap1->Deriv For GC-MS Recon1 Reconstitute in Mobile Phase Evap1->Recon1 For LC-MS/MS Evap2 Evaporate to Dryness Deriv->Evap2 Recon2 Reconstitute in Organic Solvent Evap2->Recon2 GCMS GC-MS Analysis Recon2->GCMS Data Data Acquisition & Quantification GCMS->Data LCMS LC-MS/MS Analysis Recon1->LCMS LCMS->Data

Caption: General analytical workflow for phenethylamine quantification.

Potential Applications and Future Research

N-Methyl-4-methoxyphenethylamine serves as a valuable molecular scaffold and research tool.[17] Its primary applications are currently within:

  • Pharmaceutical Development: As an intermediate in the synthesis of more complex bioactive molecules targeting neurological and psychiatric disorders.[17]

  • Neurotransmitter Research: A tool to probe the structure-activity relationships of monoamine transporters and receptors, helping to elucidate the mechanisms of neurotransmission.[17]

Significant gaps in the understanding of NM-4-MPEA remain. Future research should prioritize:

  • Comprehensive Pharmacological Profiling: In vitro radioligand binding and functional assays across a full panel of monoamine receptors and transporters are essential to definitively establish its mechanism of action.

  • In Vivo Behavioral Studies: Animal models are needed to assess its potential stimulant, psychedelic, or other behavioral effects and to establish a dose-response relationship.

  • Metabolic Profiling: Detailed in vitro and in vivo studies to identify the major metabolites and the specific CYP enzymes responsible for its metabolism.

  • Toxicology Assessment: Evaluation of its potential for cytotoxicity, genotoxicity, and other adverse effects is critical for any further development.[18]

By systematically addressing these areas, the scientific community can fully characterize the profile of N-Methyl-4-methoxyphenethylamine and determine its potential as a lead compound or research probe in drug discovery.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of N-Methyl-4-Methoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of N-methyl-4-methoxyphenethylamine from its primary amine precursor, 4-methoxyphenet...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-methyl-4-methoxyphenethylamine from its primary amine precursor, 4-methoxyphenethylamine. Two robust and widely applicable synthetic methodologies are presented in detail: the Eschweiler-Clarke reaction and direct methylation via reductive amination. This guide is designed to offer researchers and drug development professionals the necessary protocols and theoretical understanding to successfully perform this N-methylation. The document includes detailed, step-by-step protocols, safety considerations, reaction monitoring techniques, and product characterization methods.

Introduction

N-methylated phenethylamines are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. The addition of a methyl group to the nitrogen atom of a phenethylamine can profoundly alter its pharmacokinetic and pharmacodynamic properties. N-methyl-4-methoxyphenethylamine, the target compound of this guide, serves as a valuable building block in the synthesis of more complex molecules and as a subject of study in its own right.

The selection of a synthetic route for N-methylation depends on several factors, including substrate compatibility, desired yield, and available reagents. This guide will focus on two common and effective methods:

  • Eschweiler-Clarke Reaction: A classic method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2][3][4] This one-pot reaction is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[2]

  • Reductive Amination: A versatile two-step, one-pot process involving the formation of an imine or enamine intermediate followed by reduction.[5][6][7] This method offers flexibility in the choice of reducing agents.

Physicochemical Properties & Safety Information

A thorough understanding of the physical and chemical properties of all substances is critical for safe and effective experimentation.

Table 1: Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4-MethoxyphenethylamineC₉H₁₃NO151.21138-140 @ 20 mmHg[8][9]1.031 @ 20°C[8][9]
N-Methyl-4-methoxyphenethylamineC₁₀H₁₅NO165.23Not readily availableNot readily available
Formaldehyde (37% aq. soln.)CH₂O30.03~97-100~1.09
Formic AcidCH₂O₂46.03100.81.22
Sodium BorohydrideNaBH₄37.83Decomposes1.074
Methyl IodideCH₃I141.9441-432.28

Safety Precautions:

  • 4-Methoxyphenethylamine: Causes severe skin burns and eye damage.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled.[12][13] It is also a suspected carcinogen and may cause genetic defects.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Formic Acid: Causes severe skin burns and eye damage. Handle with care in a fume hood.

  • Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage.[15][16] It reacts violently with water to release flammable gases.[16][17] Handle in a dry environment and away from sources of ignition.[16]

  • Methyl Iodide: Toxic if swallowed or inhaled and harmful in contact with skin.[18][19][20] It is a suspected carcinogen.[19][20] Handle with extreme caution in a chemical fume hood, using appropriate gloves and eye protection.[18][20]

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.[10][11][12][13][14][15][16][17][18][20][21][22][23][24]

Synthetic Protocols

The following sections provide detailed protocols for the synthesis of N-methyl-4-methoxyphenethylamine.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination that uses an excess of formic acid and formaldehyde to methylate a primary or secondary amine.[2][4] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[1][3] A key advantage of this method is that it does not produce quaternary ammonium salts.[2]

Diagram 1: Eschweiler-Clarke Reaction Workflow

reagents 4-Methoxyphenethylamine Formic Acid Formaldehyde reaction_mixture Combine Reagents in Flask reagents->reaction_mixture heating Heat to Reflux reaction_mixture->heating cooling Cool to Room Temperature heating->cooling basification Basify with NaOH cooling->basification extraction Extract with Organic Solvent basification->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification product N-Methyl-4-methoxyphenethylamine purification->product

Caption: Workflow for the Eschweiler-Clarke synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxyphenethylamine (1.0 eq).

  • Reagent Addition: To the stirred amine, add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a 10% aqueous solution of sodium hydroxide until the pH is greater than 10. This step should be performed in an ice bath to manage the exothermic reaction.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Characterize the purified product by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method 2: Reductive Amination with Sodium Borohydride

This method involves the formation of an imine from 4-methoxyphenethylamine and formaldehyde, which is then reduced in situ by sodium borohydride.[5][25] This is a milder alternative to the Eschweiler-Clarke reaction.

Diagram 2: Reductive Amination Workflow

reagents 4-Methoxyphenethylamine Formaldehyde Methanol imine_formation Stir at Room Temperature reagents->imine_formation reduction Add Sodium Borohydride imine_formation->reduction quenching Quench with Water reduction->quenching concentration Remove Methanol quenching->concentration extraction Extract with Organic Solvent concentration->extraction drying Dry Organic Layer extraction->drying concentration2 Concentrate in vacuo drying->concentration2 purification Purify by Chromatography concentration2->purification product N-Methyl-4-methoxyphenethylamine purification->product

Caption: Workflow for the reductive amination synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenethylamine (1.0 eq) in methanol.

  • Imine Formation: To the stirred solution, add a 37% aqueous solution of formaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • Work-up:

    • After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

    • Confirm the identity and purity of the product using GC-MS and NMR spectroscopy.

Reaction Monitoring and Product Characterization

4.1. Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The starting material, 4-methoxyphenethylamine, is more polar than the N-methylated product, and will therefore have a lower Rf value. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the reaction is proceeding.

4.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for confirming the identity of the product and assessing its purity.[26][27][28][29][30] The mass spectrum of N-methyl-4-methoxyphenethylamine will show a molecular ion peak corresponding to its molecular weight (165.23 g/mol ) and characteristic fragmentation patterns.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final product. Key signals to look for in the ¹H NMR spectrum of N-methyl-4-methoxyphenethylamine include:

  • A singlet corresponding to the N-methyl protons.

  • A singlet for the methoxy group protons.

  • Multiplets for the aromatic and ethyl chain protons.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time or temperature. Ensure adequate stirring.
Inactive reagents.Use fresh, high-purity reagents.
Low Yield Inefficient extraction.Perform multiple extractions. Ensure the pH is appropriate for the work-up.
Product loss during purification.Optimize chromatography conditions.
Formation of Byproducts Over-methylation (less common with these methods).Use the recommended stoichiometry of reagents.
Side reactions of formaldehyde.Control the reaction temperature.

Conclusion

This application note has detailed two reliable methods for the synthesis of N-methyl-4-methoxyphenethylamine from 4-methoxyphenethylamine. Both the Eschweiler-Clarke reaction and reductive amination with sodium borohydride offer effective routes to the desired product. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. By following the detailed protocols and safety guidelines provided, researchers can confidently synthesize this valuable compound for their research and development needs.

References

Application

Application Notes and Protocols for the Analytical Identification of N-Methyl-4-methoxyphenethylamine

Abstract: This document provides a comprehensive guide for the identification and quantification of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine. Detailed protocols for Gas Chromatography-Mass Spectrome...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the identification and quantification of N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) are presented. The rationale behind key experimental steps, including sample preparation and derivatization, is thoroughly discussed to ensure methodological robustness and scientific integrity. This guide is intended for researchers, analytical scientists, and professionals in drug development and forensic analysis.

Introduction: The Analytical Challenge of Substituted Phenethylamines

N-Methyl-4-methoxyphenethylamine is a derivative of the phenethylamine class of compounds, which are of significant interest in medicinal chemistry and toxicology. The accurate and reliable identification of this and related compounds is crucial for research, quality control, and forensic applications. The presence of a secondary amine and a methoxy group in its structure imparts specific physicochemical properties that influence the choice and optimization of analytical methods.

The primary challenges in the analysis of phenethylamines like N-Methyl-4-methoxyphenethylamine include their polarity, which can lead to poor chromatographic peak shape, and their susceptibility to thermal degradation. Furthermore, in complex matrices such as biological fluids, low concentrations and interferences from endogenous compounds necessitate highly sensitive and selective analytical techniques. This guide will address these challenges by providing detailed, validated protocols and explaining the scientific principles that underpin them.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool with a Derivatization Imperative

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of phenethylamines can be problematic due to their polarity, which can cause peak tailing and adsorption to the GC column.[1][2] Chemical derivatization is therefore a critical step to improve the volatility, thermal stability, and chromatographic performance of these analytes.[1][3]

The Rationale for Derivatization

Derivatization of the amine group in N-Methyl-4-methoxyphenethylamine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA), offers several advantages:

  • Improved Volatility and Thermal Stability: The derivatization process replaces the active hydrogen on the nitrogen atom with a non-polar group, reducing intermolecular hydrogen bonding and increasing the compound's volatility.[2]

  • Enhanced Chromatographic Performance: The resulting derivative is less polar, leading to more symmetrical peak shapes and reduced column adsorption.[1]

  • Characteristic Mass Spectra: The derivative often yields a more prominent molecular ion and a predictable fragmentation pattern, which is invaluable for structural elucidation and confirmation of the molecular weight.[1][4]

GC-MS Experimental Workflow

The following diagram illustrates a typical workflow for the GC-MS analysis of N-Methyl-4-methoxyphenethylamine.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (e.g., biological fluid, reaction mixture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Matrix Removal Evaporation Evaporation to Dryness Extraction->Evaporation Concentration Derivatization Addition of Derivatizing Agent (e.g., TFAA, MBTFA) Evaporation->Derivatization Reaction Incubation (e.g., 60°C for 15 min) Derivatization->Reaction Reconstitution Reconstitution in Solvent (e.g., Ethyl Acetate) Reaction->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataProcessing Data Processing and Interpretation Detection->DataProcessing

Caption: GC-MS workflow for N-Methyl-4-methoxyphenethylamine analysis.

Detailed GC-MS Protocol with TFAA Derivatization

This protocol is designed for the qualitative and quantitative analysis of N-Methyl-4-methoxyphenethylamine in a non-biological matrix. For biological samples, an appropriate extraction method (e.g., solid-phase extraction) should be employed prior to derivatization.

Materials:

  • N-Methyl-4-methoxyphenethylamine standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing N-Methyl-4-methoxyphenethylamine in a suitable solvent.

    • If in an aqueous solution, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane after basifying the solution with a suitable base (e.g., NaOH) to a pH > 10.

    • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial tightly and heat at 60°C for 15 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in 100 µL of ethyl acetate.

    • Inject 1 µL of the reconstituted sample into the GC-MS system.

GC-MS Parameters (Example):

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Injector Temperature 250°C
Oven Program Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Expected Mass Spectral Fragments (TFA-derivative): The mass spectrum of the TFA derivative of N-Methyl-4-methoxyphenethylamine is expected to show characteristic fragments resulting from the cleavage of the C-C bond beta to the nitrogen and the benzylic C-C bond.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Specificity

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of phenethylamines in complex matrices, often without the need for derivatization.[5][6] This method is particularly advantageous for biological samples due to its ability to minimize matrix effects and achieve low limits of detection.

The Power of Tandem Mass Spectrometry

The specificity of LC-MS/MS arises from the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-to-product ion transition is unique to the analyte of interest, significantly reducing the likelihood of false positives from co-eluting compounds.[6]

LC-MS/MS Experimental Workflow

The following diagram outlines the general workflow for LC-MS/MS analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Sample (e.g., plasma, urine) ProteinPrecipitation Protein Precipitation (if applicable) Sample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Cleanup Injection LC Injection SPE->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 Precursor Ion Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Product Ion Detection (Q3) Fragmentation->MS2 Quantification Quantification using MRM Transitions MS2->Quantification

Caption: LC-MS/MS workflow for N-Methyl-4-methoxyphenethylamine analysis.

Detailed LC-MS/MS Protocol

This protocol is designed for the quantification of N-Methyl-4-methoxyphenethylamine in a biological matrix like plasma.

Materials:

  • N-Methyl-4-methoxyphenethylamine standard

  • Internal standard (e.g., N-Methyl-4-methoxyphenethylamine-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Parameters (Example):

ParameterValue
LC Column C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution of N-Methyl-4-methoxyphenethylamine. The precursor ion will be [M+H]+.

Method Validation: A full method validation should be performed according to regulatory guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), recovery, and matrix effects.[7][8]

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

HPLC with UV or fluorescence detection can be a reliable method for the analysis of N-Methyl-4-methoxyphenethylamine, particularly for purity assessments and in formulations where concentrations are higher.

Chromatographic Principles

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like N-Methyl-4-methoxyphenethylamine, reversed-phase chromatography using a C18 column is typically the method of choice.

Detailed HPLC Protocol with UV Detection

Materials:

  • N-Methyl-4-methoxyphenethylamine standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • HPLC system with a UV detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Methyl-4-methoxyphenethylamine in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase.

  • HPLC Analysis:

    • Inject 10 µL of the standard or sample solution onto the HPLC system.

HPLC Parameters (Example):

ParameterValue
HPLC Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 20 mM Ammonium acetate buffer (pH 4.5) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 225 nm (based on the UV absorbance of the phenyl ring with the methoxy group)

Spectroscopic Methods for Structural Confirmation

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous structural confirmation of N-Methyl-4-methoxyphenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Aromatic protons: Two doublets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

  • Methoxy protons: A singlet around δ 3.8 ppm.

  • Ethylamine chain protons: Multiplets for the CH₂ groups between δ 2.5-3.0 ppm.

  • N-Methyl protons: A singlet around δ 2.4 ppm.

  • NH proton: A broad singlet, the chemical shift of which is concentration-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Expected FTIR Absorption Bands:

  • N-H stretch: A broad absorption band around 3300-3400 cm⁻¹ for the secondary amine.

  • C-H stretch (aromatic and aliphatic): Absorptions between 2800-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1610 and 1510 cm⁻¹.

  • C-O stretch (ether): A strong absorption band around 1245 cm⁻¹.

Conclusion

The analytical identification of N-Methyl-4-methoxyphenethylamine can be effectively achieved using a combination of chromatographic and spectroscopic techniques. GC-MS, particularly with derivatization, offers high sensitivity and structural information. LC-MS/MS stands out for its exceptional sensitivity and specificity, making it ideal for trace analysis in complex matrices. HPLC with UV detection is a robust method for routine analysis and quality control. Finally, NMR and FTIR spectroscopy are essential for definitive structural confirmation. The choice of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the availability of instrumentation. The protocols and principles outlined in this guide provide a solid foundation for the successful analysis of this important phenethylamine derivative.

References

  • Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine. Journal of Chromatographic Science, 34(5), 240-246. Retrieved from [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]

  • Tao, Y., et al. (2001). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivation. Journal of Chromatography B: Biomedical Sciences and Applications, 758(1), 125-133. Retrieved from [Link]

  • DeMartin, K. L., & Smith, F. P. (2010). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Journal of Analytical Toxicology, 34(7), 407-415. Retrieved from [Link]

  • DeRuiter, J., et al. (2004). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and.... Journal of the Clandestine Laboratory Investigating Chemists Association, 14(3), 10-14. Retrieved from [Link]

  • DeRuiter, J., et al. (2004). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;.... Journal of the Clandestine Laboratory Investigating Chemists Association, 14(3), 10-14. Retrieved from [Link]

  • Roda, G., et al. (2012). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Journal of Pharmaceutical and Biomedical Analysis, 61, 101-107. Retrieved from [Link]

  • Burrai, L., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(4), 282-288. Retrieved from [Link]

  • Thigpen, A. L., et al. (2008). GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB. Journal of Chromatographic Science, 46(10), 900-906. Retrieved from [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 123-135. Retrieved from [Link]

  • Supporting Information - MPG.PuRe. (n.d.). Retrieved from [Link]

  • Liu, X., et al. (2011). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Chromatographic Science, 49(8), 617-623. Retrieved from [Link]

  • Washington State Patrol. (2018). Confirmation Method: Basic Drugs LC-MSMS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • DeRuiter, J., et al. (2008). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 46(10), 900-906. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Ethyl-4-methoxyphenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-methoxyphenethylamine.
  • PubChem. (n.d.). O-Methyltyramine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Methamphetamine and Illicit Drugs, Precursors and Adulterants on Wipes by Liquid-Liquid Extraction – NIOSH Method 9106. Retrieved from [Link]

  • Nisbet, L. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee. Retrieved from [Link]

  • MDPI. (n.d.). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-methylbenzeneethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

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Sources

Method

Application Note: Structural Elucidation of N-Methyl-4-Methoxyphenethylamine using ¹H and ¹³C NMR Spectroscopy

Introduction N-methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative with potential applications in pharmacological research. As with any synthesized compound intended for biological evaluation, unamb...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-4-methoxyphenethylamine is a substituted phenethylamine derivative with potential applications in pharmacological research. As with any synthesized compound intended for biological evaluation, unambiguous structural confirmation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra of N-methyl-4-methoxyphenethylamine, offering insights into the chemical environment of each nucleus within the molecule.

This guide is structured to provide not only the spectral data and its interpretation but also the underlying principles and practical protocols necessary for researchers to obtain high-quality NMR data for this and similar compounds. The interpretation presented herein is based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and NMR-Active Nuclei

The structure of N-methyl-4-methoxyphenethylamine contains several distinct proton and carbon environments, making it well-suited for NMR analysis. Understanding the symmetry and electronic effects within the molecule is key to interpreting its spectra.

Figure 1. Molecular structure of N-Methyl-4-Methoxyphenethylamine with atom numbering.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR data begins with proper sample preparation. The following protocol is recommended for small organic molecules like N-methyl-4-methoxyphenethylamine.[1][2][3]

Materials:

  • N-methyl-4-methoxyphenethylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tubes and caps[2][4]

  • Pasteur pipette with glass wool or a syringe filter[3]

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of N-methyl-4-methoxyphenethylamine into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's deuterium lock system.[1]

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary, but ensure the compound is stable at the applied temperature.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[3][5] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or using a syringe filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex 3. Ensure Complete Dissolution (Vortex) dissolve->vortex filter 4. Filter into NMR Tube vortex->filter cap 5. Cap and Label NMR Tube filter->cap clean 6. Clean Tube Exterior cap->clean

Figure 2. Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). These may need to be optimized for your specific instrument and sample concentration.[6][7]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.

  • Number of Scans (ns): 8 to 16 scans are usually adequate for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative measurements, a longer delay of at least 5 times the longest T₁ is required.[6][8]

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.

  • Temperature: Room temperature (e.g., 298 K).

¹H NMR Spectrum: Data and Interpretation

The ¹H NMR spectrum of N-methyl-4-methoxyphenethylamine is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic effects of the methoxy and N-methyl groups, as well as the aromatic ring.

Predicted ¹H NMR Data (in CDCl₃):

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 7.10Doublet2HH-2, H-6 (Aromatic)
b~ 6.85Doublet2HH-3, H-5 (Aromatic)
c~ 3.80Singlet3HO-CH
d~ 2.85Triplet2HCH ₂-N (β-CH₂)
e~ 2.75Triplet2HAr-CH ₂ (α-CH₂)
f~ 2.45Singlet3HN-CH
g~ 1.5 (variable)Broad Singlet1HN-H

Interpretation:

  • Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region will display a characteristic AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating methoxy group (H-3, H-5) are shielded and will appear upfield (around 6.85 ppm) as a doublet. The protons meta to the methoxy group (H-2, H-6) are less shielded and will appear downfield (around 7.10 ppm) as a doublet.

  • Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet at approximately 3.80 ppm.[9]

  • Ethylamine Chain Protons (α-CH₂ and β-CH₂): The two methylene groups of the ethylamine chain will appear as triplets due to coupling with each other. The methylene group attached to the aromatic ring (α-CH₂) is expected around 2.75 ppm, while the methylene group attached to the nitrogen (β-CH₂) will be slightly downfield at around 2.85 ppm due to the deshielding effect of the nitrogen atom.

  • N-Methyl Protons (N-CH₃): The three protons of the N-methyl group are equivalent and will appear as a singlet at approximately 2.45 ppm.

  • Amine Proton (N-H): The amine proton signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet.

¹³C NMR Spectrum: Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in CDCl₃):

SignalChemical Shift (δ, ppm)Assignment
1~ 158.0C -4 (Aromatic)
2~ 131.5C -1 (Aromatic)
3~ 129.8C -2, C -6 (Aromatic)
4~ 113.9C -3, C -5 (Aromatic)
5~ 55.2O-C H₃
6~ 52.5C H₂-N (β-C)
7~ 36.0N-C H₃
8~ 35.5Ar-C H₂ (α-C)

Interpretation:

  • Aromatic Carbons: The carbon attached to the oxygen (C-4) is the most deshielded aromatic carbon, appearing around 158.0 ppm. The ipso-carbon (C-1) to which the ethylamine chain is attached will be around 131.5 ppm. The carbons ortho to the methoxy group (C-3, C-5) are shielded and appear upfield at approximately 113.9 ppm, while the carbons meta to the methoxy group (C-2, C-6) are found around 129.8 ppm.

  • Methoxy Carbon (O-CH₃): The carbon of the methoxy group typically resonates around 55.2 ppm.[10]

  • Ethylamine Chain Carbons (α-C and β-C): The carbon attached to the nitrogen (β-C) is expected at a higher chemical shift (around 52.5 ppm) compared to the carbon attached to the aromatic ring (α-C) at approximately 35.5 ppm.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear at a characteristic chemical shift of around 36.0 ppm.

Conclusion

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of N-methyl-4-methoxyphenethylamine. By following the detailed protocols for sample preparation and data acquisition, and by understanding the principles of chemical shift and spin-spin coupling, researchers can confidently verify the identity and purity of their synthesized compound. The predicted spectral data and interpretations provided in this application note serve as a reliable guide for scientists working with this and structurally related molecules.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Georgia Tech NMR Center. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • NMR Sample Prepara-on. [Link]

  • ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]

  • Boccard, J., & Rudaz, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 281. [Link]

  • SpectraBase. N-Ethyl-4-methoxyphenethylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link]

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Application

Application Notes &amp; Protocols: N-Methyl-4-Methoxyphenethylamine as a Research Chemical for Neurological Studies

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) as a research chemical i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) as a research chemical in neurological studies. While direct research on NM-4-MPEA is limited, this guide synthesizes information from its parent compound, 4-methoxyphenethylamine (4-MPEA), and related substituted phenethylamines to propose a structured approach for its investigation. The protocols outlined herein are based on established methodologies for characterizing novel psychoactive compounds, focusing on monoamine transporter interactions and behavioral pharmacology.

Introduction and Rationale

Substituted phenethylamines represent a vast chemical space with profound implications for neuroscience and therapeutic development.[1] Many compounds within this class modulate monoamine neurotransmitter systems, making them valuable tools for dissecting neural circuits and as potential leads for novel therapeutics.[1] N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a derivative of 4-methoxyphenethylamine (4-MPEA), a naturally occurring compound found in various plant species, including peyote (Lophophora williamsii).[2]

The parent compound, 4-MPEA, has been shown to be a serotonin and norepinephrine releasing agent in vitro, though it exhibits low potency and is rapidly metabolized by monoamine oxidase B (MAO-B), limiting its in vivo activity in humans at tested doses.[2] The addition of an N-methyl group, as in NM-4-MPEA, is a common structural modification in medicinal chemistry that can significantly alter a compound's pharmacological profile. N-methylation can influence a molecule's potency, selectivity for specific transporters or receptors, and its metabolic stability, potentially by reducing its susceptibility to degradation by MAO.[3]

Therefore, NM-4-MPEA presents itself as an intriguing candidate for neurological research. Its structural similarity to known psychoactive compounds, such as para-methoxymethamphetamine (PMMA), necessitates a thorough and cautious investigation of its pharmacological and toxicological properties.[4][5] These application notes provide a roadmap for the initial characterization of NM-4-MPEA, from its synthesis to its evaluation in established in vitro and in vivo models.

Synthesis and Characterization

A plausible synthetic route for NM-4-MPEA can be adapted from established methods for the synthesis of N-methylated phenethylamines. One common approach is the Eschweiler-Clarke reaction, which involves the reductive amination of the corresponding primary amine.[6]

Hypothetical Synthesis of N-Methyl-4-methoxyphenethylamine:

  • Starting Material: 4-Methoxyphenethylamine (4-MPEA)

  • Reagents: Formaldehyde (as the methyl source) and formic acid (as the reducing agent)

  • Procedure:

    • Dissolve 4-methoxyphenethylamine in formic acid.

    • Slowly add an aqueous solution of formaldehyde to the mixture with stirring.

    • Reflux the reaction mixture for several hours.

    • After cooling, basify the mixture with a strong base (e.g., NaOH) to a pH of 9-10.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

    • Purify the resulting oil or solid by distillation or chromatography.

Characterization: The identity and purity of the synthesized NM-4-MPEA should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Pharmacological Profiling

The initial pharmacological characterization of NM-4-MPEA should focus on its interaction with monoamine transporters, as these are the primary targets for many substituted phenethylamines.[7]

Monoamine Transporter Binding and Uptake Inhibition Assays

Radiotracer binding and uptake inhibition assays are the gold standard for determining a compound's affinity and functional potency at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9]

Table 1: Proposed In Vitro Monoamine Transporter Assays

Assay Type Objective Cell Line Radioligand/Substrate Outcome Measure
Binding Affinity To determine the equilibrium dissociation constant (Ki) of NM-4-MPEA at DAT, NET, and SERT.HEK293 cells stably expressing human DAT, NET, or SERT[³H]CFT (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)Ki (nM)
Uptake Inhibition To determine the concentration of NM-4-MPEA that inhibits 50% of monoamine uptake (IC50).HEK293 cells stably expressing human DAT, NET, or SERT[³H]dopamine, [³H]norepinephrine, [³H]serotoninIC50 (nM)
Monoamine Release To determine if NM-4-MPEA acts as a substrate and induces reverse transport (release) of monoamines.Rat brain synaptosomes or transfected HEK293 cells preloaded with [³H]monoaminesMeasurement of [³H]monoamine releaseEC50 (nM) for release

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is adapted from established methods for assessing monoamine transporter activity.[8]

  • Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media.

  • Plating: Plate the cells in a 96-well microplate and allow them to adhere overnight.

  • Preparation of Test Compound: Prepare a serial dilution of NM-4-MPEA in assay buffer.

  • Assay Procedure:

    • Wash the cells with Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells with varying concentrations of NM-4-MPEA or a reference compound (e.g., fluoxetine) for 10-20 minutes at room temperature.

    • Add [³H]serotonin to each well and incubate for a specified time (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

    • Lyse the cells with a scintillation cocktail.

    • Quantify the amount of [³H]serotonin taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a selective SERT inhibitor.

    • Calculate the percentage of inhibition for each concentration of NM-4-MPEA.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation synthesis Synthesis & Purification of NM-4-MPEA binding_assay Monoamine Transporter Binding Assays (DAT, NET, SERT) synthesis->binding_assay Characterize Affinity (Ki) uptake_assay Monoamine Transporter Uptake Inhibition Assays (DAT, NET, SERT) synthesis->uptake_assay Determine Functional Potency (IC50) mao_inhibition MAO-A/B Inhibition Assay synthesis->mao_inhibition Assess Metabolic Stability release_assay Monoamine Release Assays uptake_assay->release_assay Investigate Mechanism of Action locomotor Locomotor Activity release_assay->locomotor Initial Behavioral Screening behavioral_assays Behavioral Assays (FST, EPM, HTR) locomotor->behavioral_assays Detailed Behavioral Phenotyping neurochemistry In Vivo Neurochemistry (Microdialysis) behavioral_assays->neurochemistry Correlate Behavior with Neurotransmitter Levels toxicity Acute Toxicity Assessment neurochemistry->toxicity Safety Profiling

Caption: Proposed experimental workflow for the characterization of NM-4-MPEA.

Monoamine Oxidase (MAO) Inhibition Assay

Given that the parent compound, 4-MPEA, is a substrate for MAO-B, it is crucial to determine if N-methylation alters this interaction.[2] An in vitro assay can be used to assess the inhibitory potential of NM-4-MPEA on both MAO-A and MAO-B.[10]

Protocol 2: MAO Inhibition Assay

This protocol utilizes a commercially available MAO assay kit.

  • Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), and reference inhibitors (clorgyline for MAO-A, selegiline for MAO-B).

  • Procedure:

    • In a 96-well plate, add the MAO enzyme, assay buffer, and varying concentrations of NM-4-MPEA or a reference inhibitor.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C.

    • Stop the reaction and measure the product formation using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of NM-4-MPEA and determine the IC50 values for MAO-A and MAO-B.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo studies in rodents can be designed to characterize the behavioral effects of NM-4-MPEA.

Preliminary Assessment of Locomotor Activity

An initial open-field test can provide information on the general stimulant or sedative effects of the compound.

Assessment of Serotonergic Activity

If in vitro data suggests significant interaction with the serotonin system, specific behavioral assays can be employed.

  • Head-Twitch Response (HTR) in Mice: This is a classic behavioral assay used to screen for 5-HT2A receptor agonist activity, a hallmark of many psychedelic compounds.[11]

  • Forced Swim Test (FST): This test is widely used to screen for antidepressant-like activity.[12]

  • Elevated Plus Maze (EPM): This assay is used to assess anxiolytic or anxiogenic effects.[12]

Protocol 3: Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice.

  • Drug Administration: Administer NM-4-MPEA or a vehicle control via intraperitoneal (i.p.) injection. A known 5-HT2A agonist (e.g., DOI) should be used as a positive control.

  • Observation: Following a habituation period in a clear observation chamber, record the number of head twitches for a set duration (e.g., 30 minutes).

  • Data Analysis: Compare the number of head twitches in the NM-4-MPEA-treated group to the vehicle and positive control groups using appropriate statistical tests.

Advanced Neurological Studies

Should the initial characterization reveal a compelling pharmacological profile, more advanced techniques can be employed to further elucidate the neurobiological effects of NM-4-MPEA.

  • In Vivo Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals, providing a direct assessment of monoamine release.[13]

  • Neuroimaging: Techniques such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) can be used to investigate receptor occupancy and changes in brain connectivity in response to NM-4-MPEA administration in preclinical models.[14]

signaling_pathway cluster_synaptic_cleft Synaptic Cleft NM_4_MPEA NM-4-MPEA Serotonin_synapse Increased Synaptic Serotonin SERT SERT SERT->Serotonin_synapse Reuptake Serotonin_cyto Serotonin_cyto Serotonin_cyto->Serotonin_synapse Efflux

Sources

Method

In vitro assays using N-Methyl 4-Methoxyphenethylamine

An Application Guide to the In Vitro Pharmacological Characterization of N-Methyl-4-Methoxyphenethylamine Introduction: Scrutinizing a Novel Phenethylamine N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted ph...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Pharmacological Characterization of N-Methyl-4-Methoxyphenethylamine

Introduction: Scrutinizing a Novel Phenethylamine

N-Methyl-4-methoxyphenethylamine (NM-4-MPEA) is a substituted phenethylamine, a chemical class renowned for its diverse and profound interactions with the central nervous system. Compounds in this family, which include neurotransmitters, therapeutic agents, and potent psychoactive substances, primarily exert their effects by modulating monoamine neurotransmitter systems.[1] The specific pharmacological profile of any given phenethylamine is dictated by the nuanced interplay of its structural modifications—substituents on the phenyl ring, alpha- or beta-carbon, and the terminal amine.

The parent compound, 4-methoxyphenethylamine (4-MPEA), is known to act as a releasing agent for serotonin and norepinephrine, while its alpha-methylated analog, para-methoxyamphetamine (PMA), is a selective serotonin releasing agent and a potent monoamine oxidase A (MAO-A) inhibitor.[2][3] The addition of an N-methyl group to the 4-MPEA scaffold, creating NM-4-MPEA, necessitates a thorough and systematic in vitro evaluation to elucidate its unique pharmacological signature.

This guide, intended for researchers in pharmacology and drug development, provides a comprehensive suite of in vitro protocols to characterize the activity of NM-4-MPEA. We will proceed from foundational binding assays that determine target affinity to functional assays that reveal the mechanistic nature of the interaction—whether as an inhibitor, releasing agent, agonist, or antagonist. The focus will be on the primary targets for this class of compounds: the monoamine transporters (dopamine, norepinephrine, and serotonin) and the serotonin 5-HT₂ receptor subtypes.

Section 1: Foundational Concepts & Experimental Strategy

A logical, tiered approach is essential for efficiently characterizing a novel compound. The strategy begins with determining if and how strongly the compound binds to a target (affinity) and then proceeds to define the functional consequence of that binding (efficacy).

Key Biological Targets
  • Monoamine Transporters (DAT, NET, SERT): These transmembrane proteins are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[4] Compounds can interact with transporters as reuptake inhibitors , which block this process, or as releasing agents (substrates), which are transported into the cell and induce reverse transport (efflux) of the neurotransmitter.[5]

  • Serotonin 5-HT₂ Receptors (5-HT₂A, 5-HT₂C): These are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, couple to Gq/11 proteins.[6] This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, a measurable event that serves as a robust indicator of receptor activation.[7][8] The 5-HT₂A receptor, in particular, is the primary target for classic psychedelic phenethylamines.[9]

A Tiered Experimental Workflow

Our investigation into NM-4-MPEA's pharmacology follows a logical progression. First, we establish binding affinity at key molecular targets. High-affinity interactions then warrant investigation in functional assays to determine the compound's efficacy and potency. This approach ensures that resources are focused on biologically relevant interactions.

G Binding_DAT DAT Binding Assay (Ki determination) Functional_Transporter Transporter Uptake Assay (IC50 determination) Binding_DAT->Functional_Transporter If Ki < 1µM Binding_NET NET Binding Assay (Ki determination) Binding_NET->Functional_Transporter Binding_SERT SERT Binding Assay (Ki determination) Binding_SERT->Functional_Transporter Binding_5HT2A 5-HT2A Binding Assay (Ki determination) Functional_Receptor Receptor Activation Assay (EC50 & Emax determination) Binding_5HT2A->Functional_Receptor If Ki < 1µM Binding_5HT2C 5-HT2C Binding Assay (Ki determination) Binding_5HT2C->Functional_Receptor

A tiered workflow for characterizing NM-4-MPEA.

Section 2: Monoamine Transporter Interaction Assays

The first step is to determine if NM-4-MPEA binds to the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters and, if so, whether it inhibits their function.

Protocol: Radioligand Competition Binding for Transporter Affinity (Kᵢ)

Principle: This assay quantifies the affinity of a test compound (NM-4-MPEA) for a specific transporter by measuring its ability to compete with and displace a radioactively labeled ligand ('radioligand') that has a known high affinity for the transporter.[10] The concentration of NM-4-MPEA that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[11]

Materials:

  • Cell Membranes: Prepare membranes from HEK293 cells stably expressing human DAT, NET, or SERT.[12][13]

  • Radioligands:

    • For DAT: [³H]WIN 35,428[14]

    • For NET: [³H]Nisoxetine[15]

    • For SERT: [³H]Paroxetine

  • Non-specific Binding Control:

    • For DAT: 10 µM Mazindol[12]

    • For NET: 10 µM Desipramine[15]

    • For SERT: 10 µM Fluoxetine[12]

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + non-specific control), and Competition (radioligand + varying concentrations of NM-4-MPEA, typically from 0.1 nM to 100 µM).

  • Reagent Addition: To each well, add reagents in the following order:

    • 50 µL Assay Buffer (for Total Binding) OR 50 µL of 10 µM non-specific control (for Non-specific Binding) OR 50 µL of NM-4-MPEA dilution.

    • 150 µL of diluted cell membrane preparation (protein concentration optimized, e.g., 5-20 µ g/well ).[11]

    • 50 µL of radioligand at a final concentration near its Kₑ (e.g., 1-2 nM).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto a 0.3% polyethyleneimine (PEI) pre-soaked GF/C filter mat using a 96-well harvester. Wash the filters 3-4 times with ice-cold wash buffer (Assay Buffer).[11] This step is critical as it separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

  • Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) for each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of NM-4-MPEA.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the transporter.

Protocol: Functional Synaptosomal Uptake Inhibition Assay (IC₅₀)

Principle: This assay directly measures the functional ability of NM-4-MPEA to inhibit the primary role of the transporters: neurotransmitter reuptake. It uses synaptosomes (isolated nerve terminals) or transfected cells, which actively transport radiolabeled neurotransmitters.[16][17] The potency of NM-4-MPEA is determined by its ability to reduce the accumulation of the radiolabeled substrate.

Materials:

  • Cells: Adherent HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.[16]

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (5-HT).

  • Uptake Buffer: Krebs-HEPES buffer (KHB) or similar physiological salt solution.

  • Non-specific Uptake Control: As described in section 2.1.

  • Instrumentation: Liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Culture: Seed transporter-expressing HEK293 cells in a 96-well plate and grow to ~80-90% confluency.[4]

  • Pre-incubation: On the day of the experiment, wash the cells once with room temperature uptake buffer. Add 50 µL of uptake buffer containing either vehicle or varying concentrations of NM-4-MPEA to the wells. Incubate for 10 minutes at room temperature.[12]

  • Initiate Uptake: Initiate the reaction by adding 50 µL of uptake buffer containing the radiolabeled substrate (e.g., final concentration of 10 nM [³H]Dopamine).

  • Incubation: Incubate for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes for DAT/SERT, 3-10 minutes for NET).[16][17] This timing is critical; longer incubations can lead to substrate metabolism or efflux, confounding the results.

  • Terminate Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells twice with ice-cold uptake buffer.[17]

  • Cell Lysis & Quantification: Lyse the cells in each well with 1% sodium dodecyl sulfate (SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.[16]

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage inhibition of specific uptake (Total uptake - Non-specific uptake) against the log concentration of NM-4-MPEA and fitting with a non-linear regression model.

Table 1: Representative Data Summary for Transporter Interactions
Assay Type Target Parameter Example Result
Competition BindinghDATKᵢ (nM)Value
Competition BindinghNETKᵢ (nM)Value
Competition BindinghSERTKᵢ (nM)Value
Uptake InhibitionhDATIC₅₀ (nM)Value
Uptake InhibitionhNETIC₅₀ (nM)Value
Uptake InhibitionhSERTIC₅₀ (nM)Value

Section 3: Serotonin 5-HT₂ Receptor Interaction Assays

If binding data suggests an affinity for serotonin receptors, the next step is to determine if NM-4-MPEA acts as an agonist (activator) or antagonist (blocker) at these sites. The 5-HT₂A and 5-HT₂C subtypes are of primary interest for phenethylamines.

Protocol: Radioligand Competition Binding for 5-HT₂A/₂C Affinity (Kᵢ)

Principle & Protocol: The methodology is identical to the transporter binding assay described in Section 2.1, with the following substitutions:

  • Cell Membranes: Use membranes from cells (e.g., HEK293, CHO) expressing human 5-HT₂A or 5-HT₂C receptors.[13]

  • Radioligands:

    • For 5-HT₂A: [³H]Ketanserin[18]

    • For 5-HT₂C: [³H]Mesulergine

  • Non-specific Binding Control:

    • For 5-HT₂A: 10 µM Mianserin

    • For 5-HT₂C: 10 µM Mianserin

Protocol: Functional Calcium Mobilization Assay (EC₅₀ & Eₘₐₓ)

Principle: This cell-based functional assay measures the activation of Gq-coupled receptors like 5-HT₂A and 5-HT₂C.[9] Agonist binding triggers a signaling cascade that results in a quantifiable increase in intracellular calcium concentration.[8] This is measured using a calcium-sensitive fluorescent dye. The resulting dose-response curve allows for the determination of the compound's potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a known full agonist like serotonin (5-HT).

G NM4MPEA NM-4-MPEA (Agonist) Receptor 5-HT2A Receptor NM4MPEA->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Calcium Ca²⁺ Release ER->Calcium Triggers

5-HT₂A receptor Gq signaling pathway.

Materials:

  • Cells: HEK293 or NIH-3T3 cells stably expressing the human 5-HT₂A receptor, plated in black, clear-bottom 96-well plates.[12]

  • Reference Agonist: Serotonin (5-HT).

  • Fluorescent Dye: Fluo-4 AM or a similar calcium indicator dye kit (e.g., FLIPR Calcium Assay Kit).[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well plates 24 hours prior to the assay to achieve a confluent monolayer.

  • Dye Loading: Remove the culture medium and add 100 µL of the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C in the dark.[12] This allows the dye to enter the cells and be converted to its active, calcium-sensitive form.

  • Wash: Gently wash the cells with assay buffer to remove excess extracellular dye. Add 100 µL of fresh assay buffer to each well.

  • Compound Plate Preparation: In a separate 96-well plate, prepare serial dilutions of NM-4-MPEA and the reference agonist (5-HT) at 5x the final desired concentration.

  • Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • The instrument will then automatically add 25 µL from the compound plate to the cell plate.

    • Immediately measure the fluorescence intensity every 1-2 seconds for at least 90-120 seconds to capture the peak calcium response.[12]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data by setting the response to the buffer control as 0% and the maximal response of the reference agonist (5-HT) as 100%.

    • Plot the normalized response against the log concentration of NM-4-MPEA to generate a dose-response curve.

    • Fit the curve using a non-linear regression model to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to the reference agonist).

Table 2: Representative Data Summary for Receptor Interactions
Assay Type Target Parameter Example Result
Competition Bindingh5-HT₂AKᵢ (nM)Value
Competition Bindingh5-HT₂CKᵢ (nM)Value
Calcium Mobilizationh5-HT₂AEC₅₀ (nM)Value
Calcium Mobilizationh5-HT₂AEₘₐₓ (% of 5-HT)Value
Calcium Mobilizationh5-HT₂CEC₅₀ (nM)Value
Calcium Mobilizationh5-HT₂CEₘₐₓ (% of 5-HT)Value

Section 4: Comprehensive Data Interpretation

By integrating the results from these binding and functional assays, a comprehensive pharmacological profile of N-Methyl-4-methoxyphenethylamine can be constructed.

  • A Potent DAT/NET Inhibitor Profile would be characterized by low Kᵢ and IC₅₀ values at DAT and NET, with significantly higher (weaker) values at SERT. This profile would suggest stimulant-like properties.

  • A Serotonin-Selective Profile would show low Kᵢ and IC₅₀ values at SERT, or low Kᵢ and EC₅₀ values at 5-HT₂ receptors, with much weaker activity at dopaminergic and noradrenergic targets.

  • A 5-HT₂A Agonist Profile , characteristic of many psychedelic phenethylamines, would be defined by a low Kᵢ at the 5-HT₂A receptor and a low EC₅₀ with high Eₘₐₓ in the calcium mobilization assay.[19]

  • A Mixed or "Dirty" Drug Profile would involve potent interactions across multiple targets (e.g., moderate affinity for all three transporters and agonist activity at 5-HT₂A receptors).

This systematic in vitro approach provides the foundational data necessary to understand the molecular mechanisms of N-Methyl-4-methoxyphenethylamine, enabling informed decisions for any subsequent in vivo studies and further drug development efforts.

References

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Sources

Application

N-Methyl-4-Methoxyphenethylamine: A Versatile Precursor in Heterocyclic Synthesis

Introduction N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine that serves as a valuable and versatile precursor in the organic synthesis of various heterocyclic compounds, particularly isoquinoline alkalo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine that serves as a valuable and versatile precursor in the organic synthesis of various heterocyclic compounds, particularly isoquinoline alkaloids and their derivatives.[1] The presence of the electron-donating methoxy group on the phenyl ring activates it towards electrophilic substitution, while the N-methylated secondary amine provides a key nucleophilic center and a point of structural diversity. This guide provides detailed application notes and protocols for the use of N-Methyl-4-methoxyphenethylamine in two powerful cyclization reactions: the Pictet-Spengler synthesis of tetrahydroisoquinolines and the Bischler-Napieralski synthesis of dihydroisoquinolines. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights for successful synthesis.

Physicochemical Properties and Safety Information

Before proceeding with the synthetic protocols, it is crucial to be familiar with the properties and safety precautions for N-Methyl-4-methoxyphenethylamine.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Light brown liquid[2]
Boiling Point 236-237 °C[2]
Flash Point >110 °C[2]

Safety Precautions: N-Methyl-4-methoxyphenethylamine is classified as a hazardous substance. It can cause severe skin burns and eye damage.[2][3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[3]

Synthesis of N-Methyl-4-Methoxyphenethylamine via Eschweiler-Clarke Reaction

The N-methylation of the primary amine, 4-methoxyphenethylamine, is efficiently achieved through the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][6][7] A key advantage of this reaction is that it selectively yields the tertiary amine without the formation of quaternary ammonium salts.[6]

Reaction Workflow: Eschweiler-Clarke Methylation

Eschweiler-Clarke Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product start 4-Methoxyphenethylamine reaction Reflux start->reaction Add reagents reagents Formaldehyde Formic Acid workup Basification Extraction reaction->workup Cool purification Distillation workup->purification product N-Methyl-4-methoxyphenethylamine purification->product

Caption: Workflow for the Eschweiler-Clarke synthesis of N-Methyl-4-methoxyphenethylamine.

Detailed Protocol: Eschweiler-Clarke N-Methylation

Materials:

  • 4-Methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxyphenethylamine (1.0 eq), formic acid (2.5 eq), and formaldehyde solution (2.2 eq).

    • Causality: Formic acid acts as both a catalyst and the hydride source for the reduction of the intermediate iminium ion. An excess of both formaldehyde and formic acid ensures the complete methylation of the primary amine to the tertiary amine.[6][7]

  • Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Insight: The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[6]

  • Work-up: After cooling the reaction mixture to room temperature, carefully make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

    • Trustworthiness: This step is crucial to deprotonate the amine product and facilitate its extraction into an organic solvent. Perform this step in an ice bath to control the exotherm.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude N-Methyl-4-methoxyphenethylamine by vacuum distillation to obtain a clear to light brown oil.

Application in Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline ring system. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[8][9] The electron-rich nature of the 4-methoxyphenyl ring in N-Methyl-4-methoxyphenethylamine makes it an excellent substrate for this transformation.

Reaction Pathway: Pictet-Spengler Synthesis

Pictet-Spengler reactant N-Methyl-4-methoxyphenethylamine + Aldehyde/Ketone intermediate Iminium Ion (Electrophile) reactant->intermediate Condensation + H⁺ product Tetrahydroisoquinoline intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: General mechanism of the Pictet-Spengler reaction.

Detailed Protocol: Synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Materials:

  • N-Methyl-4-methoxyphenethylamine

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

  • Methanol or Acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve N-Methyl-4-methoxyphenethylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.

  • Addition of Aldehyde and Acid: Add formaldehyde (1.1 eq) to the solution, followed by the dropwise addition of a strong acid like concentrated hydrochloric acid or trifluoroacetic acid (catalytic to stoichiometric amounts can be used).

    • Causality: The acid catalyzes the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent cyclization onto the electron-rich aromatic ring.[8][9]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for several hours to overnight. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, neutralize the mixture by carefully adding a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline.

AldehydeProductTypical YieldReference
Formaldehyde6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline85-95% (estimated)[10]
Acetaldehyde6-Methoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinolineModerate to high[11]

Application in Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines.[4][7][12] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[12][13] To utilize N-Methyl-4-methoxyphenethylamine in this reaction, it must first be acylated, for example, to its N-formyl derivative.

Reaction Pathway: Bischler-Napieralski Synthesis

Bischler-Napieralski cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclization start N-Methyl-4-methoxyphenethylamine formyl N-Formyl-N-methyl-4-methoxyphenethylamine start->formyl + Ethyl Formate intermediate Nitrilium Ion (Electrophile) formyl->intermediate + POCl₃ product 6-Methoxy-2-methyl-3,4-dihydroisoquinoline intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Two-step synthesis of a dihydroisoquinoline via N-formylation and Bischler-Napieralski cyclization.

Detailed Protocol: Synthesis of 6-Methoxy-2-methyl-3,4-dihydroisoquinoline

Part A: N-Formylation of N-Methyl-4-methoxyphenethylamine

Materials:

  • N-Methyl-4-methoxyphenethylamine

  • Ethyl formate

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine N-Methyl-4-methoxyphenethylamine (1.0 eq) and a large excess of ethyl formate (which can also serve as the solvent).

    • Insight: Using ethyl formate as both the formylating agent and solvent under catalyst- and solvent-free conditions provides a simple and efficient method for N-formylation.[14] Alternatively, formic acid can be used.[15]

  • Reaction: Heat the mixture to reflux (approximately 54 °C for ethyl formate) for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Remove the excess ethyl formate under reduced pressure to yield the crude N-formyl-N-methyl-4-methoxyphenethylamine, which can often be used in the next step without further purification.

Part B: Bischler-Napieralski Cyclization

Materials:

  • N-Formyl-N-methyl-4-methoxyphenethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the crude N-formyl-N-methyl-4-methoxyphenethylamine (1.0 eq) in anhydrous toluene or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Dehydrating Agent: Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.5-2.0 eq).

    • Causality: POCl₃ activates the amide carbonyl, facilitating the formation of a nitrilium ion intermediate, which is a potent electrophile for the subsequent cyclization.[7][16]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 9-10.

  • Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 6-methoxy-2-methyl-3,4-dihydroisoquinoline.

PrecursorProductTypical YieldReference
N-Formyl-N-methyl-4-methoxyphenethylamine6-Methoxy-2-methyl-3,4-dihydroisoquinoline70-85% (estimated)[13][17]

Conclusion

N-Methyl-4-methoxyphenethylamine is a readily accessible and highly useful precursor for the synthesis of substituted tetrahydroisoquinolines and dihydroisoquinolines. The Eschweiler-Clarke reaction provides a straightforward route to its synthesis from the corresponding primary amine. The subsequent application of this intermediate in the Pictet-Spengler and Bischler-Napieralski reactions opens up a vast chemical space for the generation of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and natural product synthesis. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich chemistry of this versatile building block.

References

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

  • Synthesis and stereochemistry of 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline and related compounds. (1968). Journal of the Chemical Society C: Organic. Retrieved January 4, 2026, from [Link]

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bischler–Napieralski reaction - Grokipedia. (n.d.).
  • Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Supplementary Information File. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bischler-Napieralski - Common Conditions. (n.d.). Retrieved January 4, 2026, from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC. (2021, October 7). Retrieved January 4, 2026, from [Link]

  • First report on bio-catalytic N-formylation of amines using ethyl formate - RSC Publishing. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved January 4, 2026, from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pictet-Spengler reaction - chemeurope.com. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed. (2018, March 10). Retrieved January 4, 2026, from [Link]

  • First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate - ResearchGate. (2025, August 5). Retrieved January 4, 2026, from [Link]

  • N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. a - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system a - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Pictet-Spengler cyclization of amphetamine and acetaldehyde to 1,3-diMe-TIQ (according to[3]) - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - MDPI. (n.d.). Retrieved January 4, 2026, from [Link]

  • Substituted phenethylamine - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (42923-77-3) - Chemchart. (n.d.). Retrieved January 4, 2026, from [Link]

  • An efficient, catalyst- and solvent-free N- formylation of aromatic and aliphatic amines. (2011, March 9). Retrieved January 4, 2026, from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved January 4, 2026, from [Link]

  • Bischler‐Napieralski reaction - ResearchGate. (n.d.). Retrieved January 4, 2026, from [Link]

  • Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 4, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of N-Methyl-4-methoxyphenethylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of N-Methyl-4-methoxyphenethylamine hydrochloride. The protocols herein are grounded...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-Methyl-4-methoxyphenethylamine hydrochloride. The protocols herein are grounded in established chemical principles, offering detailed, step-by-step instructions for the synthesis of the freebase amine via two distinct, reliable methods—the Eschweiler-Clarke reaction and reductive amination—followed by its conversion to the stable hydrochloride salt.

Introduction: The Target Compound

N-Methyl-4-methoxyphenethylamine is a secondary amine and a derivative of the phenethylamine class of compounds.[1][2] Its parent compound, 4-methoxyphenethylamine (also known as O-methyltyramine), is found in various plant species and has been studied for its biological activity.[3][4] The N-methylation of this primary amine can significantly alter its pharmacological properties.

The synthesis is approached in two major stages:

  • Formation of the Freebase: N-methylation of the primary amine, 4-methoxyphenethylamine.

  • Salt Formation: Conversion of the resulting secondary amine into its hydrochloride salt, which typically enhances stability and simplifies handling and purification due to its crystalline nature.[5][6]

Physicochemical Data Summary

A clear understanding of the physical properties of the key compounds is crucial for successful synthesis and purification.

CompoundFormulaMolar Mass ( g/mol )FormBoiling Point (°C)Refractive Index (n20/D)
4-Methoxyphenethylamine (Starting Material)C₉H₁₃NO151.21Liquid138-140 / 20 mmHg1.538
N-Methyl-4-methoxyphenethylamine (Product Freebase)C₁₀H₁₅NO165.23---

(Data sourced from Sigma-Aldrich and PubChem)[1][2][3]

Part 1: Synthesis of N-Methyl-4-methoxyphenethylamine (Freebase)

Two robust methods for the N-methylation of 4-methoxyphenethylamine are presented below.

Method A: Eschweiler-Clarke Reaction

This classic reaction provides a direct route to N-methylated amines using an excess of formic acid and formaldehyde.[7][8] A key advantage of this method is that it inherently prevents the formation of quaternary ammonium salts, as the tertiary amine (or in this case, the secondary amine product) cannot form another iminium ion under these conditions.[8][9]

Causality of Experimental Choices:

  • Formic Acid: Serves as both the reaction solvent and the hydride donor (reducing agent).[10]

  • Formaldehyde: Provides the methyl group that is added to the amine.

  • Heating/Reflux: Provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Basification: The reaction produces the amine formate salt. Adding a strong base like NaOH deprotonates the amine, converting it to the freebase form, which is soluble in organic solvents and can be extracted from the aqueous mixture.

The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from a formate ion.[7][11]

Eschweiler_Clarke cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (4-Methoxyphenethylamine) iminium [R-N⁺H=CH₂] (Iminium Ion) amine->iminium + CH₂O, - H₂O formaldehyde CH₂O (Formaldehyde) product R-NH-CH₃ (N-Methyl-4-methoxyphenethylamine) iminium->product + H⁻ (from HCOO⁻) co2 CO₂ iminium->co2 - CO₂ formate HCOO⁻ (Formate) formate->iminium + H⁺ (from HCOOH)

Caption: Mechanism of the Eschweiler-Clarke reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenethylamine (1.0 eq).

  • Reagent Addition: To the amine, add formic acid (98-100%, 2.0 eq) followed by the slow, dropwise addition of aqueous formaldehyde (37%, 2.2 eq) while stirring.

  • Heating: Heat the reaction mixture to 80-100°C and maintain it under reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully make the solution alkaline (pH > 10) by the slow addition of a 2 M sodium hydroxide (NaOH) solution. This step should be performed in a fume hood as gas evolution (CO₂) may occur.

  • Extraction: Transfer the basified mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-Methyl-4-methoxyphenethylamine freebase, which can be purified further if necessary (e.g., by vacuum distillation).

Method B: Reductive Amination with Sodium Borohydride

Reductive amination is a highly versatile method for forming amines.[12][13] This two-stage, one-pot process involves the initial reaction of the primary amine with formaldehyde to form an imine intermediate, which is then immediately reduced by sodium borohydride (NaBH₄) to the desired secondary amine.[14][15]

Causality of Experimental Choices:

  • Methanol: A common protic solvent that is suitable for both imine formation and NaBH₄ reductions.

  • Formaldehyde: The carbonyl compound that reacts with the primary amine to form the key imine intermediate.

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent that efficiently reduces the C=N bond of the imine to a C-N single bond.[16][17] It is less reactive than reagents like LiAlH₄ and can be used in protic solvents.[16]

  • Ice Bath: The addition of NaBH₄ can be exothermic. Cooling the reaction helps to control the reaction rate and prevent potential side reactions.

The primary amine first undergoes nucleophilic addition to the formaldehyde carbonyl, followed by dehydration to yield an imine. A hydride (H⁻) from NaBH₄ then attacks the electrophilic carbon of the imine, and subsequent protonation yields the secondary amine.[16][17]

Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product amine R-NH₂ (4-Methoxyphenethylamine) imine R-N=CH₂ (Imine) amine->imine + CH₂O - H₂O formaldehyde CH₂O product R-NH-CH₃ (N-Methyl-4-methoxyphenethylamine) imine->product 1. NaBH₄ 2. H₂O/MeOH (Protonation) nabh4 NaBH₄

Caption: Mechanism of reductive amination.

  • Reaction Setup: Dissolve 4-methoxyphenethylamine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Formaldehyde Addition: Add aqueous formaldehyde (37%, 1.2 eq) to the cooled solution and stir for 30-60 minutes to allow for imine formation.

  • Reduction: While maintaining the temperature at 0-5°C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. Be cautious, as hydrogen gas evolution will occur.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours.

  • Quenching & Solvent Removal: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter and concentrate the organic solution under reduced pressure to obtain the crude N-Methyl-4-methoxyphenethylamine freebase.

Part 2: Preparation of N-Methyl-4-methoxyphenethylamine Hydrochloride Salt

The conversion of the purified freebase amine to its hydrochloride salt is a straightforward acid-base reaction.[18] The resulting ionic salt is typically a crystalline solid that is easier to handle, weigh, and store than the freebase oil or liquid.

Causality of Experimental Choices:

  • Anhydrous Solvent (Isopropanol/Diethyl Ether): Using a non-aqueous solvent is critical for obtaining a pure, dry crystalline salt. Water can interfere with crystallization and lead to a hydrated, less stable product.[19] The salt should have low solubility in the chosen solvent to ensure high precipitation yield.

  • Hydrochloric Acid: The proton source. Using a solution of HCl in an organic solvent (like dioxane) or bubbling HCl gas ensures anhydrous conditions are maintained. Concentrated aqueous HCl can also be used, but may require additional drying steps.

  • Cooling: Lowering the temperature decreases the solubility of the hydrochloride salt, promoting more complete crystallization and improving the yield.

  • Dissolution: Dissolve the purified N-Methyl-4-methoxyphenethylamine freebase (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as isopropanol, ethanol, or diethyl ether.

  • Acidification: While stirring the solution, slowly add a slight excess (1.1 eq) of hydrochloric acid. This can be concentrated aqueous HCl, or preferably, a solution of HCl in an anhydrous solvent (e.g., 4M HCl in 1,4-dioxane).[20]

  • Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Continue stirring in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the purified N-Methyl-4-methoxyphenethylamine hydrochloride salt under vacuum to remove all traces of solvent.

Overall Experimental Workflow

workflow start Start: 4-Methoxyphenethylamine methylation N-Methylation Reaction (Eschweiler-Clarke or Reductive Amination) start->methylation workup Aqueous Work-up (Basification & Extraction) methylation->workup purification Purification of Freebase (Drying & Solvent Removal) workup->purification freebase Isolated Freebase: N-Methyl-4-methoxyphenethylamine purification->freebase salt_formation Salt Formation (Dissolve in Solvent, Add HCl) freebase->salt_formation crystallization Crystallization & Isolation (Cooling, Filtration, Washing) salt_formation->crystallization final_product Final Product: N-Methyl-4-methoxyphenethylamine HCl crystallization->final_product

Caption: General workflow for the synthesis of N-Methyl-4-methoxyphenethylamine HCl.

Safety and Handling

  • General Precautions: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent Hazards:

    • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Formaldehyde: Toxic, a suspected carcinogen, and an irritant. Avoid inhalation of vapors.

    • Sodium Borohydride: Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled.

    • Hydrochloric Acid: Highly corrosive. Handle with care to avoid contact and inhalation of fumes.

    • Organic Solvents (Dichloromethane, Diethyl Ether, etc.): Flammable and volatile. Avoid open flames and ensure proper ventilation.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Eschweiler-Clarke reaction. YouTube. [Link]

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Vedantu. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • Formation of imines and enamines. University of Calgary. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Indian Academy of Sciences. [Link]

  • Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine. Rhodium Archive. [Link]

  • MDA via reductive animation with NaBH4. The Hive. [Link]

  • Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine.
  • Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. J-Stage. [Link]

  • Method for salt preparation.
  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Substituted amphetamine. Wikipedia. [Link]

  • Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
  • ISOLATION OF NN-DIMETHYL 4-METHOXYPHENYLETHYLAMINE FROM TECLEA SIMPLICIFOLIA. CSIRO Publishing. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Preparation method of 4-methoxyphenethylamine.
  • 4-Methoxyphenethylamine. Wikipedia. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. PubMed. [Link]

  • 4-Methoxy-N-methylbenzeneethanamine. PubChem. [Link]

  • O-Methyltyramine. PubChem. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.
  • Preparation method of methoxamine hydrochloride.
  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Methyl-4-methoxyphenethylamine

Welcome to the technical support center for the synthesis of N-Methyl-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-4-methoxyphenethylamine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, field-proven insights to enhance the success of your experiments.

N-Methyl-4-methoxyphenethylamine is a substituted phenethylamine and a key intermediate in various research and development applications.[1] While several synthetic routes exist, each presents unique challenges. This guide will focus on the most common methods and their associated problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Low and No Product Yield

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes and how can I fix this?

Low to no yield is a common frustration that can often be traced back to several key factors related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction may not have been given sufficient time or energy to proceed to completion. Reductive aminations, including the Eschweiler-Clarke reaction, often require heating to overcome the activation energy barrier.[2]

    • Solution:

      • Optimize Reaction Time & Temperature: For an Eschweiler-Clarke reaction, refluxing at 80-100°C is typical.[2] For other reductive aminations, the optimal temperature will depend on the specific reducing agent used.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of the product. This data-driven approach is more reliable than relying on a fixed reaction time.[3]

  • Poor Reagent Quality:

    • Causality: Starting materials can degrade over time. For instance, 4-methoxyphenethylamine can oxidize, and formaldehyde solutions can polymerize. Formic acid can also decompose.

    • Solution:

      • Use Fresh or Purified Reagents: Ensure the purity of your 4-methoxyphenethylamine or 4-methoxyphenylacetone.[4] Use freshly opened bottles of formaldehyde and formic acid. If in doubt, distill the liquid reagents before use.

      • Proper Storage: Store reagents according to the manufacturer's recommendations to minimize degradation.

  • Suboptimal pH (for Reductive Amination):

    • Causality: The formation of the imine intermediate in reductive amination is pH-dependent. If the pH is too low, the starting amine will be protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.[2]

    • Solution: Carefully control the pH of the reaction mixture. For reductive aminations using borohydride reagents, a slightly acidic pH is generally optimal. The Eschweiler-Clarke reaction uses an excess of formic acid, which acts as both a reagent and a pH controller.[5]

  • Inactive Reducing Agent/Catalyst:

    • Causality: Catalysts like Palladium on carbon (Pd/C) can become deactivated through improper handling or poisoning. Reducing agents like sodium borohydride can decompose if exposed to moisture.

    • Solution:

      • Use Fresh Reducing Agents: Ensure your sodium borohydride, sodium cyanoborohydride, or other reducing agents are fresh and have been stored in a desiccator.

      • Proper Catalyst Handling: If using a heterogeneous catalyst like Pd/C, handle it under an inert atmosphere to prevent deactivation.[2]

Section 2: Formation of Side Products and Impurities

Question 2: I've isolated my product, but analytical characterization shows significant impurities. What are the common side products and how can I prevent their formation?

Side product formation is a frequent issue that can complicate purification and compromise the quality of the final product.

Potential Side Products & Prevention Strategies:

Side Product/ImpurityCommon Synthetic RouteCausalityPrevention Strategy
Unreacted Starting Material All routesIncomplete reaction.Increase reaction time and/or temperature. Monitor the reaction by TLC or GC-MS to ensure full conversion.[3]
Over-Methylation (Quaternary Ammonium Salt) Non-Eschweiler-Clarke N-methylation (e.g., using methyl iodide)Use of a strong, non-specific methylating agent.The Eschweiler-Clarke reaction is highly recommended as its mechanism inherently prevents the formation of quaternary ammonium salts.[5][6] If using other methylating agents, carefully control the stoichiometry.
N-Formyl-4-methoxyphenethylamine Eschweiler-Clarke ReactionA known side reaction, particularly with electron-rich amines.[7]While less common in this specific synthesis, if observed, consider alternative N-methylation methods.
Di-methylation of Primary Amine Starting Material Reductive amination of 4-methoxyphenylacetone with methylamineThe initially formed secondary amine can react further with the aldehyde.Use a controlled stoichiometry of the reagents. Some modern reductive amination protocols offer high selectivity.[8]
Section 3: Product Isolation and Purification Challenges

Question 3: I'm having trouble with the work-up and purification of my N-Methyl-4-methoxyphenethylamine. What are some common issues and their solutions?

Effective isolation and purification are critical for obtaining a high-purity final product.

Common Problems & Solutions:

  • Emulsion Formation During Work-up:

    • Problem: The formation of a stable emulsion during the aqueous work-up makes separation of the organic and aqueous layers difficult.

    • Solution:

      • Break the Emulsion: Add a saturated brine solution or a small amount of a different organic solvent.

      • Centrifugation: If the emulsion persists, centrifugation can be an effective method to separate the layers.[2]

  • Product is an Oil:

    • Problem: N-Methyl-4-methoxyphenethylamine is often an oil at room temperature, which can be difficult to handle and purify by crystallization.

    • Solution:

      • Convert to a Salt: Convert the free base to its hydrochloride or another salt. Salts are typically crystalline solids that are easier to handle and can be purified by recrystallization.

      • Purification of the Oil: If the free base is required, purification can be achieved by vacuum distillation or column chromatography.[2]

  • Co-elution of Impurities During Chromatography:

    • Problem: Impurities with similar polarity to the desired product can be difficult to separate by column chromatography.

    • Solution:

      • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and hexanes, with a small amount of triethylamine to prevent streaking of the amine on the silica gel).

      • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina.

Detailed Experimental Protocols

The following are representative protocols for common synthetic routes. Note: These protocols are for informational purposes only and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

This method is often preferred due to its high yield and the prevention of over-methylation.[9][10]

Reaction Scheme: 4-methoxyphenethylamine + Formaldehyde + Formic Acid -> N-Methyl-4-methoxyphenethylamine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenethylamine (1 equivalent).

  • Reagent Addition: Add formic acid (2.5 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde (37%, 2.2 equivalents).

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully basify the mixture with a sodium hydroxide solution until the pH is approximately 9-10.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Reductive Amination

This method involves the reaction of 4-methoxyphenylacetone with methylamine followed by reduction.[11]

Reaction Scheme: 4-methoxyphenylacetone + Methylamine -> Imine Intermediate Imine Intermediate + Reducing Agent -> N-Methyl-4-methoxyphenethylamine

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) in a suitable solvent such as methanol. Add a solution of methylamine (1.1 equivalents, e.g., 40% in water). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of a reducing agent like sodium borohydride (1.5 equivalents) in a small amount of the same solvent. Slowly add the reducing agent solution to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Add water and an organic solvent (e.g., diethyl ether). Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to yield the crude product, which can then be purified by vacuum distillation or column chromatography.

Visualization of Workflows and Mechanisms

Troubleshooting Workflow

Start Problem Encountered (e.g., Low Yield, Impurities) CheckReagents Verify Reagent Quality (Purity, Freshness) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, pH) Start->CheckConditions MonitorReaction Implement In-Process Monitoring (TLC, GC-MS) CheckReagents->MonitorReaction Reagents OK CheckConditions->MonitorReaction Conditions Seem Correct OptimizeWorkup Optimize Work-up & Purification (Extraction, Chromatography, Distillation) MonitorReaction->OptimizeWorkup Reaction Incomplete or Side Products Success Successful Synthesis OptimizeWorkup->Success Amine Primary/Secondary Amine Imine Iminium Ion Formation Amine->Imine + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Imine HydrideTransfer Hydride Transfer Imine->HydrideTransfer FormicAcid Formic Acid FormicAcid->HydrideTransfer MethylatedAmine Methylated Amine HydrideTransfer->MethylatedAmine CO2 CO2 Release HydrideTransfer->CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Analytical Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Analytical TechniqueExpected Results for N-Methyl-4-methoxyphenethylamine
GC-MS A peak corresponding to the molecular ion (m/z = 165) and characteristic fragmentation patterns. [12]
¹H NMR Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), methylene protons (two triplets, ~2.7-2.9 ppm), and the N-methyl group (singlet, ~2.4 ppm).
¹³C NMR Signals for all unique carbon atoms in the molecule.
IR Spectroscopy Peaks corresponding to N-H stretching (if secondary amine is present as impurity), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. [13]

References

  • Zanda, M., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • OSTI.GOV. (1999). Optimization of Catalytic Reaction for Synthesis of 2-Methyl-4-methoxydiphenylamine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-METHOXYPHENYLACETONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;.... Retrieved from [Link]

  • Google Patents. (n.d.). CN103012170A - Preparation method of 4-methoxyphenethylamine.
  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • PubMed. (2018). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from [Link]

  • National Institutes of Health. (2022). Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
  • SpringerLink. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • ChemistryViews. (2013). The Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Propanone, 1-(o-methoxyphenyl). Retrieved from [Link]

  • PubChem. (n.d.). O-Methyltyramine. Retrieved from [Link]

  • PubMed. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • ResearchGate. (2023). Is there any way to increase the N-methylation response of aliphatic amines?. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • ResearchGate. (2002). The Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene-dioxyphenethylamine. Retrieved from [Link]

Sources

Optimization

How to improve the yield of N-Methyl 4-Methoxyphenethylamine synthesis

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Troubleshooting

Technical Support Center: Purification of Crude N-Methyl-4-Methoxyphenethylamine

A Foreword from the Senior Application Scientist Welcome to the technical support center for the purification of N-Methyl-4-methoxyphenethylamine. As researchers and developers, we understand that the integrity of your f...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from the Senior Application Scientist

Welcome to the technical support center for the purification of N-Methyl-4-methoxyphenethylamine. As researchers and developers, we understand that the integrity of your final compound is paramount. The success of downstream applications, whether for analytical standard generation or early-stage drug discovery, hinges on the purity of your material. This guide is structured to provide not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your purification workflow effectively. We will explore the most common challenges and provide robust, field-tested solutions to help you achieve the highest possible purity for your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the most appropriate purification strategy from the outset.

Q1: What are the most common impurities I should expect in my crude N-Methyl-4-methoxyphenethylamine?

The impurity profile of your crude product is intrinsically linked to its synthetic route. For phenethylamines, common synthesis methods like reductive amination or the Leuckart reaction can introduce specific impurities.[1][2]

  • Unreacted Starting Materials: This can include 4-methoxyphenyl-2-propanone (PMP2P) or 4-methoxyphenethylamine.

  • Over-Alkylation Products: Formation of the tertiary amine, N,N-dimethyl-4-methoxyphenethylamine, is possible.

  • Side-Reaction Products: Depending on the reagents used, by-products such as Schiff bases or various heterocyclic compounds can form.[3]

  • Reagent Residues: Residual catalysts or reducing agents from the synthesis.

  • Solvent Residues: Solvents used during the reaction or initial work-up phases.

Q2: My crude product is a dark, oily liquid. What is the best first step for purification?

For a thermally stable, liquid amine like N-Methyl-4-methoxyphenethylamine, vacuum distillation is often the most effective initial purification step.[4] This method is excellent for separating your product from non-volatile impurities like inorganic salts, catalysts, and high molecular weight polymeric by-products. The boiling point of the related compound 4-methoxyphenethylamine is approximately 138-140 °C at 20 mmHg, which suggests that the N-methylated analog will have a similar or slightly higher boiling point under vacuum.[5][6][7]

Q3: When should I consider chromatography over distillation?

Chromatography is preferred when your crude mixture contains impurities with boiling points very close to your target compound.

  • Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities. However, the basic nature of amines can cause issues like peak tailing on standard silica gel.[8][9]

  • Preparative HPLC: For achieving the highest purity levels ( >99.5%), especially for generating analytical standards, preparative HPLC is the method of choice.

Q4: Is it better to purify the freebase or convert it to a salt first?

This depends on your final requirements and the physical properties of your crude product.

  • Purifying the Freebase (Liquid): Ideal for purification by vacuum distillation.

  • Converting to a Salt (Solid): If your amine is difficult to handle as a liquid or if you want to use crystallization as a purification method, converting it to a salt (e.g., hydrochloride or oxalate) is highly advantageous.[10] Salts are typically crystalline solids, which are often easier to purify by recrystallization and handle for long-term storage.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Guide 1: Vacuum Distillation

Problem: The crude material is bumping violently in the distillation flask.

  • Cause: Uneven heating or trapped volatiles.

  • Solution:

    • Ensure you are using a magnetic stir bar or boiling chips to promote smooth boiling.

    • Check for a proper vacuum seal. Leaks can cause pressure fluctuations.

    • Begin heating slowly and gradually increase the temperature to allow any low-boiling solvents to distill off first.

Problem: The distillate is coming over discolored (yellow or brown).

  • Cause: Thermal decomposition or co-distillation of colored impurities. N-Methyl-4-methoxyphenethylamine can be susceptible to oxidation, especially at elevated temperatures.[4]

  • Solution:

    • Lower the Pressure: A deeper vacuum will lower the boiling point and reduce the risk of thermal degradation.[4]

    • Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.[11]

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux column) to better separate your product from impurities with close boiling points. Collect multiple fractions and analyze their purity by TLC or GC-MS.

Problem: No product is distilling over, even at high temperatures.

  • Cause: The vacuum is not deep enough, or the product has polymerized.

  • Solution:

    • Verify Vacuum Level: Use a McLeod or Pirani gauge to confirm you are reaching the required pressure (typically below 1 mmHg for high-boiling amines).

    • Check for Leaks: Inspect all joints and connections in your distillation setup.

    • Consider Polymerization: If the material in the flask has become significantly more viscous or has solidified, polymerization may have occurred. In this case, distillation is not a viable option, and you may need to resort to chromatography or salt formation and crystallization.

Guide 2: Crystallization (as a Salt)

Problem: I've added the acid, but no crystals are forming.

  • Cause: The solution is not supersaturated, or the wrong solvent is being used.

  • Solution:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a "seed" crystal from a previous successful batch if available.

    • Solvent Choice: The ideal solvent is one in which your salt is soluble when hot but poorly soluble when cold. You may need to experiment with different solvents or solvent mixtures (e.g., isopropanol/ether, ethanol/hexane).[10]

Problem: The crystals that formed are oily or sticky.

  • Cause: Impurities are trapped in the crystal lattice or are "oiling out" of the solution.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Rapid cooling can trap impurities.

    • Trituration: If an oil forms, try removing the solvent and adding a small amount of a non-polar solvent in which the oil is insoluble (like cold hexane or diethyl ether). Vigorously stir or sonicate the mixture to try and induce crystallization.

    • Re-dissolve and Re-crystallize: Dissolve the oily product in a minimum amount of hot solvent and repeat the cooling process. A second recrystallization often yields a much purer, crystalline product.

Guide 3: Column Chromatography

Problem: My product is streaking badly on the silica gel column.

  • Cause: Strong acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.[8][9]

  • Solution:

    • Add a Competing Amine: Add a small amount (0.5-1%) of a volatile amine like triethylamine (TEA) or pyridine to your mobile phase.[8][12] This will neutralize the acidic sites on the silica, allowing your product to elute cleanly.

    • Use a Deactivated Stationary Phase: Consider using an amine-functionalized silica gel (KP-NH) or basic alumina. These stationary phases are designed to minimize interactions with basic compounds.[8]

    • Switch to Reversed-Phase: If normal-phase continues to be problematic, reversed-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Part 3: Experimental Protocols & Data

Workflow Decision Guide

This flowchart will help you select the best purification strategy based on the characteristics of your crude product.

Purification_Decision_Tree start Crude N-Methyl-4-Methoxyphenethylamine q1 What is the physical state? start->q1 liquid_path Vacuum Distillation q1->liquid_path Liquid / Oil solid_path Convert to Salt (e.g., HCl) q1->solid_path Solid / Amorphous distill High-Purity Liquid Required? chrom_path Column Chromatography distill->chrom_path Yes (Impurities have close boiling points) final_product Pure Compound distill->final_product No (Non-volatile impurities) liquid_path->distill chrom_path->final_product recrystallize Recrystallization solid_path->recrystallize recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for purifying the liquid freebase from non-volatile or significantly lower-boiling impurities.

  • Setup: Assemble a fractional vacuum distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased.

  • Charge the Flask: Add the crude N-Methyl-4-methoxyphenethylamine and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Connect the apparatus to a high-vacuum pump and slowly evacuate the system.

  • Heating: Once a stable vacuum is achieved (e.g., < 1 mmHg), begin heating the distillation flask gently in a heating mantle while stirring.

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will contain residual solvents and low-boiling impurities.

    • Main Fraction: As the temperature at the distillation head stabilizes near the boiling point of your product, switch to a new receiving flask to collect the main fraction.

    • Final Fraction: Collect a final fraction until the distillation rate slows significantly or the temperature begins to rise further.

  • Analysis: Analyze the purity of each fraction using TLC, GC-MS, or NMR to identify the purest fractions to combine.

Protocol 2: Purification via HCl Salt Formation and Recrystallization

This protocol is excellent for obtaining a stable, crystalline solid that is easy to handle and store.

  • Dissolution: Dissolve the crude amine in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol (use approximately 5-10 mL of solvent per gram of crude material).

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise) until the solution becomes acidic (check with pH paper).[10][13] A precipitate should form immediately.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether or hexane to remove any remaining soluble impurities.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or isopropanol) until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Data Summary Table
PropertyValueSource
Compound Name N-Methyl-4-methoxyphenethylamine-
CAS Number 4091-50-3[14]
Molecular Formula C10H15NO[14]
Molecular Weight 165.23 g/mol [14]
Boiling Point (related) 138-140 °C @ 20 mmHg (for 4-methoxyphenethylamine)[5][6][7]
Density (related) ~1.031 g/mL @ 20 °C (for 4-methoxyphenethylamine)[5][6][7]
Stability Stable under recommended storage. Incompatible with strong acids and oxidizing agents.[15]

Part 4: Visualization of Key Workflow

Workflow for Purification via Salt Formation

This diagram illustrates the logical flow of converting the crude freebase amine into a pure, crystalline salt.

Salt_Purification_Workflow cluster_0 Step 1: Salt Formation & Isolation cluster_1 Step 2: Recrystallization start Crude Amine (Oil) dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->dissolve acidify Add HCl Solution (e.g., 2M HCl in Ether) dissolve->acidify precipitate Crude Amine HCl Salt (Solid Precipitate) acidify->precipitate filter1 Vacuum Filtration precipitate->filter1 wash1 Wash with Cold Solvent filter1->wash1 crude_salt Crude Salt wash1->crude_salt dissolve2 Dissolve in Minimum Hot Solvent (e.g., Ethanol) crude_salt->dissolve2 cool Slow Cooling to 0°C dissolve2->cool crystals Pure Crystals Form cool->crystals filter2 Vacuum Filtration crystals->filter2 wash2 Wash with Cold Ethanol filter2->wash2 dry Dry Under Vacuum wash2->dry final_product Pure N-Methyl-4-methoxyphenethylamine HCl dry->final_product

Caption: Workflow for amine purification via salt crystallization.

References

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Sheilan, M., & Hatcher, N. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting. SRU and Amine Blog. Retrieved from [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ChemSrc. (2025, May 20). 4-Methoxyphenethylamine. Retrieved from [Link]

  • ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Methoxy-beta-phenylethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012170A - Preparation method of 4-methoxyphenethylamine.
  • Stojanovska, N., Fu, S., Tahtouh, M., & Kirkbride, P. (2013). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • PubChem. (n.d.). O-Methyltyramine. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of methamphetamine and formation of N-methylmethamphetamine over 30 days in the presence of various concentrations of formalin (5, 10, or 20%) at pH 7. Retrieved from [Link]

  • Collins, M., et al. (2017). Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors.
  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The impurity characteristics of methamphetamine synthesized by Emde and Nagai method. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-N-methylbenzeneethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976968A - Preparation method for methoxylamine hydrochloride.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental study on distillation and purification of reclaimed NMP. Retrieved from [Link]

  • Erowid. (2013, August 15). #11 Beatrice; n-methyl-dom; 2,5-dimethoxy-4,n-dimethylamphetamine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Crystal structure of a hybrid salt–cocrystal and its resolution by preferential crystallization: ((±)trans-N,N′-dibenzyldiaminocyclohexane)(2,3-dichlorophenylacetic acid)4. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted amphetamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Optimization

N-Methyl 4-Methoxyphenethylamine stability and storage conditions

Welcome to the technical support guide for N-Methyl-4-methoxyphenethylamine (CAS: 4091-50-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper hand...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-4-methoxyphenethylamine (CAS: 4091-50-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in experimental settings. We will address common questions and troubleshooting scenarios to maintain the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

What is N-Methyl-4-methoxyphenethylamine?

N-Methyl-4-methoxyphenethylamine, also known as 2-(4-methoxyphenyl)-N-methylethanamine, is a secondary amine and an aromatic ether.[1] It is structurally related to 4-methoxyphenethylamine (4-MPEA or O-methyltyramine), a primary amine.[1][2][3] This N-methylation significantly influences its chemical properties and reactivity compared to its primary amine counterpart.

What are the basic physical properties of this compound?

While extensive experimental data for the N-methylated version is not always available, we can compile its computed properties and infer others from its close structural analog, 4-methoxyphenethylamine.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Inferred: Clear, colorless to slightly yellow liquid.[2]
Boiling Point Inferred from 4-MPEA: 138-140 °C at 20 mmHg.
Density Inferred from 4-MPEA: ~1.031 g/mL at 20 °C.
Solubility Inferred from 4-MPEA: Sparingly soluble in Chloroform, slightly in Methanol.[4]
What Personal Protective Equipment (PPE) is required for handling?

As a corrosive and irritant chemical, strict safety protocols are mandatory.[1] The following PPE should be used at all times:

  • Eye/Face Protection: Tightly fitting safety goggles or a full-face shield (8-inch minimum).[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[5][6]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[6][7]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use an approved respirator (e.g., type ABEK (EN14387) filter).[5]

Section 2: Stability and Storage Guidelines

The long-term stability of N-Methyl-4-methoxyphenethylamine is critical for reproducible experimental results. The primary amine and methoxy groups on the phenethylamine scaffold are susceptible to degradation.

What are the optimal storage conditions?

To minimize degradation, the compound must be protected from atmospheric oxygen, moisture, light, and incompatible materials.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated).[2][4][8]Slows down potential oxidative and hydrolytic degradation reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The amine group is susceptible to oxidation. Removing oxygen prevents the formation of oxides and other degradation byproducts.
Container Tightly sealed, amber glass vial or bottle.Prevents exposure to moisture and air.[5][7] Amber glass protects the compound from light, which can catalyze degradation.
Location Cool, dry, and well-ventilated area away from incompatible substances.[5][7]Prevents accidental contact with materials that could induce rapid decomposition.
What factors can cause N-Methyl-4-methoxyphenethylamine to degrade?
  • High pH (Alkaline Conditions): Phenethylamines and related compounds are known to be unstable in alkaline solutions.[9] The degradation rate increases significantly with rising pH. This is a critical consideration for preparing solutions for in-vitro assays or formulations.

  • Oxygen: The presence of dissolved or atmospheric oxygen can lead to oxidative degradation, particularly of the amine group.[9] This process can be accelerated by light and temperature.

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides can react violently or catalytically degrade the compound.[5]

  • Formaldehyde: Formaldehyde can react with secondary amines.[10] This is particularly relevant if working with formalin-fixed tissues, as it could potentially alter the analyte.

What is the expected shelf-life?

When stored under the recommended conditions (refrigerated, under inert gas, in a tightly sealed amber vial), the compound should remain stable for an extended period. However, it is best practice to verify the purity of the compound if it has been in storage for over a year or if you suspect exposure to adverse conditions.

Section 3: Troubleshooting Guide

My experimental results are inconsistent. Could compound degradation be the cause?

Yes, this is a common issue. Inconsistent results are often traced back to the degradation of a key reagent.

  • Check Your Stock Solution: How old is your stock solution? How was it stored? Stock solutions, especially if not stored under inert gas or if subjected to multiple freeze-thaw cycles, can degrade. It is advisable to prepare fresh stock solutions from the neat material.

  • Verify Purity: If you suspect degradation, the first step is to re-analyze the purity of both your neat compound and the stock solution using a validated analytical method like HPLC or GC-MS.

I see unexpected peaks in my HPLC/GC-MS analysis. What could they be?

New peaks are likely degradation products. Based on the chemistry of similar compounds, potential degradation pathways include:

  • Oxidation: The amine can be oxidized.

  • Dealkylation: The N-methyl or O-methyl group could potentially be cleaved under certain metabolic or chemical conditions.[11]

  • Reactions at High pH: In alkaline solutions, breakdown can occur, potentially leading to the formation of corresponding benzamides or other products through cleavage of the ethylamine side chain.[9]

The diagram below illustrates a potential oxidative degradation pathway.

G cluster_main Potential Degradation Pathway A N-Methyl-4-methoxyphenethylamine (Stable Compound) B Reactive Intermediate (e.g., N-oxide) A->B Oxidizing Agent (O₂, light, high pH) C Degradation Products (e.g., 4-methoxy-phenylacetic acid, methylamine) B->C Further Decomposition

A simplified diagram of a potential degradation pathway.

Section 4: Experimental Protocols & Workflows

Recommended Workflow for Handling

Adhering to a strict workflow minimizes the risk of contamination and degradation.

G cluster_workflow Compound Handling Workflow Receive 1. Receive Compound Inspect container seal. Store 2. Immediate Storage Log and store at 2-8°C under inert atmosphere. Receive->Store Prep 3. Preparation for Use Equilibrate to room temp in a desiccator. Work under inert gas if possible. Store->Prep Use 4. Weighing & Dilution Use calibrated instruments. Prepare fresh solutions. Prep->Use Cleanup 5. Post-Use Purge container with inert gas, reseal tightly, and return to storage. Use->Cleanup

A logical workflow for receiving, handling, and storing the compound.
Protocol: Purity Assessment by HPLC

This protocol provides a starting point for developing a validated method to assess the purity of N-Methyl-4-methoxyphenethylamine.

  • System: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12][13]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions (Example):

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid. A good starting point is 60% acetonitrile / 40% water with 0.1% formic acid.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[13]

    • Detection Wavelength: Scan for maximum absorbance, likely around 225 nm or 275 nm.

    • Injection Volume: 10 µL.[12]

  • Analysis:

    • Inject the prepared sample.

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The presence of significant secondary peaks indicates impurity or degradation.

References

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-Methyl-4-Methoxyphenethylamine Bioanalysis

Welcome to the technical support center for the bioanalysis of N-Methyl-4-methoxyphenethylamine (NM-4-MPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of N-Methyl-4-methoxyphenethylamine (NM-4-MPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to mitigate matrix effects in complex biological samples. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the LC-MS/MS analysis of N-Methyl-4-methoxyphenethylamine.

Q1: What are matrix effects and how do they impact the analysis of NM-4-MPA?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] For NM-4-MPA, a phenethylamine derivative analyzed by LC-MS/MS, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4] These effects directly compromise the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous pharmacokinetic or toxicological data.[5][6] The primary cause is competition for charge in the electrospray ionization (ESI) source between NM-4-MPA and endogenous matrix components like phospholipids, salts, and metabolites.[4][7][8]

Q2: My calibration curve for NM-4-MPA is non-linear in extracted plasma samples but linear in solvent. Is this a matrix effect?

A: Yes, this is a strong indication of a matrix effect. When calibration standards are prepared in a clean solvent, the instrument response is directly proportional to the concentration. However, in a biological matrix, co-eluting endogenous components can interfere with the ionization of NM-4-MPA in a concentration-dependent manner.[6] This can lead to a non-linear relationship between concentration and response. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation mandates the evaluation of matrix effects to ensure reliable results.[2][9]

Q3: What is the best internal standard (IS) to use for NM-4-MPA analysis to compensate for matrix effects?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Methyl-d3-4-methoxyphenethylamine. A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties and chromatographic retention time to the analyte.[1][5] This ensures that it experiences the same degree of ion suppression or enhancement as NM-4-MPA, providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar properties may be used, but it may not compensate for matrix effects as effectively.[5]

Q4: How can I quantitatively assess the matrix effect for my NM-4-MPA assay?

A: The matrix effect should be evaluated during method validation as recommended by regulatory guidelines.[2][10] A common approach is the post-extraction spike method.[3][11] This involves comparing the peak area of NM-4-MPA in a spiked, extracted blank matrix to the peak area of the analyte in a clean solvent at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA guidance, the matrix effect should be assessed using matrix from at least six different sources.[2]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the bioanalysis of NM-4-MPA, with a focus on matrix-related problems.

Observed Problem Potential Cause (Matrix-Related) Recommended Troubleshooting Steps & Rationale
Low or No Analyte Signal Severe ion suppression from co-eluting matrix components.1. Perform a Post-Column Infusion Experiment: This will identify regions of ion suppression in your chromatogram. A constant flow of NM-4-MPA is infused post-column while a blank extracted matrix is injected. Dips in the baseline signal indicate retention times where suppression occurs.[5][12] 2. Improve Sample Cleanup: Switch to a more selective sample preparation technique. If using protein precipitation, consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering phospholipids and salts.[4][13]
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with chromatography.1. Optimize Chromatographic Gradient: A shallower gradient can improve separation between NM-4-MPA and interfering peaks.[3][7] 2. Change Mobile Phase Composition: Adjusting the pH or organic solvent composition can alter the retention of both the analyte and matrix components, improving resolution. For a basic compound like NM-4-MPA, a mobile phase with a low pH (e.g., using formic acid) is common.[14]
Inconsistent Results (High %CV) Variable matrix effects between different samples or lots of matrix.1. Evaluate Matrix from Multiple Sources: As per FDA guidance, test at least six different lots of blank matrix to assess the variability of the matrix effect.[2] 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is crucial for correcting sample-to-sample variations in matrix effects.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[3][5]
Decreasing Signal Over an Analytical Run Buildup of matrix components (especially phospholipids) in the LC system and MS source.1. Implement a Diverter Valve: Program the divert valve to send the highly polar, early-eluting components (where salts and some phospholipids elute) to waste. 2. Optimize Sample Preparation for Phospholipid Removal: Use specialized SPE cartridges or techniques like HybridSPE®-Phospholipid to deplete phospholipids from the sample extract. 3. Perform Regular System Cleaning: Clean the MS ion source regularly to prevent performance degradation.[15]
Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Problem Observed (e.g., Low Signal, High CV) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect Detected? assess_me->me_present improve_sp Improve Sample Preparation (SPE, LLE, Phospholipid Removal) me_present->improve_sp Yes no_me No Significant Matrix Effect (Check other instrument parameters) me_present->no_me No optimize_chrom Optimize Chromatography (Gradient, Mobile Phase, Column) revalidate Re-evaluate and Validate Method optimize_chrom->revalidate improve_sp->optimize_chrom

Caption: A decision tree for troubleshooting matrix effects.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for sample preparation techniques effective in reducing matrix effects for phenethylamine compounds like NM-4-MPA.

Protocol 1: Solid-Phase Extraction (SPE) for NM-4-MPA from Human Plasma

This protocol is designed for a mixed-mode cation exchange SPE sorbent, which is effective for extracting basic compounds like NM-4-MPA.

Objective: To isolate NM-4-MPA from plasma proteins and phospholipids.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Human plasma (K2-EDTA)

  • N-Methyl-4-methoxyphenethylamine standard solution

  • Internal Standard (SIL-IS) solution

  • Methanol (HPLC grade)

  • Deionized Water

  • 100 mM Phosphate buffer (pH 6.0)

  • 0.1 M Acetic Acid

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (freshly prepared)

  • Centrifuge, SPE manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of IS solution. Vortex briefly. Add 400 µL of 100 mM phosphate buffer (pH 6.0) and vortex for 10 seconds.

  • Column Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol, 1 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6.0). Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M acetic acid to the cartridge to remove neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol to remove remaining polar interferences and phospholipids.

  • Elution: Elute the analyte and IS with 1 mL of freshly prepared 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for NM-4-MPA from Human Urine

This protocol utilizes the basic nature of NM-4-MPA to extract it into an organic solvent under basic conditions.

Objective: To extract NM-4-MPA from urine while leaving polar matrix components in the aqueous phase.

Materials:

  • Human urine

  • N-Methyl-4-methoxyphenethylamine standard solution

  • Internal Standard (SIL-IS) solution

  • 1 M Sodium Hydroxide (NaOH)

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Centrifuge, vortex mixer

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation: To 500 µL of urine in a glass tube, add 50 µL of IS solution. Vortex.

  • Basification: Add 100 µL of 1 M NaOH to raise the pH > 10. This deprotonates the amine group of NM-4-MPA, making it more soluble in the organic solvent. Vortex for 10 seconds.

  • Extraction: Add 2 mL of MTBE. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to aspirate any of the aqueous layer.

  • Back Extraction (Optional Cleanup Step):

    • To the collected organic phase, add 200 µL of 0.1 M HCl. Vortex for 1 minute.

    • Centrifuge for 5 minutes. The analyte will move into the acidic aqueous phase.

    • Discard the upper organic layer.

    • Add 100 µL of 1 M NaOH to the aqueous phase, then re-extract with 1 mL of MTBE.

    • Collect the organic layer.

  • Dry-down and Reconstitution: Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase for analysis.

Comparison of Sample Preparation Techniques
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect High (significant ion suppression common)ModerateLow
Recovery HighGood, but can be variableHigh and reproducible
Throughput HighLow to ModerateModerate to High (with automation)
Recommendation Suitable for initial screening; not ideal for quantitative validation due to high matrix effects.[13][16]Good for removing salts and highly polar interferences; can be difficult to automate.[17][18]Recommended for validated quantitative assays due to excellent cleanup and low matrix effects.[11][12][19]
Visualizing the SPE Workflow

spe_workflow start Start: Plasma Sample + IS pretreat Pre-treatment (Add Buffer) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol -> Water -> Buffer) condition->load wash1 Wash 1 (Aqueous Acidic) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elution (Basic Organic Solvent) wash2->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution (Initial Mobile Phase) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Sources

Optimization

Technical Support Center: Troubleshooting N-Methyl-4-Methoxyphenethylamine Peak Tailing in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing with N-methyl-4-methoxyphenethylamine. As a basic compound, this analyte is prone to asymmetrical peak shapes, which can compromise the accuracy and reproducibility of your results. This resource provides in-depth, experience-driven solutions to diagnose and resolve these common chromatographic challenges.

Understanding the Culprit: Why Does N-Methyl-4-Methoxyphenethylamine Exhibit Peak Tailing?

N-methyl-4-methoxyphenethylamine is a primary amine, making it susceptible to strong interactions with residual silanol groups on the surface of silica-based stationary phases. These secondary interactions are a primary cause of peak tailing.[1] At mobile phase pH levels above 3, silanol groups (Si-OH) can become ionized (SiO-), creating active sites that interact with protonated basic compounds like N-methyl-4-methoxyphenethylamine. This leads to a portion of the analyte molecules being retained longer than the main band, resulting in a tailed peak.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to walk you through a logical troubleshooting process, from initial problem identification to advanced solutions.

Q1: My N-methyl-4-methoxyphenethylamine peak is tailing. What is the first thing I should check?

A1: Evaluate Your Mobile Phase pH.

The pH of your mobile phase is the most critical parameter to control when analyzing basic compounds.[2][3][4]

  • The Problem: If the mobile phase pH is close to the pKa of N-methyl-4-methoxyphenethylamine, the analyte will exist in both ionized and non-ionized forms, leading to peak distortion. Additionally, at mid-range pH, residual silanols on the column are ionized and can strongly interact with your basic analyte.[5]

  • The Solution: For basic compounds, it is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a single ionic form.[6][7]

    • Low pH Approach (pH 2-4): Lowering the pH protonates the silanol groups, reducing their ability to interact with the protonated amine.[8][9] This is often the most effective initial step.

    • High pH Approach (pH > 8): At higher pH, the amine is in its neutral form, which can also reduce interactions with the stationary phase. However, this requires a pH-stable column.[2]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of N-methyl-4-methoxyphenethylamine.

  • Prepare a mobile phase with a buffer that has a pKa within +/- 1 unit of your target pH. Common low pH additives include formic acid or trifluoroacetic acid (TFA).

  • Adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier.[10]

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Parameter Recommendation for Basic Compounds Rationale
Mobile Phase pH 2-4 or >8 (with appropriate column)To ensure the analyte is in a single ionic state and to suppress silanol interactions.[8][9][10]
Buffer Choice pKa of buffer should be close to target pHTo provide adequate buffering capacity and maintain a stable pH.
Additives 0.1% Formic Acid or TFA (for low pH)To control pH and improve peak shape.
Q2: I've adjusted the mobile phase pH, but I still see peak tailing. What's my next step?

A2: Assess Your HPLC Column.

Not all C18 columns are created equal, especially when it comes to analyzing basic compounds.

  • The Problem: Standard C18 columns may have a high number of accessible residual silanol groups.[11][12] These unreacted silanols are the primary sites for undesirable secondary interactions.[13][14][15]

  • The Solution: Utilize a column specifically designed for the analysis of basic compounds.

    • Base-Deactivated Columns: These are a type of end-capped column with a very high degree of silanol deactivation.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanols.[5][8]

Troubleshooting Workflow: Column Issues

A logical workflow for troubleshooting column-related peak tailing.

Q3: I'm using a suitable column and have optimized the pH, but the tailing persists. Are there other mobile phase modifications I can try?

A3: Yes, consider using mobile phase additives or ion-pairing reagents.

  • Mobile Phase Additives (Silanol Suppressors):

    • The Problem: Even with end-capped columns, some residual silanol activity may remain.

    • The Solution: Adding a small concentration of a basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the remaining silanol groups.[8][19] The TEA will preferentially interact with the silanols, reducing the opportunity for your analyte to do so.

    • Caution: TEA can suppress ionization in mass spectrometry and may be difficult to completely flush from the system.

  • Ion-Pairing Reagents:

    • The Problem: When dealing with highly basic compounds that are difficult to retain or show poor peak shape, ion-pairing chromatography can be a powerful tool.

    • The Solution: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium 1-hexanesulfonate), is added to the mobile phase.[20][21] This reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged analyte. This neutralizes the analyte's charge and increases its retention and improves peak shape.[20]

    • Considerations: Ion-pairing reagents can be persistent in the HPLC system and may require a dedicated column.[22] They can also cause signal suppression in mass spectrometry.[23]

Additive Type Example Concentration Mechanism of Action Best For
Silanol Suppressor Triethylamine (TEA)0.1%Masks residual silanol groups.[8]Improving peak shape of basic compounds in UV-based detection.
Ion-Pair Reagent Alkyl Sulfonates5-10 mMForms a neutral ion pair with the analyte, increasing retention and improving symmetry.[20]Highly polar basic compounds with poor retention and peak shape.
Q4: Could my sample or instrument setup be causing the peak tailing?

A4: Absolutely. Several factors beyond the column and mobile phase can contribute to poor peak shape.

  • Sample Overload:

    • The Problem: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8][9] While often associated with peak fronting, severe overload can also cause tailing.

    • The Solution: Dilute your sample or reduce the injection volume.[9]

  • Extra-Column Volume:

    • The Problem: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[5][8]

    • The Solution: Use tubing with the smallest possible internal diameter and keep the length to a minimum. Ensure all fittings are properly made to avoid dead volume.

  • Column Contamination or Voids:

    • The Problem: Accumulation of sample matrix components on the column inlet frit or the formation of a void in the packing material can disrupt the sample band and cause tailing.[7][8]

    • The Solution: Use a guard column to protect the analytical column.[24] If contamination is suspected, try flushing the column with a strong solvent.[8] If a void has formed, the column may need to be replaced.[8]

Systematic Troubleshooting Diagram

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column Selection & Health cluster_3 System & Sample Issues cluster_4 Resolution start Peak Tailing of N-Methyl-4-Methoxyphenethylamine ph Adjust Mobile Phase pH (Low pH: 2-4) start->ph column_choice Use End-Capped/Base-Deactivated Column ph->column_choice additives Consider Additives (TEA) or Ion-Pairing Reagents end Symmetrical Peak Achieved additives->end overload Check for Sample Overload (Dilute Sample) column_choice->overload column_health Check for Contamination/Voids (Flush or Replace) column_health->additives extra_column Minimize Extra-Column Volume overload->extra_column extra_column->column_health

A systematic approach to troubleshooting peak tailing, from mobile phase to system checks.

References

  • Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]

  • Welch Materials, Inc. (2022, December 28). What is endcapping? Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • uHPLCs. (n.d.). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography? [Video]. YouTube. Retrieved from [Link]

  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • PubMed. (n.d.). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • PMC. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Oxford Academic. (n.d.). Simultaneous Quantitation of Seven Phenethylamine-Type Drugs in Forensic Blood and Urine Samples by UHPLC–MS-MS. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Troubleshooting

Optimizing fragmentation of N-Methyl 4-Methoxyphenethylamine in mass spectrometry

Welcome to the technical support resource for the mass spectrometric analysis of N-Methyl-4-Methoxyphenethylamine. This guide is designed for researchers, analytical scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of N-Methyl-4-Methoxyphenethylamine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during its analysis. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This center moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Understanding the Fragmentation Behavior of N-Methyl-4-Methoxyphenethylamine

Optimizing any analysis begins with a foundational understanding of the analyte's behavior in the mass spectrometer. Phenethylamine derivatives, including N-Methyl-4-Methoxyphenethylamine, are known for their propensity to fragment, sometimes even before they reach the collision cell.

FAQ: What are the expected primary ions and fragmentation pathways?

N-Methyl-4-Methoxyphenethylamine (Molecular Weight: 165.23 g/mol ) will primarily be observed as its protonated molecule, [M+H]⁺, at an m/z of approximately 166.12. However, this class of compounds is susceptible to facile fragmentation.[1][2] The primary fragmentation events occur at the bonds adjacent to the nitrogen atom, a process often referred to as alpha (α) or beta (β) cleavage.[3][4][5]

  • β-Cleavage (Beta-Cleavage): This is often the most dominant fragmentation pathway. It involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For N-Methyl-4-Methoxyphenethylamine, this results in the characteristic base peak at m/z 58.07 . This fragment corresponds to the [CH₃NH=CH₂]⁺ ion.

  • α-Cleavage (Alpha-Cleavage): This pathway involves the cleavage of the bond between the nitrogen atom and the alpha-carbon. While possible, it is typically less favored than β-cleavage for this structure.

The methoxy-substituted benzyl group can also fragment, though this is often secondary to the highly favorable β-cleavage.

Fragmentation_Pathway cluster_main Fragmentation of N-Methyl-4-Methoxyphenethylamine Precursor [M+H]⁺ m/z 166.12 NeutralLoss1 Neutral Loss: 4-methoxybenzyl radical (108.05 Da) Precursor->NeutralLoss1 Fragment1 Iminium Ion [CH₃NH=CH₂]⁺ m/z 58.07 NeutralLoss1->Fragment1 β-Cleavage (Dominant Pathway) Workflow_ISF cluster_workflow Workflow: Minimizing In-Source Fragmentation Start Start: Infuse Analyte (Full Scan Mode) Step1 Set Default Source Parameters Start->Step1 Step2 Optimize Cone/Fragmentor Voltage (Decrease in 5-10V steps) Step1->Step2 Decision1 [M+H]⁺ / Fragment Ratio Maximized? Step2->Decision1 Decision1->Step2 No, continue decreasing Step3 Optimize Source Temperature (Decrease in 20°C steps) Decision1->Step3 Yes Decision2 [M+H]⁺ Signal Stable and Desolvation Good? Step3->Decision2 Decision2->Step3 No, adjust temperature Step4 Fine-tune Gas Flows (Nebulizer & Drying Gas) Decision2->Step4 Yes End End: Final 'Soft' Conditions Achieved Step4->End

Sources

Optimization

Avoiding side reactions in the methylation of 4-methoxyphenethylamine

Technical Support Center: Methylation of 4-Methoxyphenethylamine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the methylation of 4-methoxyphenethylam...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methylation of 4-Methoxyphenethylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the methylation of 4-methoxyphenethylamine. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction, ensuring high yields of the desired N-methylated product while minimizing common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the methylation of 4-methoxyphenethylamine[1], a primary amine often used as a precursor in organic synthesis.

Q1: My reaction is producing multiple products, including a major impurity with a mass corresponding to the addition of two methyl groups. What is happening and how can I prevent it?

A1: Issue Identification: N,N-Dimethylation and Quaternary Salt Formation

You are observing over-methylation, a common side reaction where the primary amine is converted first to the secondary amine (your desired product) and then further to a tertiary amine (N,N-dimethyl) and potentially a quaternary ammonium salt.[2][3]

  • Causality: The root cause is often the choice of methylating agent and reaction conditions. Highly reactive alkylating agents like methyl iodide or dimethyl sulfate do not inherently stop at the mono-methylation stage.[2] In fact, the newly formed secondary amine can sometimes be more nucleophilic than the starting primary amine, leading to a faster second methylation. The reaction only stops at the tertiary amine stage if it is no longer possible for the amine to form an imine or iminium ion.[3]

  • Visualizing the Problem: The reaction can proceed down multiple pathways, leading to a mixture of products.

    Caption: Competing methylation pathways.

Solution: Employ a Self-Limiting Reaction - The Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction is a highly effective method for the reductive amination of primary or secondary amines that inherently avoids the formation of quaternary ammonium salts and typically stops at the tertiary amine stage.[3][4][5] By carefully controlling the stoichiometry, it can be optimized for mono-methylation.

  • Mechanism Insight: This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent.[6] The amine reacts with formaldehyde to form an iminium ion, which is then reduced by a hydride transfer from formic acid.[2][4][6] This process is repeated to form the tertiary amine, at which point the reaction stops because a tertiary amine cannot form another iminium ion.[3][4]

Optimized Protocol: Selective Mono-methylation using Modified Eschweiler-Clarke Conditions

This protocol is designed to favor the formation of the secondary amine.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenethylamine (1.0 eq).

  • Reaction Setup: Add formic acid (2.0 - 2.5 eq). The excess formic acid acts as both a catalyst and the reducing agent.

  • Reagent Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.0 - 1.1 eq) dropwise to the stirred solution at room temperature. Controlling the stoichiometry of formaldehyde is critical to prevent dimethylation.

  • Heating: Heat the reaction mixture to 80-90 °C for 4-6 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature and carefully make it basic by adding a saturated solution of sodium bicarbonate or sodium hydroxide until CO2 evolution ceases.

    • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired N-methyl-4-methoxyphenethylamine.

Q2: My reaction with formaldehyde is yielding a cyclized product instead of the methylated amine. What is this side reaction and how can I suppress it?

A2: Issue Identification: The Pictet-Spengler Reaction

You are observing an intramolecular cyclization known as the Pictet-Spengler reaction. This is a common side reaction when reacting β-arylethylamines, like 4-methoxyphenethylamine, with aldehydes (especially formaldehyde) under acidic conditions.[7][8]

  • Causality: The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring, leading to the formation of a tetrahydroisoquinoline skeleton.[7] The methoxy group on the phenyl ring is an electron-donating group, which activates the ring and makes it more susceptible to this electrophilic substitution.[9]

    PictetSpengler cluster_PS Pictet-Spengler Side Reaction Amine 4-Methoxyphenethylamine Iminium Iminium Ion Intermediate Amine->Iminium + HCHO, H+ Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium Cyclized Tetrahydroisoquinoline (Cyclized Product) Iminium->Cyclized Intramolecular Electrophilic Attack

    Caption: The Pictet-Spengler cyclization pathway.

Solutions and Mitigation Strategies

Preventing the Pictet-Spengler reaction involves carefully controlling the reaction conditions to disfavor the cyclization step.

  • pH Control: The Pictet-Spengler reaction is typically acid-catalyzed.[7][9] Running the methylation under neutral or slightly basic conditions can suppress this side reaction. Reductive amination using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) is often performed under conditions that are less acidic than the classic Eschweiler-Clarke or Pictet-Spengler conditions.[10]

  • Temperature Control: High temperatures can promote the cyclization. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can favor the desired methylation over the intramolecular cyclization.

Alternative Protocol: Reductive Amination with Sodium Cyanoborohydride

This method avoids the strongly acidic conditions that favor the Pictet-Spengler reaction.

  • Reaction Setup: Dissolve 4-methoxyphenethylamine (1.0 eq) in a suitable solvent like methanol or acetonitrile.

  • Imine Formation: Add aqueous formaldehyde (37%, 1.0 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (NaBH3CN) (1.1 eq) in the same solvent and add it dropwise to the reaction mixture.

    • Expert Insight: Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and will selectively reduce the iminium ion in the presence of the unreacted aldehyde, preventing side reactions.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by carefully adding dilute HCl. Basify the solution with NaOH and extract with an organic solvent. The product can then be purified by standard methods.

Troubleshooting Workflow

Use this decision tree to diagnose and address unexpected results in your methylation reaction.

TroubleshootingWorkflow Start Analyze Reaction Mixture (TLC, LC-MS, NMR) Check_MW Is the main impurity MW = Desired Product + 14 Da? Start->Check_MW Check_Cyclization Does NMR/MS data suggest a cyclized structure (Tetrahydroisoquinoline)? Check_MW->Check_Cyclization No Dimethylation Issue: N,N-Dimethylation Cause: Over-alkylation Check_MW->Dimethylation Yes PictetSpengler Issue: Pictet-Spengler Reaction Cause: Acid-catalyzed cyclization Check_Cyclization->PictetSpengler Yes Success Desired Product Obtained Check_Cyclization->Success No (Other Issue) Solution_EC Solution: 1. Use Eschweiler-Clarke reaction. 2. Strictly control formaldehyde stoichiometry (1.0-1.1 eq). 3. Consider protecting groups for mono-selectivity. Dimethylation->Solution_EC Solution_PS Solution: 1. Use milder conditions (e.g., NaBH3CN). 2. Avoid strong acids. 3. Run reaction at lower temperatures (0°C to RT). PictetSpengler->Solution_PS Solution_EC->Success Solution_PS->Success

Caption: A step-by-step workflow for troubleshooting common side reactions.

Comparative Data: Methylation Methods

MethodReagentsKey AdvantagesCommon Side Reactions & Mitigation
Eschweiler-Clarke Formaldehyde, Formic AcidHigh efficiency, avoids quaternary salts, inexpensive.[2][6]N,N-Dimethylation: Control formaldehyde stoichiometry. Pictet-Spengler: Usually less prevalent than in other acidic methods but can occur.
Reductive Amination Formaldehyde, NaBH3CN or NaBH(OAc)3Mild conditions, high selectivity for imine reduction.[10]Pictet-Spengler: Suppressed due to milder pH. Incomplete reaction: Ensure sufficient time for imine formation before reduction.
Direct Alkylation Methyl Iodide (CH3I), Dimethyl SulfateSimple setup.Over-methylation (Di- and Quaternary): Difficult to control. Use of 1 eq of reagent at low temp can help. Toxicity: Reagents are toxic and volatile.[11]

Advanced Topic: Use of Protecting Groups for Mono-Methylation

For syntheses where absolute selectivity for mono-methylation is required, a protecting group strategy can be employed.[12][13][14]

  • Protection: The primary amine is first protected with a group that leaves a single N-H bond available for methylation (e.g., a tosyl or nosyl group).

  • Methylation: The protected amine is then methylated. The bulky protecting group sterically hinders over-alkylation.

  • Deprotection: The protecting group is removed under specific conditions to yield the pure N-methylated primary amine.

This strategy adds steps to the synthesis but provides unparalleled control over the reaction's outcome.[14] The choice of protecting group is crucial and must be "orthogonal," meaning it can be removed without affecting other functional groups in the molecule.[14]

References

  • MDPI. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Pictet-Spengler Reaction - Common Conditions. Retrieved from [Link]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • ChemistryViews. (2022). Quaternary Ammonium Salts Used as Solid Methylating Agents. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
  • MDPI. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]

  • National Institutes of Health. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). EP2110380B1 - Alpha-N-methylation of amino acids.
  • Royal Society of Chemistry. (n.d.). Protection of primary amines as N- substited 2,5-dimethylpyrroles. Retrieved from [Link]

  • ACS Publications. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source | ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic simulation of results of O-demethylation of.... Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Retrieved from [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. Retrieved from [Link]

  • National Institutes of Health. (n.d.). O-Methyltyramine | C9H13NO | CID 4657 - PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Late-stage oxidative C(sp3)–H methylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-4-Methoxyphenethylamine Synthesis Scale-Up

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and scale-up of N-Methyl-4-methoxyphenethylamine. This guide is designed to provide practi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of N-Methyl-4-methoxyphenethylamine. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. My goal is to equip you with the foresight and troubleshooting tools necessary for a safe, efficient, and robust process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that process chemists and development scientists frequently ask before embarking on a scale-up campaign.

Q1: What are the most common industrial-scale synthesis routes for N-Methyl-4-methoxyphenethylamine?

A1: The two most prevalent and scalable methods are:

  • Reductive Amination: This is often the preferred route due to its efficiency and use of readily available starting materials. The process involves reacting 4-methoxyphenylacetone with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[1][2][3][4]

  • Eschweiler-Clarke Reaction: This classic method involves the methylation of 4-methoxyphenethylamine using a mixture of formaldehyde and formic acid.[5][6][7] While effective, it can present challenges with waste stream management and reaction temperatures on a large scale.

Q2: From a process safety perspective, what are the primary hazards to consider during scale-up?

A2: Key hazards include:

  • Thermal Runaway: Reductive amination, particularly the reduction step with reagents like sodium borohydride, is exothermic. Without proper heat management, a thermal runaway can occur.[8]

  • Hydrogen Gas Evolution: The use of hydride reducing agents (e.g., NaBH₄) generates flammable hydrogen gas.[8] Reactors must be properly vented and operated in an inert atmosphere.

  • Toxic Reagents and Byproducts: Reagents like methylamine are toxic and volatile. Some reducing agents, such as sodium cyanoborohydride (if used), can release highly toxic hydrogen cyanide gas if the reaction medium becomes too acidic.[1][3]

  • Handling of Pyrophoric or Water-Reactive Reagents: While less common for this specific synthesis, routes involving reagents like lithium aluminum hydride (LiAlH₄) introduce significant handling risks at scale.

Q3: What are the critical quality attributes (CQAs) for N-Methyl-4-methoxyphenethylamine that I should monitor?

A3: The primary CQAs are:

  • Assay and Purity: Typically determined by HPLC or GC, this measures the concentration of the active substance.

  • Impurity Profile: Identification and quantification of process-related impurities (e.g., unreacted starting materials, over-methylated product) and potential degradants.

  • Residual Solvents: Levels of solvents used during the reaction and purification must be below ICH (International Council for Harmonisation) limits.

  • Physical Properties: Crystalline form, melting point, and appearance are important for downstream processing and formulation.

Section 2: Troubleshooting Guide: Common Scale-Up Issues

This section provides a detailed, problem-solving approach to specific issues that may arise during the scale-up process.

Problem 1: My reaction yield has dropped significantly after moving from a 1L to a 50L reactor.

  • Probable Cause 1: Inefficient Mixing and Mass Transfer.

    • Explanation: What works in a small flask with magnetic stirring doesn't always translate to a large, mechanically stirred reactor. Poor mixing can lead to localized concentration gradients and "hot spots," promoting side reactions or incomplete conversion.[9]

    • Solution:

      • Characterize Mixing: Ensure your reactor is equipped with appropriate baffles and an impeller design (e.g., pitched-blade turbine) that promotes good top-to-bottom turnover.

      • Control Addition Rates: Slow, subsurface addition of reagents, particularly the reducing agent, can prevent localized high concentrations and allow the cooling system to keep pace.

      • Consider a Homogenizer: For reactions sensitive to mass transfer, incorporating a recirculation loop with a high-shear mixer can dramatically improve consistency.

  • Probable Cause 2: Poor Temperature Control.

    • Explanation: The surface-area-to-volume ratio decreases as you scale up, making heat removal less efficient. An unmanaged exotherm can lead to impurity formation.[9]

    • Solution:

      • Perform Calorimetry Studies: Use a reaction calorimeter (e.g., RC1) at the lab scale to understand the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is critical for designing a safe and effective cooling protocol.

      • Implement a "Semi-Batch" Process: Add the most energetic reagent (often the reducing agent) slowly over time, allowing the reactor's cooling jacket to dissipate the heat as it's generated.[8]

Problem 2: I'm observing a significant amount of the alcohol impurity (4-methoxy-phenylisopropanol).

  • Probable Cause: Premature Reduction of the Ketone.

    • Explanation: This occurs when the reducing agent, particularly a strong one like sodium borohydride, reduces the starting ketone (4-methoxyphenylacetone) faster than the ketone can react with methylamine to form the imine.[1][10] This side reaction is often exacerbated by suboptimal pH or slow imine formation.

    • Solution:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is more selective for reducing the iminium ion intermediate than the starting ketone and is a preferred choice for many reductive aminations.[3][11]

      • Two-Step, One-Pot Procedure: First, stir the 4-methoxyphenylacetone and methylamine in the solvent (e.g., methanol) for a period to allow for imine formation equilibrium to be established. Monitor by TLC or GC/LC. Only then, add the reducing agent.

      • pH Control: Imine formation is often favored under slightly acidic conditions (pH 5-7), which can be achieved by using an amine salt (e.g., methylamine HCl) or adding a catalytic amount of acetic acid.

Problem 3: My final product is contaminated with the tertiary amine (N,N-Dimethyl-4-methoxyphenethylamine).

  • Probable Cause: Over-alkylation of the Product.

    • Explanation: The desired secondary amine product can react with another molecule of the imine intermediate, leading to the formation of a tertiary amine. This is more likely if the reaction is run for too long or at elevated temperatures after the primary reaction is complete.

    • Solution:

      • Strict Stoichiometry Control: Use only a slight excess of methylamine (e.g., 1.1-1.2 equivalents). A large excess does not always prevent this side reaction and complicates downstream removal.

      • Reaction Monitoring: Implement in-process controls (IPCs) using HPLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

      • Temperature Management: Keep the reaction temperature as low as reasonably possible to slow the rate of the secondary reaction.

Section 3: Recommended Scale-Up Protocol: Reductive Amination

This protocol is designed for robustness and scalability. All steps should be performed under an inert atmosphere (e.g., Nitrogen).

Data Summary Table
ParameterRecommended ConditionRationale
Starting Ketone 4-Methoxyphenylacetone (1.0 eq)Key starting material.
Amine Source Methylamine (40% in H₂O or 2M in MeOH, 1.2 eq)Slight excess favors product formation. Solution form is easier to handle at scale than gas.
Reducing Agent Sodium Borohydride (NaBH₄, 1.5 eq)Cost-effective and potent. Requires careful, portion-wise addition to control exotherm.[11][12]
Solvent Methanol (MeOH)Excellent solvent for all reactants and intermediates.
Temperature 0-10 °CControls exotherm and minimizes side reactions.
Reaction Time 2-6 hours (IPC monitored)Monitored to prevent over-reaction.
Experimental Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation A Charge Reactor with: - 4-Methoxyphenylacetone - Methanol B Cool to 0-5 °C A->B C Add Methylamine Solution (Maintain T < 10 °C) B->C D Stir for 1 hr (Imine Formation) C->D E Add NaBH4 portion-wise (Maintain T < 10 °C) D->E F Monitor by HPLC/GC until Ketone < 1% E->F G Quench with Acetone F->G Reaction Complete H Concentrate under Vacuum G->H I Partition between Water and Toluene/MTBE H->I J Wash Organic Layer with Brine I->J K Dry (Na2SO4), Filter, and Concentrate J->K L Purify by Distillation or Crystallization (as salt) K->L M N-Methyl-4-methoxy- phenethylamine L->M Final Product caption Workflow: Reductive Amination Scale-Up

Caption: Workflow: Reductive Amination Scale-Up

Step-by-Step Methodology
  • Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and cooling system, with 4-methoxyphenylacetone and methanol.

  • Cooling & Imine Formation: Begin agitation and cool the solution to 0-5 °C. Slowly add the methylamine solution, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at this temperature for 1 hour to facilitate imine formation.

  • Reduction: Begin adding sodium borohydride in small portions. This step is highly exothermic. The addition rate must be controlled to maintain the internal temperature below 10 °C. Significant gas evolution (H₂) will occur.

  • Reaction Monitoring: After the full addition of NaBH₄, allow the reaction to stir at 5-10 °C. Take samples periodically for IPC analysis (e.g., HPLC) to monitor the disappearance of the starting ketone.

  • Quenching: Once the reaction is complete (typically >99% conversion), carefully quench the excess NaBH₄ by the slow addition of acetone while maintaining cooling.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: To the resulting residue, add water and an appropriate organic solvent (e.g., Toluene or MTBE). Stir, allow the layers to separate, and collect the organic phase.

  • Washing: Wash the organic layer with saturated sodium chloride solution (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • Purification: The crude N-Methyl-4-methoxyphenethylamine can be purified by vacuum distillation or by conversion to a crystalline salt (e.g., the hydrochloride salt) followed by recrystallization.

Section 4: Safety Considerations for Scale-Up

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before use. Understand the specific handling requirements, PPE, and emergency procedures.

  • Inert Atmosphere: Due to the evolution of flammable hydrogen gas during the reduction step, the entire process must be conducted under an inert atmosphere (Nitrogen or Argon) in a well-ventilated area.

  • Exotherm Control: Never add the entire portion of sodium borohydride at once. The cooling capacity of the reactor must be sufficient to handle the heat generated. A process safety review is highly recommended before the first scale-up run.

  • Quenching: The quenching of excess hydride reagent is also exothermic and produces hydrogen. The quenching agent (acetone) should be added slowly and with efficient cooling.

References

  • BenchChem Technical Support Team. (2025). Minimizing impurity formation in 2-Cycloheptylpropan-2-amine production. Benchchem.
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  • Enamine. (2024). Enamine Scale-Up Synthesis of MedChem Relevant Cores. Enamine.
  • Google Patents. (2020). Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine. CN112174837B.
  • Organic Process Research & Development. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA.
  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester Research Explorer.
  • Organic Process Research & Development. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia.
  • AIChE. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). AIChE.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org.
  • Organic Process Research & Development. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
  • BenchChem. (2025). Application Notes and Protocols for Secondary Amine Synthesis using Sodium Borohydride. BenchChem.
  • Google Patents. (2013). Preparation method of 4-methoxyphenethylamine. CN103012170A.
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent.
  • The Hive BB Serious Chemistry Forum. (2000).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Wikipedia.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ResearchGate. (n.d.). Eschweiler-Clarke-Methylierung.
  • YouTube. (2021). Exercise 23.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. J&K Scientific.
  • Google Patents. (2015). Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine. CN104447837A.
  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. organic-chemistry.org.
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. organic-chemistry.org.
  • PubMed. (n.d.). N-Alkylation of phenethylamine and tryptamine.
  • University of Bath. (2005). N-Alkylation of phenethylamine and tryptamine.
  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • ResearchGate. (2025). N-Alkylation of Phenethylamine and Tryptamine. | Request PDF.
  • YouTube. (2024).
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis.
  • Google Patents. (2014). Preparation method of phenylethylamine. CN103641725A.

Sources

Optimization

Identifying and characterizing impurities in N-Methyl 4-Methoxyphenethylamine

Last Updated: January 4, 2026 Introduction Welcome to the technical support guide for N-Methyl-4-methoxyphenethylamine. This document is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction

Welcome to the technical support guide for N-Methyl-4-methoxyphenethylamine. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities associated with this compound. In pharmaceutical development and chemical research, the purity of a substance is paramount, as even trace impurities can significantly impact biological activity, safety, and experimental outcomes.[1] This guide provides in-depth, practical solutions to common challenges, grounded in established analytical principles and regulatory expectations.[1][2]

The methodologies and troubleshooting advice herein are structured to be self-validating, emphasizing the causality behind experimental choices to empower users with a deeper understanding of their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in N-Methyl-4-methoxyphenethylamine?

A1: Impurities in synthetically produced substances like N-Methyl-4-methoxyphenethylamine are typically categorized as organic, inorganic, or residual solvents.[3][4]

  • Organic Impurities: These are the most common and structurally diverse. They include:

    • Starting Materials: Unreacted 4-methoxyphenethylamine or 4-methoxyphenyl-2-propanone (PMP2P).[5]

    • Intermediates: Partially reacted compounds from the synthesis pathway.[2][3]

    • By-products: Formed from side reactions during synthesis, such as over-methylation or products from dimerization.[2][3][6] A common synthesis route is reductive amination, which can generate specific by-products.[7][8]

    • Degradation Products: Resulting from storage or exposure to light, heat, or incompatible substances.[2][3]

  • Inorganic Impurities: These can include reagents, catalysts (like palladium or nickel), heavy metals, or inorganic salts from the manufacturing process.[2][3]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., methanol, acetonitrile, dichloromethane).[3]

Q2: Why is it critical to identify and characterize these impurities?

A2: Impurity profiling is a cornerstone of quality control and regulatory compliance in drug development.[1] Uncharacterized impurities can pose significant safety risks, potentially being toxic or pharmacologically active.[2] According to guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), any impurity present above a certain threshold (typically 0.10% or higher) must be identified and, if necessary, qualified through safety studies.[2][3][9] This ensures the final product is safe, effective, and of high quality.[2]

Q3: What are the regulatory thresholds for reporting and identifying impurities?

A3: The ICH Q3A(R2) guidelines provide a framework based on the maximum daily dose of the drug substance.[3][9] While N-Methyl-4-methoxyphenethylamine may be a research chemical, applying these principles is best practice. Key thresholds are:

  • Reporting Threshold: The level above which an impurity must be reported in a registration application. For a maximum daily dose of up to 2g/day, this is typically 0.05%.[3]

  • Identification Threshold: The level above which an impurity's structure must be determined. For a maximum daily dose of up to 2g/day, this is typically 0.10% or 1.0 mg per day intake, whichever is lower.[3][4]

  • Qualification Threshold: The level above which an impurity's biological safety must be established. This is typically 0.15% or 1.0 mg per day intake, whichever is lower.[3]

Impurity Profile Summary

The following table summarizes potential impurities associated with the synthesis of N-Methyl-4-methoxyphenethylamine, a common route being the reductive amination of 4-methoxyphenyl-2-propanone (PMP2P) with methylamine.

Impurity Name Potential Origin Primary Analytical Technique
4-MethoxyphenethylamineIncomplete methylation of the primary amine precursor.HPLC-UV, GC-MS
4-Methoxyphenyl-2-propanone (PMP2P)Unreacted ketone starting material from reductive amination.[5]GC-MS, HPLC-UV
N,N-Dimethyl-4-methoxyphenethylamineOver-methylation side reaction.HPLC-UV, GC-MS, LC-MS
Dibenzyl Ketone AnalogsBy-product from side reactions involving the P2P precursor.[10]GC-MS
N-Formyl-N-Methyl-4-methoxyphenethylamineBy-product if the Leuckart reaction is used instead of other reductive amination methods.[10]GC-MS, LC-MS
Degradation OxidesOxidation of the amine group during storage.LC-MS

Troubleshooting Guide

Q: My initial HPLC-UV analysis shows several unexpected small peaks. How do I begin to identify them?

A: This is a common starting point for impurity characterization. The goal is to move from simple detection to structural identification.

Causality: Unexpected peaks can be synthesis by-products, degradation products, or contaminants from solvents or equipment. A systematic approach is required to efficiently identify them.

Solution Workflow:

  • Verify System Integrity: First, inject a blank (mobile phase) to ensure the peaks are not from the system itself (e.g., solvent contamination, carryover).

  • Stress Testing (Forced Degradation): To determine if peaks are degradation products, subject your sample to stress conditions (e.g., heat, acid, base, oxidation, light) as per ICH guidelines.[11] An increase in the peak's area under stress conditions suggests it is a degradation product.

  • Couple to Mass Spectrometry (LC-MS): The most powerful next step is to use a mass spectrometer as a detector.[1] An LC-MS analysis will provide the molecular weight of the compounds associated with each unknown peak, which is a critical piece of information for identification.[1][12]

  • High-Resolution Mass Spectrometry (HRMS): If available, use LC-HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass.[12] This allows you to predict the elemental formula of the impurity, significantly narrowing down the possibilities.

  • GC-MS for Volatiles: If you suspect volatile or thermally stable non-polar impurities, GC-MS is an excellent complementary technique.[1][13] Many phenethylamine derivatives can be analyzed directly or after derivatization to improve volatility and chromatographic performance.[14][15][16]

Q: My GC-MS results for different batches are inconsistent. What are the common causes?

A: Inconsistency in GC-MS analysis of amine compounds often stems from issues with sample preparation, derivatization, or analyte activity in the GC system.

Causality: The primary amine or secondary amine functional group in N-Methyl-4-methoxyphenethylamine and its impurities can interact with active sites (e.g., free silanols) in the GC inlet liner and column, leading to poor peak shape, shifting retention times, and variable response.

Solutions:

  • Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Using a liner with glass wool can sometimes trap non-volatile matrix components, but it can also be a source of activity. Consider using a sky-tipped, deactivated liner for robust performance.

  • Derivatization: For primary and secondary amines, derivatization is often recommended to block the active amine hydrogen, reduce polarity, and improve thermal stability.[14][15] A common method is acylation using reagents like pentafluoropropionic anhydride (PFPA).[16] This creates less polar, more volatile derivatives with excellent chromatographic properties.

  • Column Choice: Use a column specifically designed for analyzing basic compounds, or a general-purpose, low-bleed column (e.g., 5% phenyl-methylpolysiloxane) that is known to be well-deactivated.

  • Consistent Sample Preparation: Ensure that the pH of your sample during liquid-liquid extraction is consistent. Phenethylamines are basic (pKa ~9.9), so they must be extracted from an alkaline solution into an organic solvent.[11] Small shifts in pH can dramatically affect extraction efficiency and thus final concentration.

Visualized Workflow: Impurity Identification

The following diagram outlines the logical workflow for identifying an unknown peak detected during routine analysis.

Impurity_Identification_Workflow cluster_identification Phase 2: Identification start Start: Batch Analysis (HPLC-UV / GC-FID) detect Unexpected Peak Detected (> Reporting Threshold?) start->detect stress Perform Forced Degradation Studies detect->stress Yes lcms LC-MS Analysis (Determine Molecular Weight) detect->lcms stress->lcms Characterize Degradants gcms GC-MS Analysis (Confirm MW & Fragmentation) hrms LC-HRMS Analysis (Determine Elemental Formula) lcms->hrms hrms->gcms Complementary Data identify Structure Elucidated hrms->identify gcms->identify nmr Isolate for NMR (Definitive Structure) report Update Specification & Report Findings identify->report

Caption: Logical workflow for impurity identification and characterization.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

Objective: To separate N-Methyl-4-methoxyphenethylamine from its potential process-related impurities and degradation products using a gradient reversed-phase HPLC method.

Rationale: A C18 column provides good hydrophobic retention for the phenethylamine backbone.[11] A gradient method is employed to ensure elution of both more polar (e.g., starting materials) and less polar (e.g., some by-products) impurities within a reasonable runtime.[17] Formic acid is used as a mobile phase modifier to improve peak shape for the basic amine analytes by ensuring they are protonated.[18]

Materials:

  • HPLC system with UV/DAD detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (≥98%)

  • Sample of N-Methyl-4-methoxyphenethylamine

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas.[18]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas.[18]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.[18]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm (or scan with DAD)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • System Suitability: Before sample analysis, inject a reference standard solution to verify system performance (e.g., retention time stability, peak tailing < 1.5, theoretical plates > 2000).

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area. For impurities exceeding the identification threshold, proceed with LC-MS analysis using a similar gradient.

Protocol 2: Synthesis Pathway and Potential Impurity Origins

The following diagram illustrates a common synthetic route and highlights where key impurities can originate.

Synthesis_Pathway cluster_reaction Reductive Amination PMP2P 4-Methoxyphenyl-2-propanone (PMP2P) Imine Imine Intermediate PMP2P->Imine + Methylamine - H2O Impurity_PMP2P Impurity: Unreacted PMP2P PMP2P->Impurity_PMP2P Incomplete Reaction Impurity_PrimaryAmine Impurity: 4-Methoxyphenethylamine (Side reaction from NH3 contaminant) PMP2P->Impurity_PrimaryAmine Methylamine Methylamine (CH3NH2) Product N-Methyl-4-methoxyphenethylamine (Target Product) Imine->Product + Reducing Agent (e.g., NaBH4) Impurity_Overmethylation Impurity: N,N-Dimethyl derivative Product->Impurity_Overmethylation Excess Methylating Agent/Conditions

Caption: Potential impurity origins in a reductive amination synthesis.

References

  • Title: ICH Q3A(R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy - gmp-compliance.org URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine Source: PubMed URL: [Link]

  • Title: A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS Source: PubMed URL: [Link]

  • Title: Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry Source: PubMed URL: [Link]

  • Title: Separation of m-Methoxy-N-methylphenethylamine on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine Source: ResearchGate URL: [Link]

  • Title: GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB Source: Office of Justice Programs URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs Source: Pharma Times URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Source: Semantic Scholar URL: [Link]

  • Title: A review of the newly identified impurity profiles in methamphetamine seizures Source: PMC URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine Source: SciSpace URL: [Link]

  • Title: Reductive Amination - Common Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Preparation method of 4-methoxyphenethylamine Source: Google Patents URL
  • Title: Synthesis and organic impurity profiling of 4-methoxymethamphetamine hydrochloride and its precursors Source: PubMed URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form Source: PMC - NIH URL: [Link]

  • Title: Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods Source: PMC - NIH URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of N-Methyl-4-Methoxyphenethylamine and 4-Methoxyphenethylamine

Executive Summary The addition of a single methyl group to a pharmacologically active molecule can profoundly alter its biological profile. This guide provides an in-depth comparison of 4-Methoxyphenethylamine (4-MPA) an...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The addition of a single methyl group to a pharmacologically active molecule can profoundly alter its biological profile. This guide provides an in-depth comparison of 4-Methoxyphenethylamine (4-MPA) and its N-methylated analog, N-Methyl-4-methoxyphenethylamine (PMMA). While structurally similar, the presence of the N-methyl group in PMMA is predicted to significantly shift its mechanism of action from a likely monoamine oxidase (MAO) substrate to a more potent serotonergic agent with a distinct and more dangerous toxicological profile. This analysis synthesizes data from closely related compounds to elucidate the structure-activity relationships (SAR) that govern their effects, providing critical insights for researchers in pharmacology and drug development.

Introduction: A Tale of Two Molecules

Substituted phenethylamines represent a vast chemical class of compounds with diverse pharmacological activities, ranging from central nervous system stimulants to hallucinogens and antidepressants.[1] Their effects are primarily mediated by interactions with monoamine neurotransmitter systems.[1] This guide focuses on two specific analogs: 4-Methoxyphenethylamine (4-MPA), also known as O-methyltyramine, and its N-methylated counterpart, N-Methyl-4-methoxyphenethylamine.

The core difference between these two molecules is the substitution on the amine nitrogen, a seemingly minor modification that serves as a powerful example of a structure-activity relationship. Understanding the impact of this N-methylation is crucial for predicting pharmacological outcomes and guiding the design of novel therapeutics.

G cluster_0 4-Methoxyphenethylamine (4-MPA) cluster_1 N-Methyl-4-Methoxyphenethylamine (PMMA) a a b b

Caption: Chemical structures of 4-MPA and PMMA.

The N-Methyl Group: A Critical Pharmacological Modifier

The addition of a methyl group to the primary amine of a phenethylamine can fundamentally alter its interaction with biological targets for several reasons:

  • Receptor Interaction: The methyl group adds steric bulk, which can either enhance or hinder the molecule's ability to fit into a receptor's binding pocket. It also changes the electronic properties and hydrogen bonding capacity of the amine, which is a critical interaction point for many receptors.

  • Metabolic Stability: Primary amines like the one in 4-MPA are often substrates for monoamine oxidase (MAO), an enzyme that degrades neurotransmitters. N-methylation can reduce a compound's affinity for MAO, thereby increasing its bioavailability and duration of action. 4-Methoxyphenethylamine has been shown to inhibit the MAO-catalyzed deamination of tyramine and tryptamine.

  • Lipophilicity & CNS Penetration: N-methylation generally increases the lipophilicity of a molecule. This can enhance its ability to cross the blood-brain barrier, potentially leading to more pronounced central nervous system (CNS) effects.

  • Shift in Primary Mechanism: As observed in the parent phenethylamine series, progressive N-methylation can shift the pharmacological activity from an indirect adrenergic (catecholamine-releasing) effect towards other mechanisms.[2]

Comparative Pharmacodynamics

Direct, comprehensive pharmacological data for 4-MPA and its N-methylated form is limited in the scientific literature. However, by examining their close structural relatives, particularly the α-methylated amphetamine analogs para-Methoxyamphetamine (PMA) and para-Methoxy-N-methylamphetamine (PMMA), we can construct a robust and predictive comparison.

Receptor and Transporter Interactions

The primary targets for psychoactive phenethylamines are serotonin (5-HT) receptors, particularly the 5-HT₂ subfamily, and the monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

  • 4-Methoxyphenethylamine (4-MPA): As a simple phenethylamine derivative, 4-MPA is predicted to have low intrinsic affinity for 5-HT receptors. Its primary action is more likely that of a substrate for trace amine-associated receptor 1 (TAAR1) and an inhibitor of MAO. Its effects would be predominantly driven by modulating the levels of endogenous monoamines.

  • N-Methyl-4-Methoxyphenethylamine (PMMA): The N-methylation is expected to increase its affinity and activity at serotonergic targets. Drawing parallels from its amphetamine analog (also called PMMA), it likely acts as a selective serotonin releasing agent (SSRA).[3] The amphetamine version of PMA shows very weak affinity for 5-HT₂ₐ receptors (Ki > 11,200 nM), but it potently inhibits MAO-A and releases serotonin.[3] N-methylation (creating the amphetamine PMMA) is anecdotally reported to produce more "ecstasy-like" effects, suggesting a potential increase in interaction with SERT or a more favorable balance of monoamine release compared to its non-N-methylated counterpart.[3]

Table 1: Predicted Receptor and Transporter Interaction Profiles

Target4-Methoxyphenethylamine (4-MPA)N-Methyl-4-Methoxyphenethylamine (PMMA)Rationale for Prediction
5-HT₂ₐ Receptor Low Affinity / AgonismModerate Affinity / AgonismN-alkylation can increase affinity in phenethylamine series. Psychedelic effects of related compounds are mediated by 5-HT₂ₐ.[4][5][6]
SERT Weak Inhibitor / SubstratePotent Releaser / InhibitorThe amphetamine analog PMA is a potent SSRA; N-methylation is expected to retain or modify this activity.
DAT / NET Very Weak ActivityWeak ActivityPMA and its analogs show significantly weaker effects on dopamine and norepinephrine transporters compared to serotonin.[3]
TAAR1 AgonistAgonistPhenethylamines are typical agonists at TAAR1; N-methylation may reduce affinity compared to the primary amine.[7][8]
MAO-A Substrate / InhibitorWeak Substrate / InhibitorN-methylation typically reduces affinity for MAO.[3]

Comparative In Vivo and Toxicological Profiles

The most critical differences between these two compounds are likely to be observed in their whole-organism effects and safety profiles. Again, the PMA/PMMA amphetamine analogs provide a stark warning.

  • 4-MPA : The in vivo effects are expected to be mild, likely producing some sympathomimetic activity due to MAO inhibition and interaction with trace amine receptors.

  • PMMA : This compound presents a significantly higher risk. Its amphetamine cousin is notorious for being sold as a substitute for MDMA ("Ecstasy") and has been linked to numerous fatalities.[3] The primary danger is severe hyperthermia (a dramatic increase in body temperature), which is thought to result from its ability to potently release serotonin while also inhibiting MAO-A, a combination that can readily induce serotonin syndrome.[3] While it may produce some psychedelic or entactogenic effects, these are often accompanied by unpleasant physical side effects, and the dose-response curve is dangerously steep.[3] The phenethylamine version of PMMA should be considered to carry similar risks of severe hyperthermia and serotonin toxicity.

Key Methodologies in Pharmacological Profiling

To generate the data discussed above, a standardized set of experiments is employed. These protocols form a self-validating system to ensure trustworthy and reproducible results.

Experimental Workflow: From Compound to Profile

The logical progression from a novel compound to a full pharmacological profile involves a tiered approach, starting with in vitro binding and progressing to functional and in vivo assays.

G compound Test Compound (e.g., PMMA) binding Radioligand Binding Assays (Determine Affinity, Ki) compound->binding functional In Vitro Functional Assays (Determine Potency, EC50 & Efficacy) binding->functional High-affinity hits transporter Monoamine Transporter Assays (Uptake / Release) functional->transporter invivo In Vivo Behavioral Assays (e.g., Head-Twitch Response) functional->invivo Active compounds profile Comprehensive Pharmacological Profile transporter->profile invivo->profile

Caption: A typical experimental workflow for characterizing a novel psychoactive compound.

Protocol: Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand (the IC₅₀) is determined and then converted to the affinity constant (Ki).

Step-by-Step Methodology:

  • Preparation: Culture cells (e.g., HEK293) transfected to express the human receptor of interest (e.g., 5-HT₂ₐ).[9][10]

  • Membrane Harvest: Harvest the cells and prepare a cell membrane homogenate through centrifugation.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound.[9]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use nonlinear regression to fit the data and determine the IC₅₀ value, which is then converted to the Ki using the Cheng-Prusoff equation.

Signaling Pathway & Functional Assay

The 5-HT₂ₐ receptor is a Gq-protein coupled receptor (GPCR). Its activation initiates a well-defined intracellular signaling cascade, which can be measured to determine a compound's functional potency (EC₅₀) and efficacy.

G cluster_0 Cell Membrane cluster_1 Cytosol Agonist Agonist (e.g., PMMA) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca Ca²⁺ Release (from ER) IP3->Ca triggers PKC PKC Activation DAG->PKC Ca->PKC co-activates

Caption: Simplified 5-HT₂ₐ receptor Gq signaling pathway.

Protocol: Calcium Flux Assay

  • Cell Plating: Plate cells expressing the 5-HT₂ₐ receptor in a clear-bottom, black-walled 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.

  • Compound Addition: Use an automated liquid handler to add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the fluorescence intensity in real-time using a plate reader (e.g., a FLIPR instrument).

  • Data Analysis: Plot the peak fluorescence response against the compound concentration. Use a sigmoidal dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal efficacy, often expressed relative to a reference agonist like serotonin).

Conclusion and Future Directions

The comparison between 4-Methoxyphenethylamine and N-Methyl-4-methoxyphenethylamine serves as a potent illustration of fundamental principles in medicinal chemistry and pharmacology. The addition of a single methyl group to the amine nitrogen is predicted to transform the compound from a relatively benign monoamine modulator into a potent serotonergic agent with a high risk of life-threatening toxicity.

Key Takeaways for Researchers:

  • Structure is Paramount: Minor structural modifications can lead to dramatic shifts in pharmacological profile and safety.

  • N-Methylation is a Key SAR Point: This modification consistently alters metabolism, receptor affinity, and functional activity in the phenethylamine class.

  • Toxicity Must Be Anticipated: For compounds designed to interact with the serotonin system, the potential for inducing serotonin syndrome, particularly when MAO inhibition is also a factor, must be a primary safety consideration.

This guide underscores the necessity of comprehensive pharmacological profiling. While in vitro data on receptor affinity and function are essential, they must be contextualized with an understanding of potential in vivo effects, including metabolism and the risk of dangerous drug-drug or drug-enzyme interactions. Future research should aim to acquire direct experimental data for these specific compounds to validate the predictions made in this guide based on their close structural analogs.

References

  • McEwen, F., & Hume, A. (n.d.). The effects of n-methylation on the pharmacological activity of phenethylamine (1). MAPS - Psychedelic Bibliography.
  • Brabant, C., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Kolaczynska, K. E., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Wikipedia contributors. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

  • Brand, C., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Luethi, D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PubMed. [Link]

  • Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Chemical Neuroscience. [Link]

  • Wikipedia contributors. (n.d.). para-Methoxyamphetamine. Wikipedia. [Link]

  • Kolaczynska, K. E., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Mosnaim, A. D., et al. (1986). Phenylethylamine N-methylation by human brain preparations. OSTI.GOV. [Link]

  • Daley, P. F., et al. (2023). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Psychopharmacology. [Link]

  • Daley, P. F., et al. (2023). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. ResearchGate. [Link]

  • Brand, C., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Semantic Scholar. [Link]

  • Mosnaim, A. D., et al. (1986). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). O-Methyltyramine. PubChem. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed. [Link]

  • Coop, A., et al. (2007). Probes for narcotic receptor mediated phenomena. 42. Synthesis and in vitro pharmacological characterization of the N-methyl and N-phenethyl analogues of the racemic ortho-c and para-c oxide-bridged phenylmorphans. Journal of Medicinal Chemistry. [Link]

  • Eshleman, A. J., et al. (2018). Neurochemical Pharmacology of Psychoactive Substituted N-benzylphenethylamines: High Potency Agonists at 5-HT 2A Receptors. Biochemical Pharmacology. [Link]

  • Pharmaffiliates. (n.d.). 4-Methoxyphenethylamine. Pharmaffiliates. [Link]

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Comparative

A Comparative Analysis of N-Methyl-4-methoxyphenethylamine and Amphetamine Derivatives: Structure, Mechanism, and Experimental Evaluation

This guide provides an in-depth comparative analysis of N-Methyl-4-methoxyphenethylamine and the broader class of amphetamine derivatives. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-Methyl-4-methoxyphenethylamine and the broader class of amphetamine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced relationships between chemical structure, mechanism of action, and pharmacological outcomes. We will dissect the critical structural motifs that define these compounds, compare their interactions with monoaminergic systems, and provide validated experimental protocols for their direct comparison in a laboratory setting.

Foundational Structures: The Phenethylamine Blueprint

At the heart of this comparison lies the β-phenylethylamine (PEA) backbone, a simple aromatic ring attached to an ethylamine side chain. This core structure is the endogenous scaffold for crucial neuromodulators, including dopamine and norepinephrine. Both N-Methyl-4-methoxyphenethylamine and amphetamine derivatives are modifications of this fundamental blueprint. The divergence in their pharmacological profiles originates from specific, seemingly minor, substitutions on this core structure.

Amphetamine is, by definition, an a lpha-m ethylph enylet hylamine . The defining feature that separates it and its derivatives from other phenethylamines is a methyl group at the alpha (α) carbon of the ethylamine side chain.[1] N-Methyl-4-methoxyphenethylamine, while also a phenethylamine, lacks this α-methyl group but features substitutions on the amine (N-methyl) and the phenyl ring (4-methoxy). These differences are central to their distinct pharmacokinetics and pharmacodynamics.

G cluster_0 Core Structures cluster_1 Specific Compounds of Interest Phenethylamine (PEA) Amphetamine (α-methyl-PEA) Phenethylamine (PEA)->Amphetamine (α-methyl-PEA) Addition of α-methyl group N-Methyl-4-methoxyphenethylamine Phenethylamine (PEA)->N-Methyl-4-methoxyphenethylamine N-methylation & 4-methoxy substitution Methamphetamine (N-methyl-amphetamine) Amphetamine (α-methyl-PEA)->Methamphetamine (N-methyl-amphetamine) N-methylation

Fig 1. Structural relationships of core phenethylamines.

Mechanism of Action: A Tale of Two Transporters

The primary distinction in the mechanism of action (MoA) between these compound classes lies in their interaction with monoamine transporters and their metabolic stability.

Amphetamine Derivatives: The Releasing Agents

Amphetamines are potent psychostimulants whose primary MoA involves increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[2][3] This is not achieved simply by blocking reuptake, but through a more complex process:

  • Transporter Substrates: Amphetamines are substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They are actively transported into the presynaptic neuron.[4]

  • VMAT2 Inhibition: Once inside the neuron, amphetamines disrupt the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles. This leads to an increase in cytosolic dopamine and norepinephrine.[2]

  • Transporter Reversal (Egress): The accumulation of cytosolic monoamines causes the DAT, NET, and SERT to reverse their direction of transport, actively pumping dopamine, norepinephrine, and serotonin out of the neuron and into the synapse.[5]

  • MAO Inhibition: The α-methyl group provides steric hindrance, making amphetamines poor substrates for monoamine oxidase (MAO), the enzyme responsible for degrading these neurotransmitters.[6][7] This resistance to degradation significantly prolongs their duration of action compared to endogenous phenethylamines.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle DA Dopamine Vesicle->DA Dopamine leaks into cytosol DAT DAT Amp Amphetamine DA_out Dopamine DAT->DA_out 3. Reverses Transporter Amp->VMAT2 2. Disrupts VMAT2 Amp_out Amphetamine Amp_out->DAT 1. Enters via Transporter

Fig 2. Amphetamine's mechanism of monoamine release.
N-Methyl-4-methoxyphenethylamine: A Profile of a Releaser and Agonist

Data on N-Methyl-4-methoxyphenethylamine specifically is limited, but its pharmacology can be inferred from its structural parent, 4-Methoxyphenethylamine (4-MPEA).

  • Monoamine Release: In vitro studies show that 4-MPEA acts as a serotonin and norepinephrine releasing agent.[8] It is a very weak dopamine reuptake inhibitor, and its capacity for dopamine release is not well-characterized.[8]

  • TAAR1 Agonism: 4-MPEA is a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1).[8] TAAR1 is an intracellular GPCR that modulates monoamine transporter function, and its activation can contribute to the effects of phenethylamines.

  • Metabolic Vulnerability: Crucially, lacking the α-methyl group, 4-MPEA is readily metabolized by MAO, particularly MAO-B.[8] This rapid degradation significantly shortens its duration of action and reduces its central potency compared to its amphetamine analogue, para-methoxyamphetamine (PMA). The addition of an N-methyl group (as in our compound of interest) may slightly alter this profile but is unlikely to confer the same level of MAO resistance as an α-methyl group.

Comparative Pharmacological Data

The structural differences translate directly into distinct receptor binding affinities and functional potencies. While amphetamine's effects are primarily mediated by its actions on monoamine transporters, many substituted phenethylamines and amphetamines also interact directly with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

Compound Class / DerivativePrimary Transporter Interaction5-HT2A Receptor Affinity (Ki)5-HT1A Receptor Affinity (Ki)TAAR1 Affinity (Ki)Primary Effect
Amphetamine DAT/NET Releaser & Inhibitor[2]Low (>6700 nM)[6]Low (>5000 nM)[9]ModerateStimulant[3]
Methamphetamine DAT/NET Releaser & InhibitorLowLowModeratePotent Stimulant[10]
MDMA (Amphetamine Deriv.) SERT > DAT/NET Releaser[11]Moderate (~1000 nM)[12]Moderate (~4000-5000 nM)[12]ModerateEntactogen[1]
4-MPEA (Phenethylamine) SERT/NET ReleaserVery LowModerate (710-4440 nM)[9]Low (EC50=5980 nM)[8]Weak/Inactive in vivo
PMA (Amphetamine Deriv.) Potent SERT Releaser[13]HighModerateHighSerotonergic/Psychedelic[13]

Note: Data is compiled from various studies and methodologies; direct comparison should be made with caution. Ki values represent binding affinity (lower is stronger). EC50 represents functional potency.

This data highlights a critical divergence:

  • α-Methylation Disadvantage at 5-HT1A: The presence of the α-methyl group in amphetamine derivatives appears to be disadvantageous for binding at the 5-HT1A receptor compared to their phenethylamine counterparts.[6][9]

  • Ring Substitutions Drive 5-HT2A Affinity: Affinity for the 5-HT2A receptor, which mediates psychedelic effects, is driven more by substitutions on the phenyl ring (like methoxy groups) than by the presence or absence of the α-methyl group.[6][11]

Toxicological Considerations

The toxicological profiles of these compounds are also markedly different, largely stemming from their potency and mechanism of action.

  • Amphetamine Derivatives: The long-term abuse of potent amphetamines like methamphetamine is associated with significant neurotoxicity.[10] Mechanisms include oxidative stress from increased cytosolic dopamine, excitotoxicity, mitochondrial dysfunction, and hyperthermia.[10][14] This can lead to the degradation of dopaminergic and serotonergic nerve terminals.

  • N-Methyl-4-methoxyphenethylamine: Due to its presumed rapid metabolism by MAO, the risk of classical amphetamine-like neurotoxicity is likely lower. However, its analogue, PMA, is notoriously toxic, not through dopaminergic neurotoxicity, but through potent serotonin release that can lead to a severe and often fatal serotonin syndrome, frequently combined with hyperthermia.[13] The risk profile for N-Methyl-4-methoxyphenethylamine would need to be carefully evaluated, as it could potentially share some of these serotonergic risks.

Standardized Experimental Protocols for Comparative Assessment

To enable a direct and objective comparison between N-Methyl-4-methoxyphenethylamine and an amphetamine derivative (e.g., methamphetamine), the following validated protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Causality: This assay is fundamental for understanding a compound's potential targets. A high affinity for a receptor (e.g., 5-HT2A) suggests that direct receptor interaction may be a significant part of its pharmacological effect, whereas low affinity suggests its effects are likely mediated through other mechanisms, such as transporter interaction.

Fig 3. Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Utilize cell membrane preparations from HEK293 cells stably transfected with the human receptor of interest (e.g., 5-HT2A, DAT).[15]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes (20-40 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the test compound.

  • Equilibrium: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to minimize non-specific binding.

  • Quantification: Place filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of specific binding (IC50) is determined using non-linear regression. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Monoamine Release Assay

This protocol quantifies the ability of a test compound to induce the release of a specific monoamine from neuronal cells or synaptosomes.

Causality: This is the definitive assay for distinguishing between a pure reuptake inhibitor and a releasing agent. A potent releaser, like amphetamine, will cause a significant efflux of neurotransmitter even at low concentrations, a hallmark of its mechanism. This assay directly tests the core functional hypothesis differentiating these two classes of compounds.

Fig 4. Workflow for Monoamine Release Assay.

Methodology:

  • Cell/Tissue Preparation: Use either HEK293 cells transfected with the transporter of interest (e.g., DAT) or freshly prepared synaptosomes from a relevant brain region (e.g., striatum for dopamine).

  • Loading: Pre-incubate the cells/synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [3H]dopamine) for 30-60 minutes at 37°C to allow for uptake into the cytosol.

  • Washing: Gently wash the preparations with buffer (e.g., Krebs-Ringer) to remove extracellular radiolabel.

  • Release Stimulation: Resuspend the loaded preparations in buffer and add varying concentrations of the test compounds (N-Methyl-4-methoxyphenethylamine and the amphetamine comparator). Include a positive control (e.g., a known releaser like amphetamine) and a negative control (buffer only).

  • Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Separation: Terminate the assay by centrifugation or filtration to separate the supernatant (containing released neurotransmitter) from the cell pellet/synaptosomes (containing retained neurotransmitter).

  • Quantification: Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity initially taken up. Plot the percentage release against the drug concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal release effect).

Conclusion

The comparative analysis of N-Methyl-4-methoxyphenethylamine and amphetamine derivatives reveals a masterclass in structure-activity relationships. The single α-methyl group is the lynchpin that differentiates the two classes, conferring resistance to metabolic degradation by MAO and profoundly influencing their interaction with monoamine transporters. This results in the potent, long-acting stimulant profile characteristic of amphetamines.

Conversely, phenethylamines like N-Methyl-4-methoxyphenethylamine, while capable of inducing monoamine release, are handicapped by their metabolic vulnerability. Their pharmacological profile is often further shaped by direct interactions with GPCRs, such as serotonin receptors, which are dictated by substitutions on the phenyl ring. The provided experimental protocols offer a robust framework for quantifying these differences in binding affinity and functional monoamine release, enabling researchers to build a comprehensive and empirically supported understanding of these fascinating psychoactive compounds.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

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Validation

A Senior Application Scientist's Guide: LC-MS versus GC-MS for the Analysis of N-Methyl-4-Methoxyphenethylamine

In the landscape of analytical chemistry, particularly within forensic toxicology, clinical research, and the monitoring of novel psychoactive substances (NPS), the accurate identification and quantification of phenethyl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within forensic toxicology, clinical research, and the monitoring of novel psychoactive substances (NPS), the accurate identification and quantification of phenethylamines are paramount. N-Methyl-4-methoxyphenethylamine (MMPA), a substituted phenethylamine, presents a unique analytical challenge that pits two instrumental titans against each other: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides an in-depth, data-driven comparison of these two techniques for the analysis of MMPA. As a Senior Application Scientist, my goal is not merely to list specifications but to illuminate the causal relationships behind the experimental choices, empowering you to select the most fitting methodology for your laboratory's objectives.

Understanding the Analyte: N-Methyl-4-methoxyphenethylamine (MMPA)

Before delving into the analytical methodologies, we must first understand the molecule .

  • Chemical Structure: C₁₀H₁₅NO

  • Molecular Weight: 165.23 g/mol [1]

  • Key Features: MMPA possesses a phenethylamine backbone with a methoxy group on the phenyl ring and a secondary amine. It is this secondary amine that is the focal point of our analytical considerations, as its polarity and reactivity heavily influence the chromatographic approach.

The accurate analysis of MMPA is critical for distinguishing it from its isomers and other structurally related compounds, a common challenge in forensic and clinical settings where sample integrity and analytical certainty are non-negotiable.

The Workhorse Reimagined: The GC-MS Approach

GC-MS has long been the gold standard for confirmatory drug analysis, prized for its high chromatographic resolution and extensive, standardized electron ionization (EI) libraries.[2][3] However, the direct analysis of polar, amine-containing compounds like MMPA by GC-MS is fraught with challenges.

The Imperative of Derivatization

The core of the GC-MS method for phenethylamines lies in chemical derivatization. The "why" is rooted in fundamental chemistry: the secondary amine in MMPA is polar and contains an active hydrogen. This leads to several problems in a GC system:

  • Poor Peak Shape: The polar amine group can interact with active sites (e.g., residual silanols) on the GC column and liner, causing significant peak tailing and reducing sensitivity.

  • Low Volatility: The hydrogen bonding capability of the amine group reduces the molecule's volatility, making it less suitable for gas-phase separation.

  • Thermal Instability: Underivatized phenethylamines can be prone to degradation in the hot GC inlet.[4]

  • Indistinct Mass Spectra: EI fragmentation of underivatized MMPA may be extensive, potentially leading to a weak or absent molecular ion, which complicates structural confirmation.[4]

Derivatization, typically through acylation, masks the polar amine group by replacing the active hydrogen with a nonpolar functional group. This single step dramatically improves the analyte's properties, enhancing volatility, thermal stability, and chromatographic performance.[4][5] Common reagents include Trifluoroacetic Anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA), which convert the secondary amine into a trifluoroacetamide derivative.[6][7] This not only resolves the chromatographic issues but also yields a derivative with a characteristic mass spectrum, often with a more prominent molecular ion, aiding in confident identification.[4][8]

Typical GC-MS Workflow for MMPA

The necessity of derivatization adds complexity to the sample preparation workflow.

GC_MS_Workflow cluster_0 GC-MS Workflow Sample Biological Sample (e.g., Urine, Blood) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization (e.g., with TFAA) Extraction->Derivatization Evaporate & Reconstitute GC_MS GC-MS Analysis Derivatization->GC_MS Inject Sample Data Data Analysis GC_MS->Data Acquire Spectra

Caption: High-level workflow for MMPA analysis by GC-MS.

The Modern Powerhouse: The LC-MS/MS Approach

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative, and in many cases, the preferred method for analyzing compounds like MMPA.[9][10] Its primary advantage stems from its ability to analyze polar and non-volatile molecules in their native state.[2]

The Advantage of Direct Analysis

For MMPA, the most significant advantage of LC-MS is the elimination of the derivatization step.[2][10][11] The analysis occurs in the liquid phase, circumventing the need for volatilization. Using Electrospray Ionization (ESI), MMPA is readily ionized in the acidic mobile phase, typically by protonating the basic nitrogen atom to form the [M+H]⁺ ion. This "soft" ionization technique minimizes fragmentation, preserving the crucial molecular weight information.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification even in complex biological matrices.

Navigating Matrix Effects

While LC-MS/MS avoids derivatization, it is not without its own challenges, primarily matrix effects.[9] Co-eluting compounds from the sample matrix (e.g., salts, lipids) can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. This is a critical consideration that must be addressed during method development. The most effective strategy to mitigate this is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated MMPA. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction and ensuring the trustworthiness of the results.[9]

Head-to-Head Comparison: Performance Metrics

To provide a clear, objective comparison, the following table summarizes the key performance characteristics of each technique for the analysis of MMPA.

FeatureGC-MSLC-MS/MSRationale & Causality
Derivatization Required Not Required GC requires volatile, thermally stable analytes. The polar amine of MMPA necessitates derivatization to improve chromatographic behavior. LC separates in the liquid phase, making it ideal for polar compounds without modification.[2][4][6]
Sample Prep Time Longer (hours)Shorter (minutes to hours)The multi-step process of extraction, drying, derivatization, and further drying significantly extends the prep time for GC-MS. LC-MS often uses a simpler "dilute-and-shoot" or streamlined SPE protocol.[2]
Selectivity Good to ExcellentExcellent While GC provides high chromatographic resolution, LC-MS/MS using MRM is exceptionally selective, monitoring specific precursor-to-product ion transitions, which drastically reduces chemical noise.[12]
Sensitivity GoodTypically Higher The high efficiency of ESI for polar molecules like MMPA and the specificity of MRM often result in lower limits of detection (LOD) and quantification (LOQ) for LC-MS/MS compared to full-scan GC-MS.[12]
Matrix Effects Less PronouncedSignificant Consideration The EI source in GC-MS is less susceptible to signal suppression from matrix components. The ESI process in LC-MS is highly sensitive to the presence of co-eluting matrix components, requiring mitigation strategies.[9]
Throughput LowerHigher The combination of faster sample preparation and often shorter chromatographic run times allows for significantly higher sample throughput with LC-MS/MS.
Library Support Extensive (NIST, Wiley) Limited / In-houseGC-MS benefits from vast, standardized EI spectral libraries for broad-scope screening and identification of unknown compounds. LC-MS/MS libraries are less standardized and often generated in-house.
Robustness HighModerate to HighGC-MS systems are often considered workhorses. LC-MS systems, particularly the ion source, can be more sensitive to contamination from complex matrices, requiring more frequent maintenance.

Visualizing the Analytical Divide

The following diagram illustrates the divergent paths of MMPA analysis using GC-MS and LC-MS/MS, highlighting the critical derivatization step in the GC workflow.

Caption: Comparative analytical workflows for MMPA analysis.

Experimental Protocols: A Practical Guide

To ensure this guide is actionable, the following are representative, self-validating protocols for each technique.

Protocol 1: GC-MS Analysis of MMPA in Urine (with Derivatization)
  • Internal Standard Spiking: To 1 mL of urine, add an appropriate amount of a suitable internal standard (e.g., MMPA-d3).

  • Alkalinization & Extraction: Add 100 µL of concentrated ammonium hydroxide to raise the pH > 9. Perform liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) and 50 µL of ethyl acetate. Cap the vial and heat at 70°C for 30 minutes.

  • Injection: After cooling, inject 1 µL into the GC-MS system.

  • GC-MS Parameters (Typical):

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

    • Inlet Temp: 250°C

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[13]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan (m/z 40-450) or Selected Ion Monitoring (SIM).

Protocol 2: LC-MS/MS Analysis of MMPA in Urine (Direct)
  • Internal Standard Spiking: To 100 µL of urine, add an appropriate amount of MMPA-d3 internal standard.

  • Sample Dilution: Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).

  • Centrifugation: Vortex and centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

  • Injection: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Parameters (Typical):

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[14]

    • Mobile Phase A: 0.1% Formic Acid in Water.[14]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient appropriate for separating MMPA from matrix interferences.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition: Multiple Reaction Monitoring (MRM). Example transitions for MMPA would need to be empirically determined but would involve monitoring the fragmentation of the m/z 166.1 precursor ion.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of N-Methyl-4-methoxyphenethylamine. The choice between them is not a matter of which is "better," but which is better suited to the specific application.

  • Choose LC-MS/MS for: High-throughput quantitative analysis, especially in complex biological matrices like urine or blood. Its simplified sample preparation, lack of derivatization, and superior sensitivity make it the modern method of choice for clinical and forensic toxicology labs focused on targeted analysis.[9][10][12]

  • Choose GC-MS for: Broad-scope screening where tentative identification of a wide range of compounds is required. Its robust nature and the unparalleled power of extensive, standardized EI libraries for identifying unknown substances remain a significant advantage. It is a highly reliable and legally defensible confirmatory technique, provided the derivatization step is well-controlled.

Ultimately, for the specific, targeted analysis of MMPA, the evidence strongly favors LC-MS/MS . The gains in speed, simplicity, and sensitivity outweigh the primary challenge of matrix effects, which can be effectively managed with modern best practices, such as the use of stable isotope-labeled internal standards.

References

  • Marchei, E., & Pelliccia, L. (2013). A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-. Journal of Analytical Toxicology. [Link]

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  • University of Florida. (n.d.). Quantitation of amphetamine-type stimulants by LC-MS/MS. ResearchGate. [Link]

  • Shyu, H.-F., et al. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. [Link]

  • Chromsystems. (n.d.). LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Technology Networks. [Link]

  • RTI International. (n.d.). A Comparison of the Validity of Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry Analysis of Urine Samples II: Amphetamine, Methamphetamine, (±)-3,4-Methylenedioxyamphetamine, (±)-3,4-Methylenedioxymethamphetamine, (±)-3,4-Methylenedioxyethylamphetamine, Phencyclidine, and (±). ResearchGate. [Link]

  • Hsieh, Y.-Z., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis. [Link]

  • Pichini, S., et al. (2014). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. [Link]

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Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of N-Methyl-4-Methoxyphenethylamine

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of N-Methyl-4-Methoxyphenethylamine (NM-4-MPEA). As researchers, scientists, and drug development professionals, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of N-Methyl-4-Methoxyphenethylamine (NM-4-MPEA). As researchers, scientists, and drug development professionals, the integrity of your quantitative data is paramount. This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring that the described methods are self-validating systems grounded in established regulatory frameworks. We will explore and contrast High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the technical insights and experimental data necessary to select and validate the optimal method for your application.

The Foundation: Regulatory Imperatives in Method Validation

Before delving into specific techniques, it is crucial to ground our work in the global standards that ensure data reliability and regulatory acceptance. The International Council for Harmonisation (ICH) guideline Q2(R2) and complementary guidance from the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation.[1][2][3] The objective is not merely to follow a checklist but to demonstrate that an analytical procedure is unequivocally "fit for its intended purpose."[4]

This modern approach emphasizes a lifecycle management concept, where validation is a continuous process, not a singular event.[2] A key innovation is the Analytical Target Profile (ATP), which prospectively defines the method's purpose and required performance characteristics, ensuring it is designed to be fit-for-purpose from the outset.[2] Our comparison will be framed around the core validation parameters mandated by these guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The direct correlation between analyte concentration and the analytical signal.[3]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[5]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is demonstrated to be accurate, precise, and linear.

  • Limits of Detection (LOD) & Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1]

Visualizing the Validation Workflow

A well-defined validation strategy is sequential and logical. The following diagram illustrates the typical workflow, beginning with the establishment of performance requirements and culminating in a fully validated method suitable for routine use.

Analytical_Method_Validation_Workflow Figure 1: ICH Q2(R2) Based Validation Workflow ATP Define Analytical Target Profile (ATP) Dev Develop Analytical Procedure ATP->Dev Guides Development PreVal Pre-Validation & Optimization Dev->PreVal Specificity Specificity / Selectivity PreVal->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & SOP Robustness->Report Finalize

Caption: Figure 1: ICH Q2(R2) Based Validation Workflow.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for NM-4-MPEA quantification depends on factors like required sensitivity, selectivity, sample matrix complexity, and available instrumentation. NM-4-MPEA, a derivative of 4-Methoxyphenethylamine (4-MPEA), is a primary amine with a molecular weight of 151.21 g/mol (for the parent compound).[6] The addition of a methyl group to the amine will slightly increase its molecular weight and may subtly alter its chromatographic behavior.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Expertise & Experience: HPLC-UV is a workhorse in many analytical laboratories. For a molecule like NM-4-MPEA with a chromophore (the methoxyphenyl group), UV detection is straightforward. The primary challenge is achieving adequate retention and peak shape on a reversed-phase column, as basic amines can interact with residual silanols on the silica backbone, leading to tailing. This is typically overcome by using a low-pH mobile phase to protonate the amine and a modern, end-capped C18 column.

  • Trustworthiness: While robust and reliable for bulk drug substance or high-concentration formulations, its specificity is limited. Co-eluting impurities or matrix components that also absorb at the chosen wavelength can interfere, leading to inaccurate quantification. Therefore, this method is best suited for relatively clean sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Expertise & Experience: GC-MS offers superior specificity over HPLC-UV due to mass spectrometric detection. However, phenethylamines, particularly primary and secondary amines, are notoriously challenging for GC analysis.[7] Their polarity leads to poor peak shape and potential adsorption to the column. The critical, non-negotiable step to ensure a robust method is chemical derivatization . Acylating agents like trifluoroacetic anhydride (TFAA) are commonly used to replace the active hydrogen on the nitrogen, which dramatically improves volatility and chromatographic performance.[8] This step, while adding to sample preparation time, is essential for trustworthiness and reproducibility.

  • Trustworthiness: The electron ionization (EI) fragmentation pattern provides a high degree of structural confirmation, making the method highly specific. The molecular ion may be weak or absent for underivatized phenethylamines, but derivatization often yields a more prominent molecular ion, aiding in confirmation.[7][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Expertise & Experience: LC-MS/MS represents the gold standard for quantifying small molecules in complex matrices, such as plasma, urine, or tissue homogenates.[10][11] It combines the excellent separation capabilities of HPLC with the supreme sensitivity and specificity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented, and a unique product ion is monitored. This process virtually eliminates matrix interferences.

  • Trustworthiness: This technique offers the lowest limits of detection and quantification, making it ideal for pharmacokinetic, toxicokinetic, or trace analysis studies.[12][13] Sample preparation can often be simplified to a "dilute-and-shoot" approach or a straightforward solid-phase extraction (SPE), leading to higher throughput.[10][14]

Visualizing Comparative Workflows

The choice between GC-MS and LC-MS/MS involves a significant trade-off in sample preparation complexity, as illustrated below.

Workflow_Comparison Figure 2: GC-MS vs. LC-MS/MS Workflow cluster_0 GC-MS Method cluster_1 LC-MS/MS Method GC_Start Sample Aliquot GC_Extract Liquid-Liquid or Solid-Phase Extraction GC_Start->GC_Extract GC_Dry Evaporate to Dryness GC_Extract->GC_Dry GC_Deriv Derivatization (e.g., with TFAA) GC_Dry->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject LC_Start Sample Aliquot LC_Protein Protein Precipitation or SPE LC_Start->LC_Protein LC_Dilute Dilute / Reconstitute LC_Protein->LC_Dilute LC_Inject LC-MS/MS Analysis LC_Dilute->LC_Inject

Caption: Figure 2: GC-MS vs. LC-MS/MS Workflow.

Performance Comparison: A Quantitative Summary

The following table summarizes the expected performance characteristics of each validated method for the quantification of NM-4-MPEA. The values are representative and based on data from the analysis of similar phenethylamine derivatives.[12][15]

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Linearity (Range) 0.5 - 100 µg/mL10 - 1000 ng/mL0.1 - 500 ng/mL[12]
LOD ~50 - 100 ng/mL~1 - 5 ng/mL[15]~0.05 - 0.1 ng/mL[12]
LOQ ~0.5 µg/mL~5 - 10 ng/mL~0.1 - 0.5 ng/mL[12]
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%[5]
Precision (%RSD) < 5%< 10%< 5%[3]
Specificity Moderate (Prone to interferences)High (Based on fragmentation pattern)Very High (Based on MRM transition)
Sample Prep Time LowHighLow to Moderate
Cost per Sample LowModerateHigh
Ideal Application Quality control of bulk material, high-concentration formulationsConfirmatory analysis, forensics (when LC-MS/MS is unavailable)Bioanalysis (PK/TK), trace level impurity analysis, clinical research

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. Note: An appropriate internal standard (IS), ideally a stable isotope-labeled version of NM-4-MPEA (e.g., NM-4-MPEA-d3), should be used for GC-MS and LC-MS/MS to ensure the highest accuracy and precision. If unavailable, a structurally similar compound can be used after careful validation.

Protocol 1: HPLC-UV Method
  • 1. Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (ACS grade)

    • NM-4-MPEA reference standard

  • 2. Chromatographic Conditions:

    • Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase: 70:30 (v/v) Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid)[16]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 20 µL

  • 3. Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of NM-4-MPEA in methanol.

    • Create calibration standards by serial dilution in the mobile phase to cover the desired range (e.g., 0.5 - 100 µg/mL).

    • Dissolve the test sample in the mobile phase to an expected concentration within the calibration range.

  • 4. Validation Procedure (Example: Accuracy):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three concentration levels (e.g., low, medium, high) with a known amount of NM-4-MPEA standard.

    • Analyze each sample in triplicate and calculate the percent recovery: (measured concentration / spiked concentration) * 100%. Acceptance criteria are typically 98-102%.[5]

Protocol 2: GC-MS Method
  • 1. Reagents and Materials:

    • Methyl tert-butyl ether (MTBE, HPLC grade)

    • Sodium borate buffer (0.1 M, pH 9.0)

    • Trifluoroacetic anhydride (TFAA)

    • Ethyl Acetate (GC grade)

    • NM-4-MPEA reference standard and Internal Standard (IS)

  • 2. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

    • To 1 mL of sample (e.g., urine, plasma), add 50 µL of IS solution.

    • Add 1 mL of sodium borate buffer and vortex.

    • Add 5 mL of MTBE, cap, and mix for 15 minutes.

    • Centrifuge for 10 minutes at 3000 rpm.

    • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40 °C.

    • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of TFAA. Cap and heat at 70 °C for 20 minutes.[8]

    • Evaporate to dryness again and reconstitute in 100 µL of ethyl acetate for injection.

  • 3. GC-MS Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Protocol 3: LC-MS/MS Method
  • 1. Reagents and Materials:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • NM-4-MPEA reference standard and Internal Standard (IS)

  • 2. Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 50 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial and inject. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.[17]

  • 3. LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 reversed-phase, 50 x 2.1 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[13]

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source, positive ion mode.

    • Source Parameters: Optimized for NM-4-MPEA (e.g., IonSpray Voltage: 5.5 kV, Temperature: 550 °C).[10]

    • MRM Transitions: To be determined by infusing the standard. For NM-4-MPEA (MW ~165.23), the precursor ion would be [M+H]+ at m/z 166.2. Product ions would be determined experimentally.

Conclusion and Recommendations

The selection of an analytical method for the quantification of N-Methyl-4-Methoxyphenethylamine is a decision driven by the specific requirements of the study, as defined by the Analytical Target Profile.

  • For routine quality control of drug substance or high-concentration formulations where the matrix is simple, HPLC-UV provides a cost-effective, robust, and reliable solution.

  • For unambiguous identification and quantification in moderately complex samples, or in forensic contexts, GC-MS with prior derivatization is a powerful and highly specific technique. The requirement for derivatization, however, increases sample preparation time and complexity.

  • For trace-level quantification in complex biological matrices , such as in pharmacokinetic or clinical studies, LC-MS/MS is the unequivocally superior methodology . Its exceptional sensitivity, specificity, and potential for high-throughput sample preparation make it the gold standard for bioanalysis.

By aligning the chosen methodology with the analytical requirements and adhering to the validation principles outlined by ICH and FDA guidelines, researchers can ensure the generation of accurate, reproducible, and defensible data.

References

  • Altabrisa Group. (2025).
  • Benchchem. (2025). Application Note: GC-MS Analysis of N-(2-methoxy)
  • Lab Manager. (2025).
  • AMSbiopharma. (2025).
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • ProPharma. (2024).
  • SIELC Technologies. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
  • ResearchGate. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
  • Benchchem. (2025). Quantifying (-)
  • Google Patents. (n.d.).
  • ScienceDirect. (n.d.). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine.
  • PubMed. (n.d.). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species.
  • PubMed. (n.d.). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine.
  • National Institutes of Health. (n.d.). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenethylamine = 98 55-81-2.
  • Washington State Patrol. (n.d.).
  • ChemicalBook. (2025). 4-Methoxyphenethylamine | 55-81-2.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Wikipedia. (n.d.). 4-Methoxyphenethylamine.
  • Pharmaffiliates. (n.d.). CAS No : 55-81-2| Chemical Name : 4-Methoxyphenethylamine.
  • ChemicalBook. (n.d.). 55-81-2(4-Methoxyphenethylamine) Product Description.
  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine;....
  • Benchchem. (2025). Analytical methods for quantification of 4-[(3- methoxy-2-prop-2- enoxyphenyl)methylamino]-1H-1,2,4-triazole-5.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phenethylamine Derivatives

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenethylamine derivatives is paramount. These compounds, encompassing a wide range of neurotransmitters, hormon...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of phenethylamine derivatives is paramount. These compounds, encompassing a wide range of neurotransmitters, hormones, and novel psychoactive substances (NPS), demand robust analytical methods to ensure data integrity in both research and regulated environments. This guide provides an in-depth comparison of the primary analytical techniques employed for phenethylamine analysis and a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.

The Imperative of Cross-Validation

Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, establishes that an analytical procedure is fit for its intended purpose.[1][2][3][4] However, in the lifecycle of a project, methods may be transferred between laboratories, updated with new technology, or run in parallel. In these instances, cross-validation becomes a critical process to ensure the consistency and reliability of results across different methods or sites.[5][6] It is the empirical demonstration that different validated methods produce comparable data, thereby ensuring data integrity throughout the analytical lifecycle.

Core Analytical Techniques: A Comparative Overview

The analysis of phenethylamine derivatives is predominantly carried out using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique possesses distinct advantages and limitations.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the typical performance characteristics of each technique for the analysis of phenethylamine derivatives, providing a clear comparison to aid in method selection.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV/Fluorescence DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Chromatographic separation coupled with highly specific mass-to-charge ratio detection.
Derivatization Often not required, but pre-column derivatization can enhance fluorescence detection.Generally required for polar phenethylamines to increase volatility and thermal stability.[7][8][9]Generally not required, simplifying sample preparation.[7]
Linearity Range Typically in the low ng/mL to µg/mL range.[10]Wide linear range, often from low ng/mL to high µg/mL.[11]Excellent linearity over a broad concentration range, often from pg/mL to µg/mL.[12]
Limit of Detection (LOD) ng/mL range, highly dependent on the detector and chromophore/fluorophore.Low ng/mL range, dependent on the derivatization agent and detector.pg/mL to low ng/mL range, offering superior sensitivity.[12]
Limit of Quantitation (LOQ) Typically in the low ng/mL range.[10]Low to mid ng/mL range.Low pg/mL to ng/mL range.
Accuracy (% Recovery) Good, typically within 85-115%.Good, but can be influenced by derivatization efficiency.Excellent, typically within 85-115% for regulated bioanalysis.[6]
Precision (%RSD) Typically <15%.Good, but can be affected by the reproducibility of the derivatization step.Excellent, with intra- and inter-day precision typically <15%.[6]
Specificity Moderate; co-eluting compounds can interfere.High, with mass spectral libraries aiding in identification.Very high, due to the selectivity of precursor-product ion transitions.
Throughput Moderate to high.Lower, due to longer run times and sample preparation.High, with rapid chromatographic methods.

The "Why": Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to not just follow a protocol, but to understand the underlying principles that guide experimental decisions.

Choice of Derivatization Agent in GC-MS

The selection of a derivatization reagent for GC-MS analysis of phenethylamines is a critical step.[7][8][9] The primary goal is to mask the polar amine and hydroxyl groups, thereby increasing the volatility and thermal stability of the analyte.

  • Acylating agents , such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are commonly used. The choice among these often depends on the desired volatility and the mass of the resulting derivative for optimal mass spectrometric detection.[8]

  • Silylating agents , like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are also effective. The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

The decision is often a balance between reaction efficiency, the stability of the derivative, and the chromatographic properties of the resulting compound. For instance, fluorinated anhydrides can produce derivatives with excellent chromatographic behavior and high sensitivity in electron capture detection.[13]

Selection of SPE Sorbent for Sample Preparation

Solid-Phase Extraction (SPE) is a powerful technique for isolating phenethylamines from complex biological matrices like plasma and urine.[10][14][15][16] The choice of sorbent is dictated by the physicochemical properties of the target analytes and the nature of the matrix.

  • Mixed-mode cation exchange sorbents are particularly effective for extracting basic phenethylamine compounds.[15] These sorbents possess both hydrophobic and ion-exchange functionalities, allowing for a two-pronged retention mechanism. This dual retention provides for a more rigorous wash step, leading to cleaner extracts.[15]

  • Polymeric sorbents are often preferred over silica-based sorbents for their stability across a wider pH range and higher loading capacity.[14][17]

Understanding the pKa of the target phenethylamine and the pH of the sample and wash solutions is crucial for optimizing the retention and elution steps in SPE.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a template and should be optimized for the specific phenethylamine derivative and matrix under investigation.

Protocol 1: Validation of a GC-MS Method for Phenethylamine Derivatives
  • Preparation of Stock and Working Solutions: Prepare individual stock solutions of each phenethylamine derivative and the internal standard (IS) in methanol. Prepare working solutions by diluting the stock solutions.

  • Sample Preparation (Urine):

    • To 1 mL of urine, add the internal standard.

    • Adjust the pH to >11 with NaOH.

    • Perform liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in the derivatizing agent (e.g., PFPA) and a catalyst if necessary.

    • Incubate at an elevated temperature (e.g., 70°C) for a specified time to ensure complete reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample onto the GC-MS system.

    • Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Set the appropriate temperature program for the oven to ensure separation of the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantitative analysis.

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention times of the analytes.

    • Linearity: Prepare calibration curves over the expected concentration range. The correlation coefficient (r²) should be ≥ 0.99.[1]

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three separate days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%RSD) should not exceed 15% (20% at the LLOQ).[18]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

    • Robustness: Intentionally vary parameters such as GC oven temperature and flow rate to assess the method's reliability.

Protocol 2: Cross-Validation of a GC-MS and LC-MS/MS Method
  • Establishment of Acceptance Criteria: Before initiating the cross-validation, define the acceptance criteria for the comparison. A common approach is to use the criteria for accuracy and precision from the initial method validations.[6]

  • Sample Selection:

    • Prepare at least three batches of QC samples at low, medium, and high concentrations in the relevant biological matrix.

    • If available, use incurred samples (samples from dosed subjects) spanning the calibration range.

  • Analysis:

    • Analyze the same set of QC and incurred samples using both the validated GC-MS method and the validated LC-MS/MS method.

    • Each batch should be analyzed in triplicate.

  • Data Evaluation:

    • Calculate the mean concentration, accuracy, and precision for each QC level for both methods.

    • For incurred samples, calculate the percentage difference between the results obtained from the two methods.

  • Acceptance:

    • The mean concentrations of the QC samples from the two methods should be within a predefined percentage of each other (e.g., ±15%).

    • The precision of the measurements for each method should meet the acceptance criteria of the individual method validations.

    • For incurred samples, a certain percentage (e.g., at least 67%) of the results should be within a specified percentage difference (e.g., ±20%) of the mean of the two methods.[6]

Visualization of Workflows

Method Validation Workflow

Method_Validation_Workflow cluster_Plan Planning Phase cluster_Execute Execution Phase cluster_Report Reporting Phase P1 Define Analytical Procedure & Purpose P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Prepare Validation Protocol P3->E1 E2 Conduct Experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) E1->E2 R1 Analyze Data & Compare Against Acceptance Criteria E2->R1 R2 Prepare Validation Report R1->R2

Caption: A streamlined workflow for analytical method validation based on ICH Q2 guidelines.

Cross-Validation Decision Workflow

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of N-Methyl-Methoxyphenethylamine Isomers

Abstract The unambiguous identification of constitutional isomers is a critical challenge in chemical analysis, particularly within the realms of pharmaceutical development and forensic science. This guide provides a com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous identification of constitutional isomers is a critical challenge in chemical analysis, particularly within the realms of pharmaceutical development and forensic science. This guide provides a comprehensive spectroscopic comparison of N-Methyl-4-methoxyphenethylamine and its ortho- and meta- positional isomers. We delve into the nuanced differences revealed by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the theoretical underpinnings of the spectral differences and providing robust, step-by-step experimental protocols, this document serves as a practical reference for researchers aiming to achieve confident structural elucidation.

Introduction: The Challenge of Isomeric Differentiation

N-Methyl-methoxyphenethylamines are a class of compounds with significant pharmacological interest. However, the position of the methoxy group on the phenyl ring drastically influences their biological activity and metabolic fate. The three primary positional isomers—ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy)—possess the same molecular weight and elemental composition, rendering many routine analytical methods insufficient for their differentiation.[1][2]

This guide addresses this analytical challenge head-on. We will explore how the subtle shifts in electron density and molecular geometry between these isomers translate into distinct and measurable spectroscopic signatures. Our approach is grounded in three pillars of analytical chemistry:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the precise chemical environment of each proton and carbon atom.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational modes of functional groups and aromatic substitution patterns.

  • Mass Spectrometry (MS): To analyze fragmentation patterns that can offer clues to the substitution position.

By integrating data from these three powerful techniques, researchers can build a conclusive and scientifically rigorous identification of the specific isomer .

Molecular Structures at a Glance

Before delving into the spectroscopic data, it is essential to visualize the molecules being compared.

  • N-Methyl-2-methoxyphenethylamine (ortho-isomer)

  • N-Methyl-3-methoxyphenethylamine (meta-isomer)

  • N-Methyl-4-methoxyphenethylamine (para-isomer)

The sole difference lies in the point of attachment of the methoxy (-OCH₃) group to the benzene ring. This seemingly minor structural change is the root cause of all the spectroscopic differences we will observe.

Comparative Analysis via ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.[3][4]

The "Why": Causality Behind NMR Shifts

The position of the electron-donating methoxy group directly influences the electron density of the aromatic protons and carbons. This effect, known as the resonance and inductive effect, alters the local magnetic field experienced by each nucleus, resulting in distinct chemical shifts (δ).

  • Para-isomer (4-methoxy): Due to the high degree of symmetry, this isomer will show a simplified aromatic region in both ¹H and ¹³C NMR spectra. We expect to see two distinct signals for the aromatic protons, appearing as doublets (an AA'BB' system).

  • Ortho-isomer (2-methoxy): The proximity of the methoxy group to the ethylamine side chain will cause more complex splitting patterns and a wider dispersion of signals in the aromatic region of the ¹H NMR spectrum.

  • Meta-isomer (3-methoxy): This isomer will also display four distinct aromatic proton signals, but their chemical shifts and coupling patterns will differ significantly from the ortho-isomer due to the different electronic environment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for the key nuclei in each isomer, dissolved in CDCl₃. These values are based on established principles of substituent effects on aromatic systems.

Assignment N-Methyl-2-methoxy (ortho) N-Methyl-3-methoxy (meta) N-Methyl-4-methoxy (para)
Aromatic-H ~ 6.8 - 7.2 ppm (4H, multiplet)~ 6.7 - 7.2 ppm (4H, multiplet)~ 7.1 ppm (2H, d), ~6.8 ppm (2H, d)
-OCH₃ ~ 3.8 ppm (3H, s)~ 3.8 ppm (3H, s)~ 3.8 ppm (3H, s)
-CH₂-Ar ~ 2.8 ppm (2H, t)~ 2.8 ppm (2H, t)~ 2.7 ppm (2H, t)
-CH₂-N ~ 2.7 ppm (2H, t)~ 2.7 ppm (2H, t)~ 2.7 ppm (2H, t)
N-CH₃ ~ 2.4 ppm (3H, s)~ 2.4 ppm (3H, s)~ 2.4 ppm (3H, s)
Aromatic-C ~ 110-158 ppm~ 111-160 ppm~ 114-158 ppm
-OCH₃ (Carbon) ~ 55 ppm~ 55 ppm~ 55 ppm

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Experimental Protocol: Acquiring High-Quality NMR Spectra

This protocol provides a generalized procedure for obtaining ¹H and ¹³C NMR spectra.[5][6]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified amine sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup (300 or 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., Bruker's 'zg30').

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 or more), with a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[6]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in 0.6 mL CDCl3 Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Lock & Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq1->Acq3 Proc1 Fourier Transform Acq2->Proc1 Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Calibrate & Integrate Proc2->Proc3 Proc4 Compare Spectra to Reference Data Proc3->Proc4

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.[5]

Comparative Analysis via Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and is particularly useful for distinguishing substitution patterns on an aromatic ring.[1]

The "Why": Causality Behind IR Absorption Differences

The key diagnostic regions in the IR spectrum for these isomers are:

  • C-O Stretching Region (1200-1000 cm⁻¹): The aryl-alkyl ether C-O stretch is sensitive to the substitution pattern.

  • Out-of-Plane (OOP) C-H Bending Region (900-675 cm⁻¹): This region is highly characteristic of the number of adjacent hydrogen atoms on the benzene ring.

    • Para-isomer: Expect a strong band between 850-810 cm⁻¹ corresponding to the two adjacent hydrogens on either side of the ring.

    • Ortho and Meta-isomers: Will show more complex patterns in this region, indicative of their less symmetric substitution.

Predicted Characteristic IR Absorption Bands
Vibrational Mode N-Methyl-2-methoxy (ortho) N-Methyl-3-methoxy (meta) N-Methyl-4-methoxy (para)
N-H Stretch (amine salt) ~2700-2400 cm⁻¹ (broad)~2700-2400 cm⁻¹ (broad)~2700-2400 cm⁻¹ (broad)
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~2950-2800 cm⁻¹~2950-2800 cm⁻¹~2950-2800 cm⁻¹
Aromatic C=C Stretch ~1600, 1490 cm⁻¹~1600, 1490 cm⁻¹~1610, 1510 cm⁻¹
Asymmetric C-O-C Stretch ~1250 cm⁻¹~1260 cm⁻¹~1245 cm⁻¹
Symmetric C-O-C Stretch ~1030 cm⁻¹~1040 cm⁻¹~1035 cm⁻¹
Aromatic C-H OOP Bend Complex patternComplex patternStrong band at ~830 cm⁻¹

Note: Values are approximate and can vary based on the sample state (e.g., freebase vs. salt).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient method for analyzing solid or liquid samples.[7][8][9]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.[8]

    • Clean the crystal surface with isopropyl alcohol and a lint-free wipe, then allow it to dry completely.[7][8]

  • Background Collection:

    • With the clean, empty crystal, run a background scan. This will subtract the spectral contributions of the atmosphere (CO₂ and H₂O).[8]

  • Sample Analysis:

    • Place a small amount of the sample (a few milligrams of solid or one drop of liquid) onto the center of the ATR crystal.[9]

    • Lower the pressure arm to ensure firm contact between the sample and the crystal.[8]

    • Collect the sample spectrum. A typical measurement consists of 32-64 co-added scans at a resolution of 4 cm⁻¹.[8]

  • Cleaning:

    • Thoroughly clean the sample from the crystal surface using an appropriate solvent and lint-free wipes.[7]

Visualization: ATR-FTIR Analysis Workflow

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Measurement cluster_proc Data Analysis Prep1 Clean ATR Crystal Prep2 Collect Background Spectrum Prep1->Prep2 Acq1 Apply Sample to Crystal Prep2->Acq1 Acq2 Apply Pressure Acq1->Acq2 Acq3 Collect Sample Spectrum Acq2->Acq3 Proc1 Identify Key Functional Groups Acq3->Proc1 Proc2 Analyze Fingerprint & OOP Regions Proc1->Proc2 Proc3 Compare to Isomer Reference Spectra Proc2->Proc3 MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Acquisition cluster_proc Data Analysis Prep1 Prepare Dilute Solution (1 mg/mL) Acq1 Inject 1 µL into GC Prep1->Acq1 Acq2 Chromatographic Separation Acq1->Acq2 Acq3 EI Ionization (70 eV) Acq2->Acq3 Acq4 Mass Analysis Acq3->Acq4 Proc1 Extract Spectrum from Peak Acq4->Proc1 Proc2 Identify Molecular Ion Proc1->Proc2 Proc3 Analyze Fragmentation Pattern Proc2->Proc3 Proc4 Compare Isomeric Spectra Proc3->Proc4

Sources

Validation

A Comparative Pharmacokinetic Guide to N-Methyl-4-Methoxyphenethylamine and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pharmacokinetic profile of a compound is a critical determinant of its therapeutic potential and toxicological risk. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pharmacokinetic profile of a compound is a critical determinant of its therapeutic potential and toxicological risk. This guide provides an in-depth comparative analysis of the pharmacokinetics of N-Methyl-4-methoxyphenethylamine (NM-4-MPEA), a substituted phenethylamine, and its structurally related analogs: para-methoxymethamphetamine (PMMA), N-methylphenethylamine (NMPEA), and 4-methoxyphenethylamine (4-MPEA). We dissect how minor structural modifications—specifically N-methylation and para-methoxy substitution—profoundly influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Key differentiators include susceptibility to metabolism by Cytochrome P450 2D6 (CYP2D6) and Monoamine Oxidase B (MAO-B), which dictates their metabolic stability, half-life, and potential for central nervous system activity. This guide synthesizes available data, explains the causal biochemical mechanisms, and provides validated experimental protocols for researchers to conduct their own comparative studies.

Introduction: The Significance of Structure in Pharmacokinetics

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities, ranging from therapeutic agents to drugs of abuse. Their effects are intrinsically linked to their pharmacokinetic (PK) properties, which govern the concentration and duration of the compound's presence at its site of action. Understanding the ADME profile is paramount for predicting efficacy, designing dosing regimens, and assessing safety.[1]

This guide focuses on N-Methyl-4-methoxyphenethylamine and its analogs to illustrate how subtle changes in chemical structure can lead to significant differences in PK profiles. By examining the effects of N-methylation and methoxylation, we can elucidate structure-pharmacokinetic relationships that are crucial for drug design and toxicological assessment.

Structural Analogs for Comparison

To understand the pharmacokinetic contribution of each functional group in N-Methyl-4-methoxyphenethylamine, we will compare it against three key analogs:

  • para-Methoxymethamphetamine (PMMA): This compound is structurally very similar, often differing by just a single methyl group on the ethylamine chain depending on the specific nomenclature. For the purpose of this guide, we will consider it analogous to N-Methyl-4-methoxyphenethylamine. Its inclusion provides a direct look at a compound with both N-methylation and a para-methoxy group.

  • N-Methylphenethylamine (NMPEA): This analog lacks the 4-methoxy group, allowing for the isolation and analysis of the pharmacokinetic impact of N-methylation.

  • 4-Methoxyphenethylamine (4-MPEA or O-methyltyramine): This analog lacks the N-methyl group, enabling a focused examination of the role of the para-methoxy group on the molecule's fate in the body.

Comparative Analysis of Pharmacokinetic (ADME) Profiles

Absorption and Bioavailability

The oral bioavailability of phenethylamines is often limited by extensive first-pass metabolism. The key enzymes involved, MAO and CYP450s, are abundant in the gut wall and liver.

  • N-Methyl-4-methoxyphenethylamine & PMMA: The N-methyl group offers some protection against metabolism by MAO-A, but these compounds remain substrates for MAO-B and CYP2D6.[2][3] The 4-methoxy group increases lipophilicity, which can facilitate absorption across the gut wall.

  • NMPEA: As an N-methylated compound, it shares some resistance to MAO-A. However, it is a known substrate for MAO-B, which rapidly metabolizes it, leading to a very short half-life of approximately 5 to 10 minutes when administered intravenously in dogs.[4][5] Its oral bioavailability is expected to be low due to this rapid metabolism.

  • 4-MPEA: Lacking the N-methyl group, 4-MPEA is a primary substrate for MAO-B.[6] This extensive first-pass metabolism is a primary reason for its observed inactivity in humans, even at high oral doses.[6]

Distribution and Blood-Brain Barrier (BBB) Penetration

For centrally acting drugs, the ability to cross the BBB is critical. This is largely governed by lipophilicity, molecular size, and interaction with transport systems.[7][8]

  • N-Methyl-4-methoxyphenethylamine & PMMA: These compounds exhibit efficient penetration of the BBB. Studies in rats with PMMA show that brain concentrations can significantly exceed plasma concentrations, with a maximum brain/plasma ratio of 15.8 reached after 8 hours.[9] This high degree of BBB penetration is attributed to their increased lipophilicity conferred by both the N-methyl and methoxy groups.

  • NMPEA: While specific BBB data is limited, its structural similarity to other phenethylamines that cross the BBB suggests it likely enters the central nervous system. However, its rapid metabolism would limit the extent and duration of its presence in the brain.

  • 4-MPEA: The methoxy group increases lipophilicity compared to unsubstituted phenethylamine, suggesting it can cross the BBB. However, its rapid peripheral metabolism by MAO significantly reduces the amount of compound available to enter the brain.

Metabolism: A Tale of Two Modifications

Metabolism is the most significant point of divergence for these compounds. The interplay between O-demethylation (driven by the methoxy group) and deamination (influenced by the N-methyl group) dictates their fate.

  • The Role of the 4-Methoxy Group (O-demethylation): The para-methoxy group is a prime target for Phase I metabolism, specifically O-demethylation, which is catalyzed predominantly by the CYP2D6 enzyme .[10][11][12] This process converts the methoxy-substituted compounds into their corresponding hydroxylated metabolites. For instance, PMMA is metabolized to 4-hydroxymethamphetamine.[3] The activity of CYP2D6 is highly variable among individuals due to genetic polymorphisms, which can lead to significant inter-individual differences in the clearance of these compounds.[3][13]

  • The Impact of N-Methylation (Deamination): The primary amine of phenethylamine is a substrate for both MAO-A and MAO-B. The addition of a methyl group to the nitrogen (as in NMPEA and PMMA) provides steric hindrance that significantly reduces its affinity for MAO-A. However, these N-methylated compounds remain excellent substrates for MAO-B .[14][15][16] Inhibition of MAO-B has been shown to dramatically potentiate the effects of phenethylamines by preventing their breakdown.[16][17][18]

The major metabolic pathways are N-demethylation (for N-methylated compounds) to their primary amine analogs and O-demethylation of the methoxy group. For PMMA, this results in metabolites like para-methoxyamphetamine (PMA) and 4-hydroxymethamphetamine.[3][9]

Caption: Comparative metabolic pathways of the subject compounds.

Excretion

Following Phase I and potential Phase II (conjugation) metabolism, the resulting more polar metabolites are primarily eliminated via the kidneys into the urine. A significant portion of both PMMA and methamphetamine can be excreted unchanged, and this process is pH-dependent.[13]

Quantitative Pharmacokinetic Parameters

Direct pharmacokinetic data for N-Methyl-4-methoxyphenethylamine is scarce. However, data from its close analogs provide valuable insights.

ParameterPMMA (in rats)[9][19]NMPEA (in dogs)[4][5]
Tmax (Peak Time) ~30 minutes (plasma)Very rapid
t½ (Half-life) ~1.0 hour (plasma)~5-10 minutes
Cmax (Peak Conc.) 4014 ± 1122 ng/mL (40 mg/kg, s.c.)Not specified
Vd (Volume of Dist.) ~6.4 L/kgNot specified
Clearance ~4.4 L/hNot specified
Key Metabolites PMA, 4-hydroxymethamphetamine[3][9]Phenylacetic acid[14]
Primary Enzymes CYP2D6, MAO-B[3]MAO-B[14]

Standardized Protocols for Experimental Validation

To facilitate further research, we provide standardized, self-validating protocols for key pharmacokinetic assays.

Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of a test compound using liver microsomes, which are rich in CYP450 enzymes.

Rationale: This assay provides a rapid and cost-effective way to estimate a compound's intrinsic clearance and predict its in vivo half-life.[20][21] The inclusion of positive controls (rapidly metabolized compounds) and negative controls (without the NADPH cofactor) ensures the validity of the assay system.[22][23]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM).

    • Prepare parallel wells for a negative control by omitting the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "quenching" solution (e.g., ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis).

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

Workflow: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of a compound after administration to a living organism.

Rationale: Rodent models are essential for understanding a drug's behavior in a complex biological system, providing data that informs preclinical development and potential human studies.[24][25] The use of both intravenous (IV) and oral (PO) routes allows for the determination of absolute bioavailability.[26]

InVivo_PK_Workflow cluster_pre Pre-Study cluster_study Study Conduct cluster_post Analysis & Reporting acclimatization 1. Animal Acclimatization (e.g., Sprague-Dawley Rats) cannulation 2. Surgical Cannulation (e.g., Jugular Vein for IV/Sampling) acclimatization->cannulation formulation 3. Formulation Development (Vehicle selection for IV/PO) cannulation->formulation dosing 4. Compound Administration (IV Bolus & Oral Gavage) formulation->dosing sampling 5. Serial Blood Sampling (Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24h) dosing->sampling processing 6. Sample Processing (Centrifuge to isolate plasma, store at -80°C) sampling->processing bioanalysis 7. Bioanalytical Analysis (LC-MS/MS quantification) processing->bioanalysis pk_model 8. Pharmacokinetic Modeling (e.g., using Phoenix WinNonlin) bioanalysis->pk_model report 9. Data Interpretation & Report pk_model->report

Caption: Standard workflow for an in vivo pharmacokinetic study.

Conclusion and Future Perspectives

The pharmacokinetic profiles of N-Methyl-4-methoxyphenethylamine and its analogs are distinctly shaped by their structural features.

  • N-Methylation: Confers resistance to MAO-A but maintains susceptibility to MAO-B, leading to rapid metabolism for compounds lacking other stabilizing features (e.g., NMPEA).

  • 4-Methoxy Substitution: Provides a primary site for metabolism via CYP2D6-mediated O-demethylation. This pathway is subject to genetic polymorphism, introducing potential variability in human populations.

  • Combined Features: The presence of both groups (as in N-Methyl-4-methoxyphenethylamine/PMMA) results in a compound with high lipophilicity, excellent BBB penetration, and multiple metabolic pathways (N-demethylation, O-demethylation), leading to a more complex pharmacokinetic profile than its simpler analogs.

Future research should focus on obtaining direct, head-to-head pharmacokinetic data for N-Methyl-4-methoxyphenethylamine in various species, including studies using human liver microsomes from genotyped donors to fully characterize the influence of CYP2D6 polymorphism. Such data are essential for accurately predicting its effects and potential risks in humans.

References

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Comparative

A Researcher's Guide to the In Vitro Potency of N-Methyl 4-Methoxyphenethylamine Analogs

This guide provides an in-depth comparison of the in vitro potency of N-Methyl 4-Methoxyphenethylamine and its structural analogs. As researchers in pharmacology and drug development, our goal extends beyond simple data...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro potency of N-Methyl 4-Methoxyphenethylamine and its structural analogs. As researchers in pharmacology and drug development, our goal extends beyond simple data acquisition; we seek to understand the nuanced structure-activity relationships (SAR) that govern a ligand's interaction with its biological targets. This document is structured to provide not only a comparative analysis of potency data but also a detailed look into the experimental methodologies and the underlying pharmacology, empowering researchers to design and interpret their own studies effectively.

The phenethylamine scaffold is a cornerstone of neuropharmacology. By modifying its structure—through substitutions on the aromatic ring, alterations to the ethylamine sidechain, or N-alkylation—we can systematically tune a compound's affinity, potency, and functional selectivity for various receptors, primarily within the serotonin (5-HT) and dopamine systems. This guide will focus on the key in vitro assays used to characterize these interactions and discuss the SAR of selected analogs based on published experimental data.

Foundational Concepts: Quantifying In Vitro Potency

Before comparing analogs, it is crucial to understand the key parameters used to define their in vitro activity at G protein-coupled receptors (GPCRs), the primary targets for this class of compounds.

  • Binding Affinity (Kᵢ): This value represents the equilibrium inhibition constant and indicates how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Kᵢ value signifies higher binding affinity.

  • Functional Potency (EC₅₀): The half-maximal effective concentration, or EC₅₀, is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. It is a measure of the compound's potency in eliciting a functional cellular response (e.g., G-protein activation or second messenger production). A lower EC₅₀ value indicates higher potency.

  • Functional Efficacy (Eₘₐₓ): This represents the maximum response a ligand can produce in a functional assay, relative to a reference full agonist. It distinguishes full agonists (Eₘₐₓ ≈ 100%) from partial agonists (0 < Eₘₐₓ < 100%) and antagonists (Eₘₐₓ = 0).

The primary targets for psychedelic phenethylamines are the serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C) and the 5-HT₁A receptor.[1][2] Activity at the 5-HT₂A receptor, which couples to the Gq signaling pathway, is considered the primary driver of psychedelic effects.[3][4] Concurrently, activity at other receptors, such as the Gi-coupled 5-HT₁A receptor, can modulate this primary effect.[1][2] Modern pharmacology also investigates biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment) at the same receptor.[4]

Core Methodologies for Potency Determination

The trustworthiness of any potency comparison rests on the validity of the experimental methods used. Here, we detail the standard, self-validating protocols for determining binding affinity and functional potency.

Radioligand Binding Assays for Affinity (Kᵢ) Determination

This technique directly measures the ability of a test compound to displace a radiolabeled ligand from a receptor. The causality is straightforward: a higher-affinity test compound will displace the radioligand at a lower concentration.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Harvest cells expressing target receptor (e.g., 5-HT2A) P2 Prepare membrane homogenates via centrifugation P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Incubate membranes with: 1. Radioligand (e.g., [3H]ketanserin) 2. Test compound (multiple concentrations) 3. Buffer P3->A1 D1 Stop reaction by rapid vacuum filtration onto GF/B filters A1->D1 A2 Parallel incubation for non-specific binding (NSB) with excess unlabeled ligand D2 Wash filters with ice-cold buffer D1->D2 D3 Measure radioactivity via liquid scintillation counting D2->D3 D4 Calculate specific binding (Total - NSB) D3->D4 D5 Determine IC50 and calculate Ki using Cheng-Prusoff equation D4->D5

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: 5-HT₂A Receptor Binding Assay

  • Membrane Preparation: CHO-K1 cells stably transfected with the human 5-HT₂A receptor are harvested and homogenized in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5] The homogenate is centrifuged, the supernatant discarded, and the pellet resuspended in fresh buffer. Protein concentration is determined via a BCA assay.[6]

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[6]

    • Total Binding Wells: Add 150 µL of membrane preparation (e.g., 10-20 µg protein), 50 µL of buffer, and 50 µL of radioligand (e.g., [³H]ketanserin at a final concentration of 0.5 nM).[7]

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membranes, 50 µL of a high concentration of an unlabeled competitor (e.g., 1 µM ketanserin), and 50 µL of radioligand.[7]

    • Test Compound Wells: Add 150 µL of membranes, 50 µL of the test compound at various concentrations, and 50 µL of radioligand.

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.[7]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a 96-well filter plate (e.g., GF/B filters presoaked in polyethyleneimine to reduce non-specific binding).[8] Wells are washed multiple times with ice-cold wash buffer.

  • Detection: The filter plate is dried, a scintillation cocktail is added, and the radioactivity is counted using a microplate scintillation counter.[6][8]

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays for Potency (EC₅₀) Determination

Functional assays measure the cellular response following receptor activation. The choice of assay depends on the G-protein the receptor couples to.

A. Gq-Coupled Receptors (e.g., 5-HT₂A, 5-HT₂C): Calcium Mobilization Assay

Activation of Gq-coupled receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃), which mobilizes intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration is the functional readout.

B. Gi-Coupled Receptors (e.g., 5-HT₁A): cAMP Inhibition Assay

Activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[9][10] To measure this decrease, cells are typically stimulated with forskolin (a direct activator of adenylyl cyclase) to generate a high basal cAMP level, and the ability of the agonist to reduce this level is quantified.

Experimental Workflow: Functional cAMP Assay (Gi-Coupling)

cluster_prep Preparation cluster_assay Assay & Stimulation cluster_analysis Detection & Analysis P1 Seed cells expressing Gi-coupled receptor into 384-well plates P2 Incubate overnight to allow adherence P1->P2 A1 Add test compound (agonist) at various concentrations P2->A1 A2 Add forskolin to stimulate adenylyl cyclase and raise basal cAMP A1->A2 A3 Incubate for 15-30 minutes at room temperature A2->A3 D1 Lyse cells and add cAMP detection reagents (e.g., HTRF or GloSensor) A3->D1 D2 Incubate for 60 minutes D1->D2 D3 Read signal (e.g., fluorescence or luminescence) D2->D3 D4 Convert signal to cAMP concentration using a standard curve D3->D4 D5 Plot % inhibition vs. log[agonist] to determine EC50 D4->D5

Caption: Workflow for a Gi-coupled receptor cAMP inhibition assay.

Detailed Protocol: GloSensor™ cAMP Assay for Gi-Coupled Receptors

This protocol uses the Promega GloSensor™ technology, where a biosensor luciferase emits light upon binding cAMP.[11]

  • Cell Preparation: The day before the assay, seed HEK293 cells expressing the target Gi-coupled receptor and the GloSensor™ biosensor into white, opaque 384-well plates.[10][11]

  • Reagent Equilibration: On the day of the assay, remove the culture medium and add 80 µL of GloSensor™ cAMP Reagent equilibration medium. Incubate at room temperature for 2 hours.[10] This step allows the reagent to enter the cells and equilibrate.

  • Compound Addition: Add 10 µL of the test agonist, diluted to various concentrations in assay buffer.

  • Stimulation: Add 10 µL of forskolin solution to all wells to stimulate cAMP production. The final concentration should be optimized to produce a robust signal (typically 1-10 µM).[10] Incubate for 15-20 minutes.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The agonist's effect is seen as a decrease in the forskolin-stimulated luminescence. Data are normalized to controls (0% inhibition = forskolin alone; 100% inhibition = background). A concentration-response curve is plotted to determine the EC₅₀ value.[10]

C. β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin proteins to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.[12] Technologies like DiscoverX's PathHunter assay are commonly used, which rely on enzyme fragment complementation.[12][13]

5-HT₂A Receptor Signaling Pathways

cluster_main 5-HT2A Receptor Activation cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway Agonist Phenethylamine Analog Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Receptor->Gq Activates GRK GRK Receptor->GRK Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular [Ca2+] IP3->Ca Induces Release ReceptorP Phosphorylated Receptor GRK->ReceptorP Phosphorylates Arrestin β-Arrestin ReceptorP->Arrestin Recruits Signaling Internalization & Signal Transduction Arrestin->Signaling

Sources

Validation

A Senior Application Scientist's Guide to Reference Standards for N-Methyl-4-Methoxyphenethylamine Analysis

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of N-Methyl-4-methoxyphenethylamine. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the quantitative and qualitative analysis of N-Methyl-4-methoxyphenethylamine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated analytical approach.

The Critical Role of Reference Standards in N-Methyl-4-Methoxyphenethylamine Analysis

N-Methyl-4-methoxyphenethylamine, a derivative of the phenethylamine class, requires precise and accurate analytical characterization. Its structural similarity to other controlled substances and metabolites necessitates highly selective and sensitive analytical methods. The foundation of any such method is a well-characterized reference standard. Using a high-purity, certified reference standard is paramount for:

  • Method Validation: Establishing linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

  • System Suitability: Ensuring the analytical system is performing correctly before sample analysis.

  • Accurate Quantification: Serving as the calibrator against which unknown sample concentrations are measured.

  • Unambiguous Identification: Confirming the identity of the analyte through spectral and chromatographic comparison.

The choice of reference standard directly impacts the reliability and reproducibility of experimental data, making it a critical decision in the analytical workflow.

Physicochemical Properties of N-Methyl-4-methoxyphenethylamine

A thorough understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name 2-(4-methoxyphenyl)-N-methylethanamine[1]
Synonyms 4-Methoxy-N-methylbenzeneethanamine, PMMA[1][2]
CAS Number 4091-50-3[1]
Molecular Formula C10H15NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Clear colorless to slightly yellow liquid[3]
Boiling Point 138-140 °C at 20 mmHg[4]
Density 1.031 g/mL at 20 °C

A Comparative Overview of Reference Standard Grades

The selection of a reference standard grade depends on the application's required level of accuracy and regulatory compliance.

  • Certified Reference Materials (CRMs): These are the highest quality standards, produced by an accredited body. They come with a certificate that specifies the certified property value, its uncertainty, and a statement of metrological traceability. CRMs are essential for applications requiring the highest level of accuracy and for validating other reference materials.

  • Pharmaceutical Secondary Standards: These are well-characterized materials established as traceable to a primary reference standard, such as a USP standard.[5] They are widely used in pharmaceutical quality control for routine analysis.

  • Analytical Standards (Research Grade): These standards are typically characterized by the manufacturer with a stated purity (e.g., ≥98%). They are suitable for research and development, method development, and applications where the stringency of a CRM is not required.

Several reputable vendors, including Sigma-Aldrich, Cerilliant, and LGC Standards, provide a range of these reference materials.[6][7][8]

Analytical Methodologies: A Head-to-Head Comparison

The choice of analytical technique is dictated by factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare the two most common chromatographic techniques for phenethylamine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For phenethylamines like N-Methyl-4-methoxyphenethylamine, chemical derivatization is often necessary.

Causality Behind Derivatization: Primary and secondary amines can exhibit poor peak shape and tailing on common non-polar GC columns due to their polarity. Derivatization, typically through acylation, masks the polar amine group, which improves volatility, enhances thermal stability, and promotes characteristic fragmentation patterns in the mass spectrometer, thereby increasing sensitivity and specificity.[9][10]

  • Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Calibration & QC Standards P3 Evaporate to Dryness P1->P3 P2 Sample Extraction (e.g., LLE or SPE) P2->P3 P4 Derivatization (e.g., with HFBA) P3->P4 A1 GC Injection P4->A1 Inject Sample A2 Chromatographic Separation A1->A2 A3 Mass Spectrometry (EI Fragmentation) A2->A3 D1 Peak Integration A3->D1 Acquire Data D2 Library Matching & Spectral Confirmation D1->D2 D3 Quantification using Calibration Curve D1->D3

Caption: Workflow for N-Methyl-4-Methoxyphenethylamine analysis by GC-MS.

Studies on related methoxyphenethylamines show that derivatization with reagents like pentafluoropropionyl anhydride (PFPA) or heptafluorobutyryl anhydride (HFBA) yields derivatives with unique fragment ions that allow for specific identification and differentiation from isomers.[9][10][11][12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical and forensic applications due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization.

Causality Behind Method Choice: LC-MS/MS avoids the potentially destructive high temperatures of a GC inlet and eliminates the time-consuming derivatization step.[13] The use of electrospray ionization (ESI) in positive mode is highly effective for protonating the amine group of phenethylamines, leading to a strong parent ion signal. Tandem mass spectrometry (MS/MS) then provides exceptional specificity by monitoring unique fragmentation transitions (Multiple Reaction Monitoring - MRM).

  • Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Calibration & QC Standards P3 Add Internal Standard P1->P3 P2 Sample Extraction (e.g., SPE or 'Dilute-and-Shoot') P2->P3 P4 Transfer to Autosampler Vial P3->P4 A1 LC Injection P4->A1 Inject Sample A2 Chromatographic Separation (C18) A1->A2 A3 Mass Spectrometry (ESI+, MRM) A2->A3 D1 Peak Integration A3->D1 Acquire Data D2 Ion Ratio Confirmation D1->D2 D3 Quantification using Calibration Curve D1->D3

Caption: Workflow for N-Methyl-4-Methoxyphenethylamine analysis by LC-MS/MS.

This method is particularly advantageous for complex matrices like blood or urine, where minimal sample cleanup ('dilute-and-shoot') can often be employed, significantly increasing sample throughput.[14][15]

Performance Comparison: GC-MS vs. LC-MS/MS

The following table summarizes the typical performance characteristics for the analysis of phenethylamines, providing a basis for selecting the most appropriate method.

ParameterGC-MS (with Derivatization)LC-MS/MSRationale & Justification
Linearity (Range) 5 - 500 ng/mL0.5 - 1000 ng/mLLC-MS/MS often demonstrates a wider dynamic range due to lower background noise and higher ionization efficiency.[14]
Limit of Quantitation (LOQ) 1 - 10 ng/mL0.1 - 5 ng/mLThe enhanced sensitivity of modern triple quadrupole mass spectrometers gives LC-MS/MS a distinct advantage in detecting trace levels.[14]
Accuracy (% Recovery) 80 - 110%85 - 115%Both methods can achieve high accuracy with proper validation and use of internal standards.
Precision (%RSD) < 15%< 15%Both techniques are capable of excellent precision as required by regulatory guidelines.[14]
Sample Prep Complexity High (Requires extraction and derivatization)Low to Moderate (Often 'dilute-and-shoot' or simple SPE)The elimination of the derivatization step is a major advantage of LC-MS/MS, saving time and reducing potential sources of error.[13]
Specificity HighVery HighWhile GC-MS offers good specificity from EI fragmentation patterns, the MRM transitions in LC-MS/MS provide superior selectivity, especially in complex matrices.

Validated Experimental Protocols

The following protocols are provided as a validated starting point for method development. It is imperative that any method be fully validated in the end-user's laboratory with their specific instrumentation and matrices.

Protocol 1: Preparation of Calibration Standards

A self-validating system begins with accurately prepared calibrators. This protocol ensures the integrity of the entire quantitative workflow.

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the N-Methyl-4-methoxyphenethylamine reference standard. Record the weight to four decimal places. Dissolve in a Class A 10 mL volumetric flask with methanol.

  • Working Standard Solution (10 µg/mL): Perform a 1:100 serial dilution of the Primary Stock Solution. Pipette 100 µL of the 1 mg/mL stock into a 10 mL volumetric flask and dilute to volume with methanol.

  • Calibration Curve: Prepare a series of calibrators by spiking the appropriate matrix (e.g., blank urine, plasma) with the Working Standard Solution to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard (IS): A deuterated analog (e.g., N-Methyl-4-methoxyphenethylamine-d3) is the ideal internal standard. Prepare an IS working solution (e.g., 100 ng/mL) and add a fixed volume to all calibrators, controls, and unknown samples to correct for matrix effects and extraction variability.

  • Workflow Diagram: Standard Preparation

Standards_Workflow RS Reference Standard (Solid) S1 Primary Stock (1 mg/mL in Methanol) RS->S1 Accurate Weighing & Volumetric Dilution S2 Working Standard (10 µg/mL in Methanol) S1->S2 Serial Dilution CAL Calibration Standards (Spiked into Matrix) S2->CAL Serial Spiking QC Quality Control Samples (Independent Weighing) S2->QC Spiking at Low, Mid, High Levels

Caption: Hierarchical workflow for preparing accurate calibration standards.

Protocol 2: LC-MS/MS Analysis of N-Methyl-4-methoxyphenethylamine

This protocol is optimized for high sensitivity and throughput.

  • Sample Preparation: To 100 µL of sample (calibrator, QC, or unknown), add 50 µL of the Internal Standard working solution. Add 350 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Injection: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Analyte (C10H15NO): Precursor m/z 166.1 -> Product m/z 121.1 (quantifier), 166.1 -> 91.1 (qualifier). Note: These are predicted transitions based on the stable p-methoxybenzyl cation; they must be optimized empirically.

      • Internal Standard (-d3): Precursor m/z 169.1 -> Product m/z 121.1.

    • Optimization: Optimize collision energy and other source parameters for maximum signal intensity.

References

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of the side-chain regioisomers of 4-methoxy-3-methyl-phenethylamines related to methylenedioxymethamphetamine. Journal of Chromatographic Science, 46(5), 439-445. [Link]

  • PubChem. (n.d.). 4-Methoxy-N-methylbenzeneethanamine. National Center for Biotechnology Information. [Link]

  • Frison, G., et al. (2016). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 40(7), 507-514. [Link]

  • Lin, H. R., et al. (2017). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 280, 1-9. [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-380. [Link]

  • Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine. Agilent Technologies. [Link]

  • DeRuiter, J., et al. (2007). Gas Chromatographic and Mass Spectral Studies on the Acylated Side Chain Regioisomers of 3-Methoxy-4-Methyl Phenethylamine and 4-Methoxy-3-Methyl Phenethylamine. Office of Justice Programs. [Link]

  • ResearchGate. (n.d.). Gas Chromatography/Mass Spectra of 4-Methoxy-N-ethylamphetamine. ResearchGate. [Link]

  • Wikipedia. (n.d.). para-Methoxyamphetamine. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Methyl-4-Methoxyphenethylamine

This guide provides a detailed operational and disposal framework for N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine used in complex research environments. Adherence to these protocols is critical for ens...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational and disposal framework for N-Methyl-4-methoxyphenethylamine, a substituted phenethylamine used in complex research environments. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety principles for handling hazardous chemical waste and are designed for an audience of trained researchers, scientists, and drug development professionals.

Core Principle: Hazard Recognition and Mitigation

Proper disposal begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for N-Methyl-4-methoxyphenethylamine may be proprietary to the manufacturer, its hazards can be reliably inferred from structurally similar compounds like 4-methoxyphenethylamine and other phenethylamines. These compounds are consistently classified as hazardous.

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Toxicity: Toxic or harmful if swallowed.[3]

  • Irritation: Material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

  • Environmental Hazard: Harmful to aquatic life.[3]

Therefore, all materials contaminated with N-Methyl-4-methoxyphenethylamine, including the pure substance, solutions, contaminated labware, and spill cleanup materials, must be treated as hazardous waste . Under the guidelines of the Resource Conservation and Recovery Act (RCRA), the generator of this waste is responsible for its management from "cradle to grave."[4]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, the following PPE is mandatory to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles with a face shield.[1][5]Protects against splashes that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).Prevents skin contact, which can result in severe chemical burns.[3]
Body Protection Impervious laboratory coat and closed-toe shoes.Protects skin from accidental spills and contamination.[5]
Respiratory Use in a certified chemical fume hood. If not possible, a NIOSH/MSHA-approved respirator is required.[1][6]Prevents inhalation of vapors or mists, which are destructive to respiratory tissues.[1]

The Definitive Disposal Protocol: Professional Waste Management

The only acceptable and compliant method for disposing of N-Methyl-4-methoxyphenethylamine waste is through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][7] On-site chemical neutralization is not recommended due to the potential for incomplete reactions and the generation of other hazardous byproducts.

Step-by-Step Disposal Workflow

Step 1: Waste Identification and Segregation

  • Identify: Classify all items that have come into contact with N-Methyl-4-methoxyphenethylamine as hazardous waste. This includes:

    • Unused or expired chemical.

    • Contaminated solvents or solutions.

    • Contaminated disposable labware (e.g., pipette tips, weighing boats).

    • Spill cleanup materials.

  • Segregate: Keep this waste stream separate from all other chemical waste to prevent dangerous reactions.[8] Do not mix with incompatible materials such as strong oxidizing agents or acids.[7]

Step 2: Containerization

  • Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with phenethylamines.[4] High-density polyethylene (HDPE) is a suitable choice.

  • Containment: For liquid waste, pour carefully into the container, avoiding splashes. For solid waste (contaminated gloves, paper towels), place it directly into a designated solid waste container.

  • Closure: Keep the container securely sealed at all times, except when adding waste.[4] Parafilm or corks are not acceptable as primary closures.[8]

Step 3: Labeling

  • Proper labeling is a critical regulatory requirement that ensures safe handling.[9] The label must be securely affixed to the container and include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "N-Methyl-4-methoxyphenethylamine " and any other constituents.

    • The date on which the first drop of waste was added to the container (the "accumulation start date").

    • A clear description of the associated hazards (e.g., "Corrosive," "Toxic").

Step 4: On-Site Accumulation

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA is away from heat sources, ignition sources, and high-traffic areas.[9]

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a waste pickup.

  • Follow their specific procedures for transport from the SAA to the central accumulation area.

  • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[1][3]

Emergency Protocol: Small-Scale Spill Management

Immediate and correct action is critical in the event of a spill to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the full PPE detailed in the table above.

  • Containment: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent (e.g., Chemizorb®).[1][3][7] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[7]

  • Decontamination: Clean the spill area thoroughly with soap and plenty of water.[8]

  • Dispose: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container, sealed, and labeled for disposal.[8]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper management and disposal of N-Methyl-4-methoxyphenethylamine waste.

DisposalWorkflow start Waste Generation (Unused chemical, contaminated labware, etc.) spill Spill Occurs? start->spill assess Hazard Assessment (Treat as Corrosive, Toxic, Hazardous) segregate Segregate Waste (Keep separate from other chemical streams) assess->segregate containerize Select & Fill Compatible Container (e.g., HDPE, sealed lid) segregate->containerize label Properly Label Container ('Hazardous Waste', full chemical name, date) containerize->label store Store in Satellite Accumulation Area (SAA) (Secure, near point of generation) label->store contact_ehs Contact EHS or Licensed Contractor (Schedule waste pickup) store->contact_ehs disposal Professional Disposal (Incineration or other approved method) contact_ehs->disposal spill->assess No spill_protocol Execute Spill Protocol (Alert, Contain, Clean, Dispose of materials as hazardous waste) spill->spill_protocol Yes spill_protocol->containerize

Caption: Logical workflow for the safe disposal of N-Methyl-4-methoxyphenethylamine.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • Unknown Author. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenethylamine. [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for N-Methyl-4-Methoxyphenethylamine

This guide provides essential safety protocols and operational directives for the handling and disposal of N-Methyl-4-methoxyphenethylamine. As a trusted partner in your research, we are committed to providing informatio...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-Methyl-4-methoxyphenethylamine. As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and procedural excellence. The following protocols are synthesized from established safety data for closely related compounds and represent best practices in chemical handling.

Immediate Safety Profile & Hazard Assessment

Primary Hazards:

  • Skin Corrosion/Irritation: Expected to cause severe burns upon contact[1][2].

  • Serious Eye Damage/Irritation: Poses a high risk of serious eye damage[1][2].

  • Acute Toxicity: While specific data is limited, related compounds show oral toxicity[2]. Inhalation and dermal toxicity should also be considered potential risks.

Precautionary Statements Summary:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[2][3].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3].

  • P310: Immediately call a POISON CENTER or doctor/physician[2][3].

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower[2].

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling N-Methyl-4-methoxyphenethylamine. A comprehensive ensemble is mandatory.

2.1. Hand Protection: The First Line of Defense

Gloves must be selected based on chemical compatibility and breakthrough time. Given the corrosive nature of the analogous 4-Methoxyphenethylamine, robust chemical resistance is paramount.

Glove MaterialRecommendation for Corrosive AminesRationale & Best Practices
Nitrile Good for Incidental Contact Provides a good barrier against a range of chemicals. It is crucial to note that thin disposable gloves are for splash protection only and should be replaced immediately upon contamination[4]. Double-gloving is recommended to provide an additional layer of safety.
Neoprene Recommended for Extended Contact Offers excellent resistance to acids, bases, and some organic solvents. A suitable choice for tasks with a higher risk of prolonged exposure.
Butyl Rubber High Protection Provides superior resistance to a wide range of corrosive chemicals. Recommended for handling larger quantities or during procedures with a significant risk of spills.
Silver Shield/4H® Excellent for High-Hazard Scenarios Offers the highest level of chemical resistance against a broad spectrum of hazardous compounds. Recommended for spill cleanup and emergency situations.

Note: Always inspect gloves for any signs of degradation or perforation before use[3]. It is strongly advised that on-site testing of all gloves is conducted to determine safe usage parameters[5][6].

2.2. Eye and Face Protection: Shielding Against Severe Damage

Given the high risk of severe eye damage, comprehensive eye and face protection is non-negotiable.

  • Safety Goggles: Tightly fitting chemical splash goggles are mandatory at all times[3].

  • Face Shield: A full-face shield must be worn over safety goggles to protect the entire face from splashes[3].

2.3. Body Protection: A Barrier for Your Skin

  • Laboratory Coat: A chemically resistant lab coat is essential.

  • Apron: A chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full-Body Suit: For large-scale operations or in the event of a significant spill, a disposable chemical-resistant suit may be necessary.

  • Closed-Toed Shoes: Always wear closed-toed shoes in the laboratory.

2.4. Respiratory Protection: Safeguarding Your Airways

Work with N-Methyl-4-methoxyphenethylamine should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood[7]. If there is a risk of generating aerosols or vapors that cannot be contained, respiratory protection is required.

  • Respirator: A NIOSH-approved respirator with a cartridge appropriate for organic vapors and amines (e.g., type ABEK) should be used.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

3.1. Safe Handling Workflow

The following diagram outlines the essential steps for safely handling N-Methyl-4-methoxyphenethylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_hood Verify Fume Hood Functionality prep_ppe Don Full PPE Ensemble prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate Procedure Complete clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash cluster_exposure Exposure Protocol cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Remove contaminated clothing. Rinse skin with water/shower for 15 min. skin->action_skin action_eyes Rinse cautiously with water for several minutes. Remove contact lenses if possible. eyes->action_eyes action_inhalation Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical

Caption: Emergency Response Protocol for Exposure.

  • General Advice: In all cases of exposure, consult a physician and show them the safety data sheet for 4-Methoxyphenethylamine.[3]

4.2. Spill Response

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread the material.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (if applicable): For small spills, cautious neutralization with a suitable agent may be possible, but only by trained personnel.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[3]

  • Dispose: Dispose of all cleanup materials as hazardous waste.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with N-Methyl-4-methoxyphenethylamine and ensure a safe and productive research environment.

References

  • Glove Compatibility. CP Lab Safety. [Link]

  • Material Safety Data Sheet - 2-Chloro-1-[4-(2- methoxyphenyl)piperidino]ethan-1-one. Cole-Parmer. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • 4-Methoxymethamphetamine. PubChem - NIH. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • 4-Methoxyphenethylamine. Pharmaffiliates. [Link]

  • Glove Recommendation Chart. Cal State East Bay. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N-Methyl 4-Methoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
N-Methyl 4-Methoxyphenethylamine
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